D-Mannoheptulose
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-BWSJPXOBSA-N |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Synonyms |
Mannoheptulose Mannoketoheptose |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Occurrence of D-Mannoheptulose: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannoheptulose, a seven-carbon monosaccharide, has garnered significant scientific interest due to its unique biological activities, most notably its potent and specific inhibition of hexokinase, the initial and rate-limiting enzyme in glycolysis. This property positions this compound as a valuable tool in metabolic research and a potential therapeutic agent in conditions characterized by aberrant glucose metabolism, such as cancer and diabetes. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, presents quantitative data on its concentration in various plant species, details experimental protocols for its extraction and quantification, and elucidates its primary signaling pathway of action.
Natural Sources of this compound
This compound is a relatively rare sugar in the plant kingdom, with its most significant and well-documented source being the avocado (Persea americana). It is also found in other plants, including alfalfa (Medicago sativa), fig (Ficus carica), and species of the primrose (Primula) genus. The concentration of this compound can vary considerably depending on the plant species, cultivar, tissue type, and stage of development.
Avocado (Persea americana)
The avocado is the most prominent natural reservoir of this compound.[1] The sugar is present in various parts of the fruit, including the mesocarp (flesh), exocarp (peel), and seed.[2] Unripe avocados, in particular, contain the highest concentrations of this heptose, with levels decreasing as the fruit ripens.[3] This suggests a potential role for this compound in the ripening process.[1]
Alfalfa (Medicago sativa)
Alfalfa is another known source of this compound. While extensive quantitative data on this compound concentrations in alfalfa is not as readily available as for avocado, the presence of this sugar has been confirmed.[4][5] Alfalfa is a rich source of various bioactive compounds, including flavonoids and phytoestrogens, and is widely used as a forage crop.[5][6] Further research is warranted to quantify this compound levels in different parts of the alfalfa plant (leaves, stems) and at various growth stages.
Fig (Ficus carica)
The fig plant is also reported to contain this compound. Figs are a source of numerous bioactive compounds, including phenolic compounds and flavonoids.[7][8] However, specific quantitative data on the concentration of this compound in fig fruit or leaves is limited in the available scientific literature.
Primrose (Primula species)
Certain species of the Primula genus are known to produce seven-carbon sugars, including sedoheptulose, a related C7 sugar. While direct quantitative data for this compound is scarce, the presence of a C7 sugar metabolic pathway in these plants is evident.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound in its primary natural sources. It is important to note that these values can exhibit significant variation based on the factors mentioned previously.
| Natural Source | Plant Part | Cultivar/Species | This compound Concentration | Reference(s) |
| Avocado | Mesocarp (Flesh) | 'Hass' (unripe) | ~1.9% of extract | [3] |
| Avocado | Mesocarp (Flesh) | Not Specified | Present | [1] |
| Avocado | Seed | 'Hass' | Present | [2] |
| Alfalfa | Aerial Parts | Not Specified | Present | [4] |
| Fig | Fruit/Leaves | Not Specified | Present | [7] |
| Primrose | Not Specified | Primula spp. | C7 sugars present |
Note: The data for alfalfa and fig indicates the presence of this compound, but specific concentrations were not found in the reviewed literature. Further targeted quantitative studies are required to fill this data gap.
Experimental Protocols
Accurate quantification of this compound from plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Extraction of this compound from Plant Material
A general procedure for the extraction of soluble sugars from plant tissues is as follows:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity and then lyophilized (freeze-dried) to a constant weight. The dried tissue is then ground into a fine powder.
-
Extraction: A known weight of the powdered plant material (e.g., 100 mg) is extracted with a solvent, typically 80% (v/v) ethanol or a mixture of methanol:chloroform:water, to precipitate proteins and other macromolecules. The extraction is usually performed at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Clarification: The extract is centrifuged at high speed (e.g., 10,000 x g) to pellet the insoluble material. The supernatant, containing the soluble sugars, is carefully collected.
-
Purification (Optional): For cleaner samples, the supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds that may interfere with the analysis.
Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common method for the analysis of non-UV absorbing compounds like sugars.
-
Instrumentation: An HPLC system equipped with a refractive index detector.
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Luna NH2) or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v) for amino-propyl columns, or pure water for ligand-exchange columns. The mobile phase should be degassed prior to use.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often heated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A series of this compound standards of known concentrations are prepared in the mobile phase to generate a calibration curve.
-
Data Analysis: The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for sugar analysis but requires derivatization to make the sugars volatile. The alditol acetate derivatization method is a common approach.[10][11]
-
Reduction: The extracted sugars are reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4). This step eliminates the formation of multiple anomeric peaks for each sugar.
-
Acetylation: The resulting alditols are then acetylated using acetic anhydride in the presence of a catalyst (e.g., 1-methylimidazole) to form alditol acetates.[11]
-
Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for sugar analysis, such as a DB-225 or similar polar phase column.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the different alditol acetates. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 220 °C), and hold for a period.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to detect the characteristic fragment ions of the this compound alditol acetate.
-
Quantification: Quantification is typically performed using an internal standard (e.g., myo-inositol) that is added at the beginning of the sample preparation process. The ratio of the peak area of the this compound derivative to the internal standard is used for quantification against a calibration curve.
-
Signaling Pathways and Mechanisms of Action
The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of hexokinase.[12][13]
Inhibition of Hexokinase
Hexokinase is the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By competitively inhibiting this enzyme, this compound effectively blocks the entry of glucose into the glycolytic pathway.[12] This leads to a reduction in ATP production from glucose and an accumulation of intracellular glucose.
Inhibition of Glucose-Stimulated Insulin Secretion
In pancreatic β-cells, glucose metabolism is tightly coupled to insulin secretion. The inhibition of hexokinase by this compound disrupts this process, leading to a reduction in glucose-stimulated insulin secretion.[14][15] The mechanism involves the following steps:
-
Glucose enters the β-cell via GLUT transporters.
-
Hexokinase (specifically glucokinase in β-cells) phosphorylates glucose to glucose-6-phosphate.
-
The subsequent metabolism of glucose-6-phosphate through glycolysis increases the intracellular ATP/ADP ratio.
-
This increase in the ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels in the cell membrane.
-
Closure of KATP channels leads to membrane depolarization.
-
Depolarization opens voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+.
-
The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.
This compound, by inhibiting glucokinase, prevents the increase in the ATP/ADP ratio, thereby blocking the downstream events that lead to insulin secretion.[15]
Conclusion
This compound is a unique natural product with significant potential in metabolic research and drug development. Its primary natural source is the avocado, with smaller amounts found in other plants like alfalfa and fig. The concentration of this compound is highest in unripe avocados. Standard analytical techniques such as HPLC-RID and GC-MS can be effectively used for its quantification. The well-established mechanism of this compound as a hexokinase inhibitor provides a solid foundation for its application in studying and potentially modulating glucose metabolism in various physiological and pathological contexts. Further research is encouraged to explore the full therapeutic potential of this intriguing seven-carbon sugar.
References
- 1. This compound: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE | International Society for Horticultural Science [ishs.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antioxidant Properties of Alfalfa (Medicago sativa L.) and Its Biochemical, Antioxidant, Anti-Inflammatory, and Pathological Effects on Nicotine-Induced Oxidative Stress in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alfalfa (Medicago sativa L.) flavonoids. 2. Tricin and chrysoeriol glycosides from aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Inhibition of glucose phosphorylation by mannoheptulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
An In-depth Technical Guide on the Discovery and History of D-Mannoheptulose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannoheptulose, a naturally occurring seven-carbon ketoheptose, has garnered significant scientific interest due to its unique biological activity, primarily as a potent inhibitor of hexokinase. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of this intriguing monosaccharide. The document details the initial isolation of this compound from its natural sources, outlines methods for its chemical synthesis and purification, and presents its mechanism of action as a modulator of glucose metabolism. Particular emphasis is placed on its inhibitory effects on hexokinase and the subsequent impact on insulin secretion and cancer cell proliferation. This guide also includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound.
Discovery and History
This compound was first isolated in 1916 by the American chemist Frederick B. La Forge from the avocado (Persea americana)[1]. This discovery marked the identification of a novel seven-carbon sugar in the plant kingdom. Subsequent research has confirmed the presence of this compound in other natural sources, including alfalfa (Medicago sativa) and the fig (Ficus carica)[2]. For many years, it remained a chemical curiosity until its profound biological effects were elucidated. The primary breakthrough in understanding its function came with the discovery that this compound acts as a specific inhibitor of hexokinase, the first and rate-limiting enzyme in the glycolytic pathway[3]. This inhibitory action forms the basis of its diverse physiological effects, including the suppression of glucose-stimulated insulin secretion and the inhibition of tumor cell growth, making it a subject of ongoing research for its potential therapeutic applications in diabetes and oncology[4][5].
Physicochemical Properties
This compound is a white, crystalline solid with the chemical formula C₇H₁₄O₇ and a molecular weight of 210.18 g/mol [6]. It is a monosaccharide belonging to the heptose class of carbohydrates. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₇ | [6] |
| Molecular Weight | 210.18 g/mol | [6] |
| Melting Point | 151 °C | |
| Solubility | ||
| in DMF | 20 mg/mL | [6] |
| in DMSO | 20 mg/mL | [6] |
| in Ethanol | 1 mg/mL | [6] |
| in PBS (pH 7.2) | 10 mg/mL | [6] |
| InChI Key | HSNZZMHEPUFJNZ-QMTIVRBISA-N | [6] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to competitively inhibit hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis[3]. By blocking this crucial step, this compound effectively reduces the rate of glucose metabolism within the cell.
Inhibition of Hexokinase and Glucokinase
This compound is a competitive inhibitor of hexokinase isozymes[3]. The inhibition constant (Ki) for the interaction of this compound with hexokinases has been reported to be 0.25 mM[6][7]. It also inhibits glucokinase (hexokinase IV), the primary glucose-phosphorylating enzyme in pancreatic β-cells and hepatocytes, with a reported I50 of 12.5 mM in tumor cells[5]. The Km for this compound phosphorylation by bovine heart hexokinase is approximately 0.2 mM[8][9]. This inhibition of glucose phosphorylation leads to a decrease in intracellular ATP production from glycolysis.
Inhibition of Insulin Secretion
In pancreatic β-cells, the metabolism of glucose is the primary trigger for insulin secretion. The entry of glucose into β-cells via GLUT2 transporters, followed by its phosphorylation by glucokinase and subsequent glycolysis, leads to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. By inhibiting glucokinase, this compound prevents the rise in the ATP/ADP ratio, thereby inhibiting glucose-stimulated insulin secretion[2].
Anti-cancer Effects
Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By inhibiting hexokinase, this compound can disrupt the energy supply of these cancer cells, leading to reduced proliferation and apoptosis. Studies have shown that this compound has cytotoxic effects on breast cancer cells, with an IC50 value of 263.3 µg/mL for MCF-7 cells, while showing significantly less toxicity to normal cells[3].
Experimental Protocols
Isolation of this compound from Avocados (Improved La Forge Method)
This protocol is an improved method based on the original work of La Forge for the isolation of this compound from avocados[4].
Materials:
-
Ripe avocados
-
Ethanol
-
Water
-
Yeast
-
Activated charcoal
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns (e.g., preparative HPLC)
Procedure:
-
Extraction: Homogenize avocado pulp with 80% ethanol.
-
Filtration: Filter the homogenate to remove solid material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
Yeast Fermentation: Resuspend the syrup in water and treat with baker's yeast to ferment hexoses (glucose and fructose).
-
Clarification: Remove the yeast by centrifugation and treat the supernatant with activated charcoal to decolorize the solution.
-
Purification: Purify the this compound from the resulting solution using preparative chromatography.
-
Crystallization: Concentrate the purified fractions and crystallize this compound from an ethanol-water mixture.
Chemical Synthesis of this compound
An efficient three-step synthesis of this compound can be accomplished from 2,3,4,5,6-penta-O-benzyl-D-mannose.
Procedure:
-
Wittig Reaction: An olefinated sugar is prepared from 2,3,4,5,6-penta-O-benzyl-D-mannose via a Wittig reaction.
-
Oxidation: A 2-hydroxyoxirane product is obtained by oxidation of the olefinated sugar with potassium permanganate in aqueous acetone.
-
Debenzylation and Hydrolysis: this compound is synthesized through debenzylation and hydrolysis of the 2-hydroxyoxirane intermediate. The overall yield is approximately 39%.
Hexokinase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on hexokinase[10].
Principle: The assay is based on a coupled enzyme reaction. Hexokinase (HK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the HK activity.
Materials:
-
Hexokinase Assay Kit (commercially available)
-
Microplate reader
-
This compound
-
Cell or tissue lysates containing hexokinase
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell/tissue lysate, and varying concentrations of this compound (inhibitor). Include a control group without the inhibitor.
-
Initiation of Reaction: Add the hexokinase substrate and the developer solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the concentration of this compound that causes 50% inhibition (IC50) of hexokinase activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 2: Kinetic Parameters of Hexokinase Inhibition
| Enzyme | Parameter | Value | Reference(s) |
| Hexokinases (general) | Ki | 0.25 mM | [6][7] |
| Bovine Heart Hexokinase | Km (for this compound) | ~0.2 mM | [8][9] |
| Glucokinase (in tumor cells) | I50 | 12.5 mM | [5] |
Table 3: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Reference(s) |
| MCF-7 (Breast Cancer) | IC50 | 263.3 µg/mL | [3] |
| Normal HMECs | IC50 | 975.1 µg/mL | [3] |
Conclusion
This compound stands out as a unique natural product with significant potential for therapeutic development. Its well-defined mechanism of action as a hexokinase inhibitor provides a solid foundation for its exploration in metabolic diseases and oncology. This technical guide has consolidated the key historical, chemical, and biological information on this compound, offering a valuable starting point for researchers and drug development professionals. The provided experimental protocols and quantitative data are intended to facilitate further investigation into the promising pharmacological properties of this seven-carbon sugar. Future research should continue to explore its efficacy and safety in preclinical and clinical settings to fully realize its therapeutic potential.
References
- 1. avocadosource.com [avocadosource.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Labchem Catalog [catalog.labchem.com.my]
- 8. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannoheptulose's Mechanism of Action on Hexokinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a well-documented inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. By competitively binding to the active site of hexokinase, this compound effectively blocks the phosphorylation of glucose to glucose-6-phosphate, thereby impeding cellular glucose metabolism. This inhibitory action has significant implications for various physiological and pathological processes, making this compound a valuable tool in metabolic research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound on hexokinase, including quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the underlying molecular interactions.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of hexokinase, meaning it directly competes with the enzyme's natural substrate, D-glucose, for binding to the active site.[1][2][3] This competition is reversible, and the extent of inhibition is dependent on the relative concentrations of this compound and D-glucose. Structurally, this compound mimics D-glucose, allowing it to fit into the same binding pocket on the hexokinase enzyme. However, due to its distinct seven-carbon structure, it cannot be phosphorylated by the enzyme, thus acting as a dead-end inhibitor. This binding event prevents the productive binding of glucose and subsequent ATP-dependent phosphorylation, leading to a reduction in the overall rate of glycolysis.
The inhibitory effect of this compound is not uniform across all hexokinase isoforms. It has been shown to inhibit hexokinase I (HK1), hexokinase II (HK2), and hexokinase IV (glucokinase or GCK).[2][4] This broad-spectrum inhibition makes it a versatile tool for studying glucose metabolism in various cell types and tissues.
Quantitative Inhibition Data
The inhibitory potency of this compound against hexokinase and its isoforms has been quantified in several studies. The key parameters used to describe this inhibition are the inhibition constant (Ki), the Michaelis constant (Km) for this compound as a substrate (though it is poorly phosphorylated), and the half-maximal inhibitory concentration (IC50).
| Parameter | Enzyme/Cell Line | Value | Reference |
| Ki | Glucokinases and Hexokinases (general) | 0.25 mM | [1] |
| Km | Bovine Heart Hexokinase | ~0.2 mM | [5] |
| IC50 | Tumor Cell Glucokinase | 12.5 mM | [4] |
Experimental Protocols
Spectrophotometric Assay for Hexokinase Inhibition by this compound
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on hexokinase activity. The assay couples the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.[6][7][8]
Materials:
-
Enzymes: Hexokinase (from bovine heart or yeast), Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Substrates: D-glucose, Adenosine 5'-triphosphate (ATP), β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Inhibitor: this compound
-
Buffer: 50 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgCl2
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of D-glucose, ATP, NADP+, and this compound in the assay buffer.
-
Prepare a working solution of hexokinase and G6PDH in cold assay buffer immediately before use.
-
-
Assay Mixture Preparation (per cuvette):
-
To a 1 mL cuvette, add the following in order:
-
Assay Buffer
-
D-glucose solution (to achieve a final concentration near the Km of hexokinase for glucose)
-
NADP+ solution (final concentration ~1 mM)
-
ATP solution (final concentration ~2.5 mM)
-
G6PDH solution (sufficient to ensure it is not rate-limiting)
-
Varying concentrations of this compound solution (for inhibition studies) or buffer for control.
-
-
-
Reaction Initiation and Measurement:
-
Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the hexokinase working solution.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 340 nm over time. Record the linear rate of the reaction (ΔA340/min).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction from the linear phase of the absorbance curve.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of D-glucose and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Molecular Interactions
The primary mechanism of this compound is the direct competitive inhibition of hexokinase at the glucose-binding site. This action does not involve a complex signaling cascade for its primary inhibitory effect. However, the downstream consequences of this inhibition can impact various cellular signaling pathways that are sensitive to changes in glycolytic flux and ATP levels.
Competitive Inhibition Workflow
The following diagram illustrates the workflow of competitive inhibition of hexokinase by this compound.
Caption: Competitive inhibition of hexokinase by this compound.
Hypothetical Binding Site Interaction
While a crystal structure of hexokinase complexed with this compound is not publicly available, we can infer a hypothetical binding interaction based on the known structure of hexokinase with its natural substrate, glucose. This compound likely occupies the same binding pocket and interacts with similar amino acid residues through hydrogen bonding.
Caption: Hypothetical interactions of this compound in the hexokinase active site.
Conclusion
This compound serves as a potent and specific competitive inhibitor of hexokinase, making it an invaluable tool for studying glucose metabolism. Its mechanism of action is centered on its ability to compete with D-glucose for binding to the enzyme's active site, thereby blocking the initial step of glycolysis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of hexokinase in health and disease and to explore the therapeutic potential of hexokinase inhibitors. Future structural studies on the hexokinase-D-Mannoheptulose complex will be crucial for a more detailed understanding of the molecular interactions and for the rational design of novel, more potent inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Hexokinase [sigmaaldrich.com]
- 8. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
Biosynthesis pathway of D-Mannoheptulose in plants
An In-depth Technical Guide on the Biosynthesis Pathway of D-Mannoheptulose in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seven-carbon keto-sugar predominantly found in high concentrations in avocado (Persea americana), has garnered significant interest for its various biological activities, including the inhibition of hexokinase.[1] Understanding its biosynthesis in plants is crucial for potential applications in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, with a focus on avocado. It synthesizes current research to detail the core enzymatic steps, presents quantitative data on its accumulation, provides detailed experimental protocols for its study, and illustrates the key pathways using diagrams. While the complete pathway in plants is yet to be fully elucidated, evidence strongly points to a route originating from intermediates of the Calvin cycle.
Core Biosynthetic Pathway: A Putative Route from Photosynthetic Intermediates
The biosynthesis of this compound in plants, particularly in avocado leaves, is thought to diverge from the primary carbon fixation pathway. Unlike many secondary metabolites that branch from later stages of glycolysis or the pentose phosphate pathway (PPP), evidence suggests a more direct route from Calvin cycle intermediates.[2] The proposed pathway involves the following key steps:
-
Formation of a C7 Bisphosphate Precursor : The carbon backbone of this compound is likely assembled via an aldol condensation reaction. Dihydroxyacetone phosphate (DHAP), a three-carbon intermediate, and D-erythrose-4-phosphate, a four-carbon intermediate, are condensed by an aldolase to form sedoheptulose-1,7-bisphosphate.[2][3]
-
Isomerization to a Manno- configuration : The sedoheptulose-1,7-bisphosphate is then proposed to be isomerized to a this compound phosphate derivative. The specific isomerase responsible for this step in plants has not yet been fully characterized.
-
Dephosphorylation to Yield this compound : The final step is the removal of the phosphate group(s) by a phosphatase to yield free this compound.
An alternative, though less substantiated, pathway in avocado may involve the action of transketolase on D-arabinose-5-phosphate and D-ribose-5-phosphate to form this compound-7-phosphate, which would then be dephosphorylated.[4]
Diagram of the Putative Biosynthetic Pathway
Caption: Putative pathway of this compound synthesis from Calvin Cycle intermediates.
Quantitative Data: Accumulation in Avocado Tissues
This compound and its corresponding sugar alcohol, perseitol, are the dominant non-structural carbohydrates in avocado. Their concentrations vary significantly between different tissues and at various stages of fruit development and ripening.
| Tissue | Compound | Concentration Range (mg/g Dry Weight) | Reference |
| Mesocarp (Pulp) | This compound | 0.4 - 49 | [5] |
| Perseitol | 0.5 - 23 | [5] | |
| This compound | 24.77 ± 9.4 | [6] | |
| Perseitol | 21.30 ± 23.6 | [6] | |
| Seed | This compound | 10.32 ± 8.2 | [6] |
| Perseitol | Predominant C7 sugar | [5] | |
| Perseitol | 17.10 ± 11.0 | [6] | |
| Exocarp (Peel) | This compound | 25.07 ± 6.0 | [6] |
| Perseitol | 7.50 ± 6.0 | [6] |
Values from Tesfay et al. (2010) are presented as mean ± standard deviation.
Experimental Protocols
Extraction of C7 Sugars for HPLC Analysis
This protocol is adapted from methods described for the analysis of plant carbohydrates.[7][8]
Objective: To extract soluble C7 sugars (this compound and perseitol) from avocado tissues for quantification.
Materials:
-
Avocado tissue (mesocarp, seed, or exocarp), flash-frozen in liquid nitrogen and lyophilized.
-
80% (v/v) ethanol
-
Deionized water
-
Mortar and pestle or cryogenic grinder
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
-
Water bath or heating block
-
Syringe filters (0.22 µm, hydrophilic)
-
HPLC vials
Procedure:
-
Grind the lyophilized avocado tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 10 mL of 80% ethanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture in a water bath at 80°C for 20 minutes to inactivate degradative enzymes and enhance extraction.
-
Centrifuge the sample at 4,000 x g for 15 minutes at room temperature.
-
Carefully decant the supernatant into a new tube.
-
Re-extract the pellet with another 10 mL of 80% ethanol and repeat steps 4-7.
-
Combine the supernatants from both extractions.
-
Evaporate the ethanol from the combined supernatant using a rotary evaporator or a vacuum concentrator.
-
Resuspend the dried extract in a known volume of deionized water (e.g., 2 mL).
-
Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Diagram of C7 Sugar Extraction and Analysis Workflow
Caption: Workflow for the extraction and analysis of C7 sugars from plant tissues.
This compound-P Biosynthesis Assay in Leaf Extracts
This protocol is based on the assay described by Liu et al. (2002).[2]
Objective: To measure the in vitro synthesis of this compound phosphate from C3 and C4 precursors in avocado leaf extracts.
Materials:
-
Mature avocado leaves
-
Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2 mM DTT, 1% (w/v) PVP-40.
-
Assay Buffer: 30 mM Tris-HCl (pH 7.5), 5 mM DTT.
-
Substrate Solution: D-erythrose-4-phosphate and dihydroxyacetone phosphate (DHAP).
-
Acid Phosphatase (e.g., from potato).
-
100 mM Sodium Acetate buffer (pH 4.5).
-
Protein quantification reagent (e.g., Bradford reagent).
Procedure:
-
Enzyme Extraction:
-
Harvest fresh, mature avocado leaves and immediately place them on ice.
-
Homogenize 5 g of leaf tissue in 25 mL of ice-cold Extraction Buffer using a blender or mortar and pestle.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.
-
Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with Assay Buffer.
-
Determine the protein concentration of the desalted extract.
-
-
Biosynthesis Reaction:
-
In a microcentrifuge tube, combine 100 µL of the desalted leaf extract with the substrate solution (DHAP and erythrose-4-phosphate) in the Assay Buffer. The final volume should be around 200 µL.
-
Incubate the reaction mixture in a shaking water bath at 33°C for 30-60 minutes.
-
Stop the reaction by placing the tube in a boiling water bath for 1 minute.
-
-
Dephosphorylation:
-
Add 3 units of acid phosphatase dissolved in 200 µL of 100 mM sodium acetate buffer (pH 4.5) to each reaction tube.
-
Incubate at 37°C for 3 hours to convert the newly synthesized C7 sugar phosphates to free sugars.
-
-
Analysis:
Regulation of the Pathway and Related Metabolism
The biosynthesis of this compound is intrinsically linked to the central carbon metabolism of the plant cell. The primary regulation is expected to occur at the level of substrate availability from the Calvin cycle, which is itself tightly regulated by light and CO₂ levels.
Furthermore, the Pentose Phosphate Pathway (PPP) is a key pathway for generating the C4 and C5 sugar phosphate precursors. The flux through the PPP is regulated by cellular energy and redox status.
-
NADPH/NADP⁺ Ratio : The first committed step of the oxidative PPP is catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). This enzyme is allosterically inhibited by high levels of NADPH.[9][10] A high NADPH/NADP⁺ ratio, indicative of a high reductive state, will therefore downregulate the oxidative PPP.
-
Feedback Inhibition : The end products of the PPP can also feedback-inhibit key enzymes, modulating the pathway's activity based on the cell's demand for nucleotide precursors and NADPH.[10]
Diagram of Pentose Phosphate Pathway Regulation
Caption: Key regulation of the Pentose Phosphate Pathway by NADPH.
Conclusion
The biosynthesis of this compound in plants, particularly in avocado, appears to be a specialized branch of primary metabolism, likely originating from intermediates of the Calvin cycle. The proposed pathway involves an aldolase-mediated condensation, an isomerization, and a final dephosphorylation step. While the specific enzymes for all steps in plants are yet to be definitively characterized, the available evidence provides a strong framework for further investigation. The quantitative data highlights the significant metabolic investment in C7 sugar production in avocado. The provided experimental protocols offer a starting point for researchers aiming to further unravel this unique metabolic pathway and explore its potential for biotechnological applications. Future research, including transcriptomic analysis of avocado tissues and characterization of candidate enzymes, will be crucial to fully elucidate the biosynthesis of this intriguing seven-carbon sugar.[11][12]
References
- 1. differencebetween.com [differencebetween.com]
- 2. avocadosource.com [avocadosource.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. DSpace [cora.ucc.ie]
- 9. med.libretexts.org [med.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. Deep sequencing of the Mexican avocado transcriptome, an ancient angiosperm with a high content of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Mannoheptulose in Avocado Fruit Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avocado (Persea americana Mill.) fruit possesses a unique metabolic profile characterized by the predominance of the seven-carbon sugar, D-Mannoheptulose, and its polyol form, perseitol.[1][2] Unlike most fruits where hexoses are the primary transport and storage sugars, these C7 carbohydrates play a central role in the avocado's growth, development, and postharvest physiology.[3] this compound, a potent inhibitor of hexokinase, is a key regulator of glycolysis and respiration, directly influencing the fruit's ripening process and shelf life.[1][4] This technical guide provides an in-depth analysis of the biosynthesis, mechanism of action, and physiological effects of this compound in avocado fruit metabolism. It summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the unique properties of this remarkable fruit.
Introduction
The avocado fruit's distinct physiology, particularly its ability to remain on the tree for extended periods without ripening, has long intrigued researchers.[1] This phenomenon is largely attributed to the continuous supply of C7 sugars, primarily this compound, from the tree.[5] Once harvested, the depletion of these sugars is a critical prerequisite for the initiation of the climacteric rise in respiration and ethylene production, leading to ripening.[4][5] this compound's primary mechanism of action is the competitive inhibition of hexokinase, the first enzyme in the glycolytic pathway.[1][4] This inhibition effectively throttles the entry of glucose into glycolysis, thereby suppressing the respiratory processes that fuel ripening.[5] Understanding the intricate role of this compound is crucial for developing strategies to control avocado ripening, extend shelf life, and harness its potential therapeutic applications.[6][7]
Biosynthesis of this compound
This compound is synthesized in avocado leaves through photosynthetic processes and transported via the phloem to the fruit and other sink tissues.[1][5] While the complete biosynthetic pathway is still under investigation, evidence suggests it originates from intermediates of the Calvin Cycle.[5] One postulated pathway involves the condensation of dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate to form sedoheptulose-1,7-bisphosphate, which is then isomerized to a phosphorylated this compound derivative.[5] Another proposed route involves the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate via transketolase activity to form D-manno-heptulose-7-phosphate.[1]
Caption: Postulated biosynthetic pathway of this compound in avocado leaves.
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly across different tissues of the avocado fruit and changes dynamically throughout development and ripening. Unripe fruits generally contain the highest concentrations, which decline as the fruit matures and ripens.
| Tissue | Ripening Stage | This compound Concentration (mg/g DW) | Perseitol Concentration (mg/g DW) | Reference |
| Flesh | Unripe (Early Growth) | ~19% of total soluble sugars | ~15% of total soluble sugars | [1] |
| Ripe | Declines significantly | Declines significantly | [1] | |
| Peel | Unripe (Early Growth) | ~12% of total soluble sugars | ~9% of total soluble sugars | [1] |
| Ripe | Remains relatively high | Declines | [1] | |
| Seed | Unripe (Early Growth) | ~12% of total soluble sugars | ~10% of total soluble sugars | [1] |
| Ripe | Declines | Declines | [1] |
Note: The concentrations are expressed as a percentage of total soluble sugars in early development stages as reported by Liu et al. (2002) and show a general trend of decline upon ripening.
Mechanism of Action: Inhibition of Glycolysis and Respiration
This compound's primary metabolic role is the potent and competitive inhibition of hexokinase, the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1][4] By blocking this crucial entry point, this compound effectively reduces the glycolytic flux, thereby limiting the availability of substrates for cellular respiration.[5] This reduction in respiration is a key factor in delaying the onset of ripening, a process that is energetically demanding and requires a significant increase in metabolic activity.[5]
Caption: Signaling pathway of this compound inhibiting glycolysis.
Role in Fruit Ripening and Ethylene Biosynthesis
Avocado is a climacteric fruit, meaning its ripening is accompanied by a sharp increase in respiration and ethylene production.[1] The presence of high concentrations of this compound in unripe, on-tree fruit is believed to be the primary "tree factor" that inhibits premature ripening.[1] The ripening process is only initiated after harvest when the supply of this compound is cut off and its concentration within the fruit drops below a certain threshold.[5]
This decline in this compound relieves the inhibition on glycolysis and respiration, providing the necessary energy for the synthesis of ripening-related enzymes and the production of ethylene.[5] Ethylene biosynthesis in avocados is limited by the activity of ACC synthase in pre-climacteric fruit.[8] The increased metabolic activity, once this compound levels decrease, likely contributes to the upregulation of ACC synthase, leading to the autocatalytic burst of ethylene that drives the ripening process.[8]
Caption: Logical relationship between this compound and ethylene biosynthesis in avocado ripening.
Experimental Protocols
Extraction of this compound from Avocado Tissue
This protocol is adapted from methodologies described in the literature for the extraction of soluble sugars from plant tissues.[5][9]
-
Sample Preparation: Freeze-dry avocado tissue samples (peel, flesh, or seed) for 48 hours at -50°C. Grind the freeze-dried tissue to a fine powder using a Wiley mill to pass through a 40-mesh screen.
-
Extraction: Weigh 0.05 to 0.10 g of the powdered tissue into a centrifuge tube. Add 4 mL of 80% (v/v) ethanol.
-
Incubation: Place the tubes in a water bath at 80°C for 30 minutes to extract the soluble sugars.
-
Centrifugation: Centrifuge the samples to pellet the insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble sugars, including this compound.
-
Drying and Reconstitution: Dry the supernatant, for instance, using a Speed Vac Concentrator. Resuspend the dried extract in a known volume of deionized water for subsequent analysis.
Quantification of this compound by HPLC
This protocol outlines the general steps for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), a common method for sugar analysis.[5][10]
-
Sample Preparation: The extracted and reconstituted sugar sample from the previous protocol is filtered through a 0.45 µm filter.
-
HPLC System: Use an HPLC system equipped with a refractive index detector.
-
Column: An anion-exchange column, such as a Sugar-Pak I column, is suitable for separating sugars.
-
Mobile Phase: Use an isocratic mobile phase, typically deionized water, at a constant flow rate.
-
Injection: Inject a known volume of the filtered sample onto the column.
-
Detection: The refractive index detector will measure the changes in the refractive index of the eluent as the sugars pass through.
-
Quantification: Create a standard curve using known concentrations of pure this compound. Compare the peak area of the this compound in the sample to the standard curve to determine its concentration.
Measurement of Fruit Respiration Rate
This protocol describes a method for measuring the rate of CO2 production by avocado fruit.[5][11]
-
Fruit Incubation: Place an individual avocado fruit in a sealed container of a known volume.
-
Gas Sampling: After a set period (e.g., 1-3 hours), withdraw a gas sample from the headspace of the container using a gas-tight syringe.
-
CO2 Analysis: Analyze the CO2 concentration in the gas sample using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a methanizer and a flame ionization detector (FID).
-
Calculation: The respiration rate is calculated based on the increase in CO2 concentration over time, the volume of the container, and the weight of the fruit. The rate is typically expressed as mg CO2 kg⁻¹ h⁻¹.
Measurement of Ethylene Production
This protocol details the measurement of ethylene production by avocado fruit.[5][12]
-
Fruit Incubation: Similar to the respiration measurement, place an individual avocado fruit in a sealed container.
-
Gas Sampling: After a set incubation period, withdraw a gas sample from the headspace.
-
Ethylene Analysis: Analyze the ethylene concentration in the gas sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons.
-
Calculation: The ethylene production rate is calculated based on the increase in ethylene concentration over time, the volume of the container, and the weight of the fruit. The rate is typically expressed as µL C2H4 kg⁻¹ h⁻¹.
Caption: General experimental workflow for analyzing this compound's effect on avocado fruit.
Conclusion and Future Directions
This compound is a central player in the unique metabolism of avocado fruit. Its role as a potent hexokinase inhibitor provides a sophisticated natural mechanism to control ripening and extend the fruit's viability on the tree. The intricate interplay between this compound concentration, respiratory activity, and ethylene biosynthesis underscores the complexity of avocado physiology. For researchers, a deeper understanding of the genetic and enzymatic regulation of this compound biosynthesis could open new avenues for breeding avocado varieties with enhanced shelf life and desirable ripening characteristics. For drug development professionals, the glycolytic inhibitory properties of this compound present a compelling area of investigation for potential therapeutic applications in metabolic disorders. Further research focusing on the specific transporters of this compound in plant and animal cells, as well as its long-term physiological effects, will be crucial in fully elucidating and harnessing the potential of this unique seven-carbon sugar.
References
- 1. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avocadosource.com [avocadosource.com]
- 6. This compound: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE | International Society for Horticultural Science [ishs.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ethylene Biosynthesis in Avocado Fruit during Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. avocadosource.com [avocadosource.com]
- 12. avocadosource.com [avocadosource.com]
D-Mannoheptulose Toxicity: A Preliminary In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados and other plants, has garnered significant interest for its potent biochemical effects, primarily its inhibition of hexokinase. This technical guide provides a comprehensive overview of the preliminary studies on this compound, with a focus on its toxicological profile. While classical toxicological data, such as LD50 and long-term toxicity studies, are notably absent in publicly available literature, this paper synthesizes the existing research on its metabolic and cellular effects. The primary mechanism of this compound's action is the competitive inhibition of hexokinase, a critical enzyme in the initial step of glycolysis. This inhibition leads to a cascade of downstream effects, most prominently the suppression of glucose-stimulated insulin secretion from pancreatic β-cells. This document details the experimental protocols used to elucidate these effects, presents quantitative data in structured tables for comparative analysis, and provides visualizations of the key signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals who are investigating the therapeutic potential or assessing the safety profile of this compound.
Introduction
Biochemical Mechanism of Action
The principal mechanism by which this compound exerts its biological effects is through the competitive inhibition of hexokinase and glucokinase. These enzymes catalyze the phosphorylation of glucose to glucose-6-phosphate, the first committed step of glycolysis. By competing with glucose for the active site of these enzymes, this compound effectively reduces the rate of glycolysis.[1][5]
The inhibition constant (Ki) for this compound with respect to hexokinase has been reported to be 0.25 mM.[1] This inhibition is not absolute and can be overcome by increasing concentrations of glucose, consistent with a competitive inhibition model. The consequences of this enzymatic inhibition are most pronounced in cells that are highly reliant on glucose metabolism, such as pancreatic β-cells and certain cancer cells.
Figure 1: Mechanism of this compound Action.
Effects on Pancreatic Islets and Insulin Secretion
The most extensively studied effect of this compound is its impact on pancreatic β-cells and the subsequent inhibition of insulin secretion. Glucose-stimulated insulin secretion (GSIS) is tightly coupled to glucose metabolism within the β-cell. As intracellular glucose levels rise, the rate of glycolysis and subsequent ATP production increases. This elevation in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, opening of voltage-gated calcium channels, and ultimately the exocytosis of insulin-containing granules.
By inhibiting hexokinase, this compound disrupts this entire process at its inception, effectively uncoupling insulin secretion from ambient glucose concentrations.
Quantitative Data on Insulin Secretion Inhibition
| Species/Model | This compound Concentration | Glucose Concentration | Effect on Insulin Release | Reference |
| Rabbit | Not specified | Leucine-induced | Suppressed to ~50% of control | [6] |
| Rabbit | Not specified | Arginine-induced | Suppressed to 27% of control | [6] |
| Rat (perfused pancreas) | 1.7 mM | 3.3 mM | Inhibition of insulin release | [7] |
| Human (isolated islets) | 10.0 mM | Not specified | Decreased glucose-stimulated insulin release | [8] |
Experimental Protocol: Perifusion of Isolated Pancreatic Islets
A common method to study the dynamics of insulin secretion in response to various stimuli is the perifusion of isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from the pancreas of the subject animal (e.g., rat, mouse) by collagenase digestion followed by purification using a density gradient.
-
Perifusion System Setup: Isolated islets are placed in a perifusion chamber, which is part of a system that allows for a continuous flow of a buffered medium (e.g., Krebs-Ringer bicarbonate buffer) over the islets. The temperature and pH of the medium are maintained at physiological levels (37°C, pH 7.4).
-
Experimental Procedure:
-
Islets are first perifused with a basal glucose concentration (e.g., 3.3 mM) to establish a baseline insulin secretion rate.
-
The perifusion medium is then switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.
-
To test the effect of this compound, the islets are perifused with a medium containing both the stimulatory glucose concentration and the desired concentration of this compound.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) and stored for later analysis.
-
-
Insulin Measurement: The concentration of insulin in the collected fractions is determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Figure 2: Islet Perifusion Experimental Workflow.
Effects on Glucose Metabolism
The inhibition of hexokinase by this compound directly impacts the overall rate of glucose metabolism in sensitive cells. This can be quantified by measuring the utilization of radiolabeled glucose isotopes.
Quantitative Data on Glucose Metabolism Inhibition
| Cell/Tissue Type | This compound Concentration | Glucose Concentration | Effect on Glucose Metabolism | Reference |
| Human Islets | 10.0 mM | Not specified | Inhibited D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation | [8] |
| Rat Pancreatic Islets | Not specified | 16.7 mM | Less inhibition by this compound tetraacetate than unesterified this compound | [9] |
| Rat Hepatocytes | Not specified | 1.7 mM and 8.3 mM | Inhibition of D-[5-3H]glucose utilization and D-[U-14C]glucose conversion | [10] |
| RINm5F and INS-1 cells | 1.0 - 10.0 mM | 1.1 mM and 8.3 mM | Minor decrease in D-glucose metabolism | [11] |
Experimental Protocol: Measurement of Glucose Oxidation
This protocol is used to assess the rate at which cells metabolize glucose to CO2.
-
Cell/Tissue Preparation: Isolated cells (e.g., hepatocytes, islet cells) or tissues are prepared and placed in incubation vials.
-
Incubation Medium: The cells/tissues are incubated in a buffered medium containing a known concentration of D-[U-14C]glucose, a glucose molecule where all carbon atoms are the radioactive 14C isotope.
-
Experimental Conditions: Parallel incubations are set up with and without the addition of this compound at various concentrations.
-
CO2 Trapping: The incubation vials are sealed with a system that allows for the trapping of evolved 14CO2. A common method is to have a small center well in the vial containing a CO2-trapping agent like hyamine hydroxide.
-
Incubation: The vials are incubated at 37°C for a defined period.
-
Termination and Measurement: The incubation is stopped, and the trapped 14CO2 is quantified using liquid scintillation counting. The amount of radioactivity is proportional to the rate of glucose oxidation.
In Vivo Effects and Observations
Studies in animal models have demonstrated systemic effects of this compound administration that are consistent with its mechanism of action.
Summary of In Vivo Findings
| Animal Model | Dose and Route | Observed Effects | Reference |
| Dogs | 1 g/kg | Transient hyperglycemia | [1] |
| Dogs | 8 mg/kg | Increased postprandial energy expenditure | [1] |
| Rats | 400 mg (subcutaneous) | Increased blood glucose to 200 mg/100 ml | [12] |
| Mice (fed) | Not specified | Transient hyperglycemia, decreased serum insulin | [13] |
| Mice (starved) | Not specified | No hyperglycemia, decreased serum insulin | [13] |
| Mice (high-fat diet) | Avocado extract enriched in Mannoheptulose | Prevention of weight gain, improved glucose tolerance and insulin sensitivity | [14][15] |
| Rats | 20% w/v (subcutaneous) | Blocked insulin release and carbohydrate utilization | [3] |
Classical Toxicology Profile: A Data Gap
A thorough review of the scientific literature reveals a significant lack of traditional toxicological studies for this compound. The following standard toxicological endpoints have not been publicly reported:
-
Acute Toxicity (LD50): No published median lethal dose (LD50) values for any species or route of administration were found.
-
Sub-chronic and Chronic Toxicity: There is no available data from repeated dose toxicity studies (e.g., 28-day or 90-day studies) that would identify target organs for toxicity or establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity: No long-term carcinogenicity bioassays in rodents have been reported.
-
Mutagenicity and Genotoxicity: Standard genotoxicity tests (e.g., Ames test, chromosomal aberration assays) for this compound are not described in the literature.
-
Reproductive and Developmental Toxicity: Studies evaluating the effects of this compound on fertility, reproduction, and embryonic/fetal development are absent.
-
Human Clinical Safety: While some human studies have investigated the metabolic effects of this compound, these have been small in scale and not designed as comprehensive safety and tolerability trials.
This absence of data represents a critical knowledge gap for the comprehensive safety assessment of this compound.
Conclusion
The primary "toxicity" of this compound, as documented in the current body of scientific literature, is its potent and specific biochemical effect on glucose metabolism through the inhibition of hexokinase. This leads to a predictable and well-characterized disruption of glucose-stimulated insulin secretion and a reduction in the rate of glycolysis in susceptible cells. While these effects are being explored for their therapeutic potential, the lack of standard toxicological data is a major impediment to the further development of this compound for any clinical application. Future research should prioritize the systematic evaluation of this compound in a battery of standard preclinical toxicology studies to establish a comprehensive safety profile. This will be essential to determine a safe dose range for any potential therapeutic use and to understand any potential adverse effects beyond its known metabolic interventions. Researchers and drug development professionals should proceed with caution and acknowledge the significant data gaps in the toxicological assessment of this compound.
References
- 1. enamine.net [enamine.net]
- 2. Toxicology Services - Enamine [enamine.net]
- 3. fda.gov [fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice [mdpi.com]
- 6. Evaluation of Acute and Subchronic Oral Toxicity of Copra Meal Hydrolysate: A Novel Candidate for Prebiotic in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 9. Effects of this compound upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 12. Effects of this compound and d-sedoheptulose on blood glucose and ketone bodies in the rat (1961) | Ernst Simon | 95 Citations [scispace.com]
- 13. acute toxicity ld50: Topics by Science.gov [science.gov]
- 14. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannoheptulose and its Impact on Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados, has garnered significant interest in metabolic research due to its potent inhibitory effect on insulin secretion. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with key components of the insulin secretion pathway in pancreatic β-cells. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose homeostasis. Dysregulation of this intricate process is a hallmark of metabolic disorders, most notably type 2 diabetes. Understanding the molecular players and pathways that govern insulin release is therefore of paramount importance for the development of novel therapeutic strategies. This compound has emerged as a valuable research tool for elucidating the mechanisms of GSIS, primarily through its well-characterized inhibitory action on glucose metabolism. This guide will delve into the core aspects of this compound's function, providing a detailed overview of its impact on insulin secretion.
Mechanism of Action of this compound
The primary molecular target of this compound in pancreatic β-cells is the enzyme glucokinase (hexokinase IV) and other hexokinases . These enzymes catalyze the first and rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1][2]
This compound acts as both a competitive and non-competitive inhibitor of these enzymes, effectively blocking glucose phosphorylation.[3] This inhibition initiates a cascade of downstream events that ultimately culminate in the suppression of insulin secretion. The established sequence of events is as follows:
-
Inhibition of Glycolysis: By preventing the formation of glucose-6-phosphate, this compound halts the glycolytic pathway.[1]
-
Reduction in ATP/ADP Ratio: The catabolism of glucose through glycolysis and subsequent oxidative phosphorylation is the primary source of ATP in β-cells. The inhibition of glycolysis by this compound leads to a significant decrease in the intracellular ATP/ADP ratio.
-
Opening of KATP Channels: ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane are regulated by the intracellular ATP/ADP ratio. A high ATP/ADP ratio induces the closure of these channels. When the ratio decreases due to the action of this compound, the KATP channels remain open.
-
Membrane Hyperpolarization: The efflux of potassium ions (K+) through the open KATP channels leads to hyperpolarization of the β-cell membrane, preventing the depolarization that is necessary to trigger insulin secretion.
-
Inhibition of Calcium Influx: Voltage-gated calcium channels (VGCCs) on the β-cell membrane are closed when the membrane is hyperpolarized. This prevents the influx of extracellular calcium (Ca2+) into the cell.
-
Suppression of Insulin Exocytosis: The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. By preventing this calcium influx, this compound effectively blocks the release of insulin.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on various aspects of β-cell function have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibition of Glucokinase/Hexokinase by this compound
| Parameter | Value | Enzyme Source | Reference |
| Ki (competitive inhibition) | 0.25 mM | Glucokinases and Hexokinases | N/A |
| IC50 (glucokinase inhibition) | ~5 mM | Pancreatic Islets (at 27.5 mM Glucose) | [4] |
Table 2: Dose-Dependent Effects of this compound on Insulin Secretion and Related Parameters
| This compound Concentration | Glucose Concentration | Effect | Organism/Cell Type | Reference |
| 1.7 mM | 3.3 mM | Inhibition of insulin release | Perfused rat pancreas | [5] |
| 5 mM | 8.3 mM | Attenuation of insulin secretion | Isolated rat islets | [6] |
| 10 mM | 12 mM | 24.7 ± 0.9% reduction in intracellular Ca2+ in β-cells | Mouse islets | [7] |
| 10 mM | 16.7 mM | Inhibition of glucose-stimulated insulin release | Human islets | [8] |
| 0.5, 1, 2 mM (overnight) | Graded (0-30 mM) | Dose-dependent right shift in glucose-stimulated [Ca2+]i response | db/db mouse islets | [9] |
| 20 mM | 20 mM | Inhibition of glucose-induced insulin release | ob/ob mouse islets | N/A |
Table 3: Effects of this compound on Glucose Metabolism in Pancreatic Islets
| This compound Concentration | Glucose Concentration | Parameter Measured | Inhibition | Organism | Reference |
| 10 mM | 16.7 mM | D-[5-3H]glucose utilization | Significant inhibition | Rat islet cells | [1] |
| 10 mM | 16.7 mM | D-[U-14C]glucose oxidation | Significant inhibition | Rat islet cells | [1] |
| 1.0-10.0 mM | 8.3 mM | D-glucose metabolism | Minor decrease | RINm5F cells | [10] |
| 5.0 mM (hexaacetate ester) | 8.3 mM | D-glucose metabolism | Efficient inhibition | RINm5F cells | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on insulin secretion.
Isolation of Pancreatic Islets
A standard method for investigating β-cell function is the use of isolated pancreatic islets.
Protocol: Collagenase Digestion Method
-
Anesthesia and Pancreas Inflation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform a laparotomy to expose the common bile duct. Cannulate the bile duct and infuse a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution) to inflate the pancreas.[11]
-
Pancreas Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C for a specific duration to allow for enzymatic digestion of the exocrine tissue.[11]
-
Islet Purification: Stop the digestion by adding cold buffer. Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque) centrifugation.
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified incubator with 5% CO2.
Measurement of Insulin Secretion
a) Static Incubation Assay
This method is used to measure insulin secretion in response to various secretagogues over a fixed period.
Protocol:
-
Islet Pre-incubation: Place batches of size-matched islets (e.g., 10-20 islets per well) in a multi-well plate. Pre-incubate the islets in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing different concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated) with or without various concentrations of this compound.
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant containing the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the secreted insulin values to the total insulin content of the islets (determined after lysing the islets) or to the number of islets per well.
b) Dynamic Perifusion Assay
This technique allows for the real-time measurement of insulin secretion, providing a more detailed profile of the secretory response, including the first and second phases of insulin release.
Protocol:
-
Islet Loading: Place a known number of islets into a perifusion chamber.
-
Equilibration: Perifuse the islets with a low-glucose buffer (e.g., 2.8 mM glucose in KRB) at a constant flow rate (e.g., 100 µL/min) at 37°C until a stable baseline of insulin secretion is achieved.
-
Stimulation: Switch the perifusion solution to a high-glucose buffer (e.g., 16.7 mM glucose) with or without this compound.
-
Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: Determine the insulin concentration in each fraction using ELISA or RIA.
-
Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response.
Measurement of Intracellular Calcium ([Ca2+]i)
Protocol: Fura-2 AM Calcium Imaging
-
Islet Loading: Incubate isolated islets with the cell-permeant ratiometric calcium indicator Fura-2 acetoxymethyl (Fura-2 AM) in a low-glucose buffer for 30-60 minutes at 37°C.
-
Washing: Wash the islets to remove extracellular Fura-2 AM.
-
Imaging Setup: Place the islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perifusion and Stimulation: Perifuse the islets with a low-glucose buffer to establish a baseline [Ca2+]i. Subsequently, switch to a high-glucose buffer with or without this compound.
-
Image Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the F340/F380 ratio over time to visualize changes in [Ca2+]i in response to the stimuli.
Measurement of ATP/ADP Ratio
Protocol: Luciferase-Based Assay
-
Islet Incubation: Incubate islets under the desired experimental conditions (e.g., different glucose and this compound concentrations).
-
Islet Lysis: Lyse the islets using a suitable lysis buffer to release intracellular adenine nucleotides.
-
ATP Measurement: Use a luciferase-based ATP assay kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration and can be measured using a luminometer.
-
ADP Measurement: To measure ADP, first convert it to ATP using pyruvate kinase and phosphoenolpyruvate. Then, measure the total ATP concentration as described above. The ADP concentration is calculated by subtracting the initial ATP concentration from the total ATP concentration.
-
Ratio Calculation: Calculate the ATP/ADP ratio.
Measurement of KATP Channel Activity
Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Use either dispersed β-cells from isolated islets or a suitable β-cell line (e.g., MIN6).
-
Patch-Clamp Configuration: Use the whole-cell or inside-out patch-clamp configuration to record ion channel activity.
-
Recording Solutions: Use appropriate intracellular and extracellular solutions to isolate KATP channel currents. The intracellular solution will typically contain a low concentration of ATP to allow for channel opening.
-
Application of this compound: After establishing a stable recording of KATP channel activity in the presence of a stimulating glucose concentration, apply this compound to the bath solution.
-
Data Acquisition and Analysis: Record the changes in KATP channel current in response to this compound. An increase in outward current indicates channel opening.
Visualizations
Signaling Pathways
Caption: Signaling pathway of glucose-stimulated insulin secretion and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on pancreatic islets.
Conclusion
This compound serves as a powerful pharmacological tool for dissecting the intricate mechanisms of glucose-stimulated insulin secretion. Its specific inhibition of glucokinase and hexokinases provides a clear and targeted approach to investigating the role of glucose metabolism in β-cell function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the insulin secretion pathway. Further research into the nuances of this compound's effects, particularly in the context of different metabolic states and in human islets, will continue to provide valuable insights into the pathophysiology of metabolic diseases and aid in the identification of novel therapeutic targets.
References
- 1. Effects of this compound upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Interference of this compound with D-glucose phosphorylation, metabolism and functional effects: comparison between liver, parotid cells and pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of iodoacetate, mannoheptulose and 3-O-methyl glucose on the secretory function and metabolism of isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and its hexaacetate ester on hormonal secretion from the perfused pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, this compound, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose Suppression of Glucagon Secretion: METABOLIC AND CALCIUM RESPONSES FROM α-CELLS IN INTACT MOUSE PANCREATIC ISLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing Glucokinase Activity Restores Endogenous Pulsatility and Enhances Insulin Secretion in Islets From db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical and robust method to evaluate metabolic fluxes in primary pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
The Glycolytic Attenuation of D-Mannoheptulose: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-Mannoheptulose, a seven-carbon monosaccharide predominantly found in avocados, has emerged as a significant modulator of glucose metabolism. Its primary mechanism of action involves the direct inhibition of hexokinase, the rate-limiting enzyme in the glycolytic pathway. This targeted disruption of glycolysis has profound implications for cellular bioenergetics, leading to decreased ATP production and an accumulation of upstream glycolytic intermediates. These effects underpin the growing interest in this compound as a potential therapeutic agent, particularly in oncology, where cancer cells often exhibit a heightened dependence on aerobic glycolysis—a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of the basic research on this compound and its interplay with glycolysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: this compound and the Glycolytic Pathway
This compound is a natural heptose that acts as a competitive and non-competitive inhibitor of hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, the first committed step of glycolysis.[1] By impeding this crucial step, this compound effectively curtails the downstream catabolism of glucose, thereby reducing the cellular energy currency, adenosine triphosphate (ATP), and the production of essential biosynthetic precursors.[2][3] This inhibitory action is particularly relevant in the context of cancer biology, as many tumor types display a metabolic reprogramming characterized by an upregulation of glycolysis to meet their high energy and anabolic demands.[2] Consequently, targeting hexokinase with inhibitors like this compound presents a promising strategy for selectively targeting cancer cells and impeding their proliferation.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on different cellular and enzymatic parameters.
Table 1: Inhibitory Constants of this compound against Hexokinase
| Enzyme Source | Inhibition Constant (Ki) | Notes | Reference |
| Diverse Organisms | 0.25 mM | Competitive inhibition with D-glucose. | [5] |
| Bovine Heart Hexokinase | Km ≈ 0.2 mM | The phosphorylation of this compound was inhibited by D-glucose and D-glucose-6-phosphate. | [5] |
Table 2: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | IC50 (µg/mL) | Treatment Duration | Reference |
| MCF-7 (Breast Cancer) | 122.6 | 72 hours | [2] |
| AMJ13 (Breast Cancer) | 124.7 | 72 hours | [2] |
| REF (Normal Embryo Fibroblast) | 486.9 | 72 hours | [2] |
| HMECs (Normal Human Mammary Epithelial) | 975.1 | 72 hours | [6] |
| MCF-7 (Breast Cancer) | 263.3 | 72 hours | [6] |
Table 3: Effect of this compound on Glycolytic Metabolites in Breast Cancer Cells (AMJ13 and MCF-7) after 72h treatment with 62.5 µg/ml
| Metabolite | Effect | Notes | Reference |
| Hexokinase Activity | Significantly Decreased | A slight, non-significant decrease was observed in normal REF cells. | [3] |
| Pyruvate Concentration | Significantly Reduced | The reduction in pyruvate is a direct consequence of hexokinase inhibition. | [3] |
| ATP Concentration | Significantly Decreased | A slight, non-significant decrease was observed in normal REF cells. | [3] |
| Extracellular Acidity (pH) | Increased (Less Acidic) | Reflects reduced lactate production due to the glycolytic block. | [2] |
Table 4: Inhibition of Glucose Metabolism by this compound in Pancreatic Islet Cells
| Cell Line | This compound Concentration | Inhibition of D-glucose metabolism | Notes | Reference |
| RINm5F | 1.0-10.0 mM | Minor decrease | [7] | |
| INS-1 (>20 passages) | 1.0-10.0 mM | Minor decrease | [7] | |
| INS-1 (13-15 passages) | Not specified | 38.3 +/- 3.8% | Inhibition was more pronounced in earlier passages. | [7] |
| Dispersed rat pancreatic islets | 1.0 mM | 40 +/- 3% | In the absence of cytochalasin B. | [8] |
| Dispersed rat pancreatic islets | 1.0 mM | 13 +/- 4% | In the presence of 0.02 mM cytochalasin B, suggesting GLUT2-mediated uptake. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on glycolysis.
Hexokinase Activity Assay (Spectrophotometric)
This coupled enzymatic assay measures hexokinase activity by monitoring the rate of NADPH production, which is proportional to the formation of glucose-6-phosphate.
Materials:
-
Triethanolamine buffer (50 mM, pH 7.6)
-
D-Glucose solution (555 mM in buffer)
-
Adenosine 5'-triphosphate (ATP) solution (19 mM, freshly prepared)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADP) solution (14 mM, freshly prepared)
-
Glucose-6-phosphate dehydrogenase (G6PDH) solution (approx. 125 units/mL in cold buffer)
-
Cell or tissue lysate containing hexokinase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture with the following final concentrations: 39 mM triethanolamine, 216 mM D-glucose, 0.74 mM ATP, 7.8 mM MgCl₂, 1.1 mM β-NADP, and 2.5 units of G6PDH. The final volume should be 2.57 mL.
-
Blank Measurement: Prepare a blank cuvette containing the reaction mixture but without the hexokinase sample. Measure the absorbance at 340 nm for approximately 5 minutes to establish the blank rate.
-
Sample Measurement: Add a known amount of the hexokinase-containing sample (e.g., 0.025 - 0.05 units) to the reaction mixture.
-
Kinetic Reading: Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank. Subtract the blank rate from the sample rate to get the corrected rate. Hexokinase activity is then calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 x 10³ M⁻¹cm⁻¹.
Glucose Uptake Assay (2-NBDG-Based Flow Cytometry)
This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in living cells via flow cytometry.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
2-NBDG stock solution (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser and a 530/30 nm emission filter (FITC channel)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Treatment: Treat cells with this compound at various concentrations in complete medium for the desired duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free medium for a defined period (e.g., 1 hour) to normalize glucose uptake rates.[9]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 100-200 µg/ml) in glucose-free medium.[10] Remove the glucose-free medium from the cells and add the 2-NBDG working solution. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.[9]
-
Harvesting and Staining:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in ice-cold FACS buffer.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample. The fluorescence intensity in the FITC channel is proportional to the amount of 2-NBDG taken up by the cells.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The percentage of glucose uptake inhibition can be determined by comparing the MFI of the treated samples to the untreated control.
Cellular ATP Measurement (Luciferase-Based Assay)
This bioluminescent assay quantifies intracellular ATP levels based on the ATP-dependent oxidation of luciferin by the enzyme luciferase.
Materials:
-
Cultured cells
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Cell lysis solution
-
Luminometer
-
ATP standard solution for generating a standard curve
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described in the glucose uptake assay.
-
Cell Lysis: After treatment, add a cell lysis reagent to each well to release the intracellular ATP.
-
ATP Detection: Add the ATP detection cocktail to each well. This cocktail contains the luciferase enzyme and its substrate, D-luciferin.[11]
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis:
-
Generate a standard curve by measuring the luminescence of known concentrations of ATP.
-
Determine the ATP concentration in the cell lysates by interpolating their luminescence readings on the standard curve.
-
Normalize the ATP concentration to the cell number or protein concentration in each well.
-
Calculate the percentage reduction in ATP levels in the treated samples compared to the untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for studying its effects.
This compound Inhibition of Glycolysis
Caption: this compound inhibits hexokinase, blocking the first step of glycolysis.
Potential Downstream Signaling Effects of Glycolytic Inhibition
While direct evidence for this compound's impact on specific signaling pathways is still emerging, its inhibition of glycolysis and subsequent reduction in cellular ATP levels can plausibly affect energy-sensing pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
References
- 1. goldbio.com [goldbio.com]
- 2. med.qu.edu.iq [med.qu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impairment by cytochalasin B of the inhibitory action of this compound upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
D-Mannoheptulose: A Potent Inhibitor of Glycolysis for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose, a naturally occurring seven-carbon sugar, has garnered significant interest in the scientific community for its potent inhibitory effects on hexokinase, the first rate-limiting enzyme in the glycolysis pathway. By competitively blocking the phosphorylation of glucose, this compound effectively disrupts cellular glucose metabolism. This unique mechanism of action makes it a valuable tool for in vitro studies across various research areas, including cancer biology and metabolic diseases. These application notes provide detailed protocols for utilizing this compound in in vitro settings, along with key quantitative data and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of hexokinase and glucokinase, the enzymes responsible for phosphorylating glucose to glucose-6-phosphate.[1][2][3] This inhibition blocks the entry of glucose into the glycolytic pathway, leading to a reduction in downstream metabolites such as pyruvate and a decrease in ATP production.[3][4] In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), this inhibition can lead to cytotoxicity and apoptosis.[4][5] In pancreatic β-cells, this compound's inhibition of glucokinase leads to a reduction in glucose-stimulated insulin secretion.[1][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Cancer | 263.3 | 72 | [2] |
| AMJ13 | Breast Cancer | Not explicitly stated, but showed significant inhibition | 72 | [4] |
Table 2: Effects of this compound on Glycolysis and Insulin Secretion
| Cell Type/System | Parameter Measured | This compound Concentration | Effect | Reference |
| Breast Cancer Cells (AMJ13, MCF7) | Hexokinase Activity | 62.5 µg/mL | Decreased | [4] |
| Breast Cancer Cells (AMJ13, MCF7) | Pyruvate Concentration | 62.5 µg/mL | Decreased | [4] |
| Breast Cancer Cells (AMJ13, MCF7) | ATP Concentration | 62.5 µg/mL | Decreased | [4] |
| Human Pancreatic Islets | Glucose-stimulated insulin release | 10.0 mM | Decreased | [6] |
| Rat Pancreatic Islets | Glucose-induced insulin release | 3.0-20.0 mM | Progressively decreased | [8] |
| MIN6 Cells | GKA50-induced insulin release | 10 mM | Inhibited | [9] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cell line.
Materials:
-
Selected cell line (e.g., MCF-7, AMJ13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[4]
-
This compound (Santa Cruz Biotechnology or equivalent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24-72 hours at 37°C in a 5% CO2 incubator until a monolayer is formed.[3][4]
-
Treatment: Prepare a stock solution of this compound in serum-free medium or PBS. Perform serial dilutions to obtain the desired treatment concentrations (e.g., 13.125 to 1680 µg/mL).[3][4] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3][4]
-
MTT Addition: After incubation, add 50 µL of MTT solution (2 mg/ml) to each well and incubate for an additional 3 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Hexokinase Activity Assay
Objective: To measure the inhibitory effect of this compound on hexokinase activity.
Materials:
-
Cell lysate from treated and untreated cells
-
Hexokinase activity assay kit (e.g., from ElabScience) or individual reagents
-
Protein quantification assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Lysis: Culture and treat cells with this compound as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay or a similar method.
-
Hexokinase Assay: Perform the hexokinase activity assay according to the manufacturer's instructions. This typically involves a coupled enzyme reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used in a subsequent reaction that produces a detectable signal (e.g., absorbance change at 340 nm).[4]
-
Data Analysis: Normalize the hexokinase activity to the total protein concentration for each sample. Compare the hexokinase activity in this compound-treated cells to that in untreated control cells.
Protocol 3: ATP Measurement Assay
Objective: To determine the effect of this compound on cellular ATP levels.
Materials:
-
Cell lysate from treated and untreated cells
-
ATP measurement assay kit (e.g., from Promega)
-
Luminometer or microplate reader capable of luminescence detection
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
ATP Extraction: Lyse the cells using the lysis buffer provided in the ATP measurement kit to release ATP.
-
Luminescence Reaction: Add the luciferase-luciferin reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Normalize the ATP concentration to the total protein concentration or cell number.
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells or isolated islets).
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells or isolated islets under standard conditions.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH buffer. Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Treatment and Stimulation: Discard the pre-incubation buffer. Add KRBH buffer containing either a low (basal) or high (stimulatory) glucose concentration, with or without this compound (e.g., 10 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 1 hour) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells. Compare the insulin secretion in the different treatment groups.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro study.
Caption: this compound inhibits glycolysis by blocking hexokinase.
Caption: General workflow for this compound in vitro experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.qu.edu.iq [med.qu.edu.iq]
- 5. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: In vivo Metabolic Tracing with 13C-labeled D-Mannoheptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose (MH), a seven-carbon sugar naturally found in avocados, is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][2][3][4][5][6] This inhibitory action blocks the phosphorylation of glucose to glucose-6-phosphate, thereby impacting cellular energy metabolism and glucose-mediated insulin release from pancreatic islet cells.[1][7] The use of stable isotope-labeled compounds, such as 13C-labeled this compound (13C-MH), in conjunction with mass spectrometry or NMR, provides a powerful tool for in vivo metabolic tracing.[8][] This allows researchers to track the metabolic fate of MH and its effects on interconnected metabolic pathways, offering insights into its mechanism of action and potential therapeutic applications, including in cancer metabolism research.[2][3][10]
These application notes provide a detailed, representative protocol for conducting in vivo metabolic tracing studies using 13C-labeled this compound, along with expected data outcomes and visualizations of the relevant metabolic pathways and experimental workflow.
Principle and Applications
Principle:
The core principle of in vivo metabolic tracing with 13C-MH involves introducing the labeled compound into a living organism and tracking the incorporation of the 13C isotope into various downstream metabolites. By measuring the degree of 13C enrichment in metabolites of central carbon metabolism, such as those in glycolysis and the pentose phosphate pathway (PPP), researchers can elucidate the metabolic flux and pathway activity under the influence of MH.[8][11]
Applications:
-
Pharmacodynamics: Elucidating the metabolic impact of this compound in target tissues.
-
Drug Development: Assessing the efficacy of MH or its analogs as metabolic modulators in preclinical models of diseases like cancer.[2][3]
-
Metabolic Research: Investigating the regulation of glycolysis and its interplay with other pathways, such as the pentose phosphate pathway.
-
Diabetes and Insulin Secretion Research: Studying the precise mechanism by which MH inhibits glucose-stimulated insulin secretion.[7][12]
Experimental Protocols
This section outlines a representative protocol for an in vivo metabolic tracing study using 13C-labeled this compound in a murine model.
Animal Model and Acclimatization
-
Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week prior to the experiment with ad libitum access to standard chow and water.
Preparation and Administration of 13C-labeled this compound
-
Tracer: Fully 13C-labeled this compound ([U-13C7]this compound).
-
Vehicle: Prepare a sterile solution of the tracer in saline (0.9% NaCl).
-
Dosage: A dosage of 1 g/kg body weight can be used as a starting point, as this has been shown to induce transient hyperglycemia in animal models.[1] The precise dosage should be optimized based on the specific research question.
-
Administration: Administer the 13C-MH solution via intraperitoneal (IP) injection.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols: D-Mannoheptulose in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose (MH), a seven-carbon sugar naturally found in avocados, has emerged as a promising agent in cancer research.[1] Its primary mechanism of action involves the competitive inhibition of hexokinase (HK), the first rate-limiting enzyme in the glycolytic pathway.[2][3] Cancer cells, often characterized by an increased reliance on glycolysis for energy production (the Warburg effect), represent a key target for glycolysis inhibitors like this compound.[3][4] By disrupting this fundamental metabolic process, MH can induce cytotoxicity and apoptosis in cancer cells, often with a lesser effect on normal cells, highlighting its potential as a selective anti-cancer agent.[5][6] These application notes provide a comprehensive overview of the use of this compound in cancer cell culture, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate.[3][5] This inhibition leads to a cascade of downstream effects:
-
Inhibition of Glycolysis: By blocking the initial step, MH effectively shuts down the glycolytic pathway in highly dependent cancer cells.[5][7]
-
ATP Depletion: The disruption of glycolysis leads to a significant reduction in intracellular ATP levels, creating an energy crisis within the cancer cells.[5][6]
-
Reduction of Glycolytic Intermediates: The levels of downstream glycolytic metabolites, such as pyruvate, are markedly decreased.[5][6]
-
Decreased Lactate Production: Consequently, the production and secretion of lactate, a hallmark of cancer cell metabolism, are reduced, leading to a less acidic tumor microenvironment.[5]
-
Induction of Apoptosis: The severe metabolic stress and energy depletion triggered by MH can induce programmed cell death, or apoptosis, in cancer cells.[5][6]
Data Presentation: Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer and normal cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Breast Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Treatment Duration |
| MCF-7 | Human Breast Cancer | 122.6 | 72 hours |
| AMJ13 | Human Breast Cancer | 124.7 | 72 hours |
| REF | Normal Embryo Fibroblast | 486.9 | 72 hours |
| HMECs | Normal Human Mammary Epithelial Cells | 975.1 | 72 hours |
Data compiled from studies on breast cancer cell lines.[4][8]
Table 2: Effect of this compound on Glycolysis Products in Breast Cancer Cells
| Cell Line | Treatment | Hexokinase Activity | Pyruvate Concentration | ATP Concentration | Extracellular Acidity (pH) |
| AMJ13 | Control | High | High | High | Low (Acidic) |
| 62.5 µg/mL MH (72h) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Increased (Less Acidic) | |
| MCF-7 | Control | High | High | High | Low (Acidic) |
| 62.5 µg/mL MH (72h) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Increased (Less Acidic) | |
| REF | Control | Normal | Normal | Normal | Normal |
| 62.5 µg/mL MH (72h) | Slightly Decreased | No Significant Change | No Significant Change | No Significant Change |
This table summarizes the general findings from studies investigating the biochemical effects of this compound.[3][5][8]
Signaling Pathways and Visualizations
This compound-induced metabolic stress impacts several critical signaling pathways that govern cell survival, proliferation, and death.
Glycolysis Inhibition and Apoptosis Induction
Inhibition of hexokinase by this compound leads to a depletion of cellular energy and induces apoptosis. A key aspect of hexokinase's function in cancer cells is its association with the outer mitochondrial membrane, where it can inhibit pro-apoptotic proteins of the Bcl-2 family, such as tBID, BAX, and BAK.[2][4][8] By inhibiting hexokinase, this compound disrupts this protective mechanism, thereby promoting the mitochondrial pathway of apoptosis.
Interplay with Akt and Autophagy Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth and metabolism, often being hyperactive in cancer.[9] Akt promotes glycolysis by increasing the expression and activity of glycolytic enzymes, including hexokinase.[9][10] By inhibiting glycolysis, this compound counteracts the metabolic drive provided by the Akt pathway. The resulting metabolic stress is a potent inducer of autophagy, a cellular recycling process that can act as a survival mechanism for cancer cells under nutrient-deprived conditions.[3][7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Culture and this compound Treatment
Objective: To culture cancer and normal cell lines and treat them with this compound.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, AMJ13)
-
Normal cell lines (e.g., REF, HMECs)
-
RPMI-1640 or MEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Phosphate Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard cell culture equipment
Procedure:
-
Cell Culture:
-
This compound Stock Solution Preparation:
-
Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Allow the cells to adhere and reach a desired confluency (e.g., monolayer).
-
Remove the old medium and add fresh medium containing various concentrations of this compound.[8]
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[8]
-
Protocol 2: MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound and calculate its IC50 value.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed 1x10^4 cells per well in a 96-well microplate and incubate until a monolayer is formed.[8]
-
Treat the cells with a range of this compound concentrations (e.g., 13.125 to 1680 µg/ml) for 72 hours.[8]
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 636 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).[8]
Protocol 3: Measurement of Glycolysis Products
Objective: To measure the levels of hexokinase activity, pyruvate, and ATP in this compound-treated cells.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Commercially available kits for measuring hexokinase activity, pyruvate, and ATP
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in appropriate culture plates and treat with a specific concentration of this compound (e.g., 62.5 µg/ml) for 72 hours.[8]
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's instructions for the respective assay kits.
-
Hexokinase Activity: Measure the enzymatic activity of hexokinase in the cell lysates using a colorimetric or fluorometric assay kit.
-
Pyruvate Concentration: Determine the concentration of pyruvate in the cell lysates using a specific assay kit.
-
ATP Concentration: Measure the intracellular ATP levels using a luciferin-luciferase-based bioluminescence assay kit.
-
Normalize the results to the total protein concentration of the cell lysates.
-
Compare the levels of these products in treated cells to those in untreated control cells.
Protocol 4: Measurement of Extracellular Acidity
Objective: To assess the effect of this compound on lactate production by measuring the pH of the cell culture medium.
Materials:
-
Cells cultured and treated as in Protocol 1
-
pH meter
Procedure:
-
Seed 1x10^4 cells per well in a 96-well plate and incubate until a monolayer is formed.[3]
-
Treat the cells with a specific concentration of this compound (e.g., 62.5 µg/ml) for 72 hours.[3]
-
After the incubation period, carefully collect the culture medium (supernatant) from each well.
-
Measure the pH of the collected medium using a calibrated pH meter.[3]
-
Compare the pH of the medium from treated cells to that of untreated control cells. A higher pH in the treated group indicates reduced lactate production.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cancer cells.
Conclusion
This compound presents a compelling case as a targeted inhibitor of cancer cell metabolism. Its ability to selectively induce cytotoxicity in cancer cells by inhibiting glycolysis warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Future studies should aim to further elucidate the intricate signaling networks affected by this metabolic inhibitor to fully understand its anti-cancer properties and to identify potential combination therapies.
References
- 1. Hexokinase II promotes the Warburg effect by phosphorylating alpha subunit of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Autophagy by Glycolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Akt Phosphorylates HK-II at Thr-473 and Increases Mitochondrial HK-II Association to Protect Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Role of Autophagy in Cancer: Management of Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autophagy promotes metastasis and glycolysis by inducing ROS in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Akt/PKB is required for suppression of cancer cell apoptosis and tumor progression in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased expression of Beclin-1 and LC3 in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying D-Mannoheptulose in Animal Models
Introduction
D-Mannoheptulose (MH) is a naturally occurring seven-carbon sugar, most notably found in avocados. Its primary mechanism of action is the competitive inhibition of hexokinase and glucokinase, the enzymes that catalyze the first rate-limiting step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][2][3] This inhibitory action prevents glucose from entering the glycolytic pathway, making this compound a valuable tool for researchers studying glucose metabolism, insulin secretion, and metabolic diseases like diabetes and obesity.[1][3][4] In animal models, MH has been shown to induce transient hyperglycemia and decrease serum insulin concentrations by directly affecting pancreatic beta-cell function.[5][6][7] These application notes provide detailed methodologies and protocols for researchers, scientists, and drug development professionals to effectively study the metabolic effects of this compound in various animal models.
Key Research Applications:
-
Metabolic Disease Research: Investigating the effects of MH on glucose homeostasis and insulin secretion in animal models of diabetes and obesity.[1][8]
-
Oncology Research: Studying the impact of glycolysis inhibition on tumor growth and survival, given the reliance of many cancers on the glycolytic pathway (the Warburg effect).[1]
-
Drug Development: Evaluating the efficacy, pharmacokinetics, and pharmacodynamics of MH-based therapeutic candidates.[1]
-
Neuroscience: Exploring the role of glycolysis in brain function and the consequences of its inhibition.[1]
Experimental Protocols
Protocol 1: General Protocol for In Vivo Metabolic Study in Mice
This protocol outlines a typical experiment to assess the acute metabolic effects of this compound administration in a mouse model.
1. Animal Model Selection and Acclimation:
-
Animal Strain: Select an appropriate strain based on the research question (e.g., C57BL/6 for general metabolic studies, NOD mice for autoimmune diabetes research, or db/db mice for type 2 diabetes studies).[1][9][10]
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. House them in a temperature- and light-controlled environment with ad libitum access to standard chow and water.[1]
2. This compound Administration:
-
Formulation: Dissolve this compound in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the animal's body weight.[1]
-
Fasting: For studies focused on glucose metabolism, fast the animals for a defined period (e.g., 4-6 hours) before administration to establish a baseline metabolic state. Ensure free access to water.[1]
-
Dosage: The optimal dose should be determined empirically based on literature. A subcutaneous injection of 400 mg has been used in rats, while dietary doses in dogs range from 2 mg/kg to 5.8 mg/kg body weight.[11][12][13]
-
Administration Route: The route can be oral (gavage or dietary), subcutaneous, or intravenous, depending on the experimental goals.[1][11][12]
3. Sample Collection:
-
Timeline: Collect samples at multiple time points after administration to capture dynamic metabolic changes. A typical time course could include 0, 15, 30, 60, 120, and 240 minutes post-administration.[1]
-
Blood Sampling: Collect small volumes of blood (e.g., 20-50 µL) from the tail or saphenous vein at each designated time point. Use tubes containing an anticoagulant like EDTA, place them on ice immediately, and then centrifuge to separate plasma. Store plasma at -80°C until analysis.[1]
-
Tissue Collection: At the final time point, euthanize the animal according to approved IACUC protocols. Rapidly dissect tissues of interest (e.g., liver, pancreas, muscle, adipose tissue), flash-freeze them in liquid nitrogen, and store them at -80°C.[1]
4. Biochemical Analysis:
-
Plasma Analysis: Measure plasma concentrations of glucose, insulin, ketones, and other relevant metabolites using commercially available assay kits or analytical techniques like LC-MS.
-
Metabolite Extraction from Tissue: Homogenize frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cellular debris and collect the supernatant for analysis.[1]
-
Analytical Techniques: Use mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify metabolite levels and trace the fate of isotope-labeled this compound if used.[1]
Protocol 2: Islet Isolation and In Vitro Glucose Metabolism Assay
This protocol is adapted from studies on isolated pancreatic islets to assess the direct effect of this compound on glucose metabolism and insulin secretion.[4][8][14]
1. Pancreatic Islet Isolation:
-
Isolate pancreatic islets from rats or mice using the collagenase digestion method.
-
Purify the islets by density gradient centrifugation.
2. Islet Incubation:
-
Culture batches of islets (e.g., 5-20 islets per batch) in a suitable buffer at 37°C.[8]
-
Pre-incubate islets with varying concentrations of this compound.
-
Introduce D-[5-³H]glucose or D-[U-¹⁴C]glucose to the medium to measure glucose utilization and oxidation, respectively.[4][8]
3. Measurement of Glucose Metabolism and Insulin Secretion:
-
Glucose Utilization: Determine the production of [³H₂]O from D-[5-³H]glucose.[8]
-
Glucose Oxidation: Measure the production of ¹⁴CO₂ from D-[U-¹⁴C]glucose.[4]
-
Insulin Secretion: Collect the incubation medium and measure insulin concentration using an ELISA or radioimmunoassay.[14]
4. Data Analysis:
-
Compare the rates of glucose utilization, oxidation, and insulin secretion between control islets and those treated with this compound.
-
Calculate dose-response curves to determine the inhibitory concentration (IC50) of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies on this compound in various animal models.
Table 1: Effects of this compound on Blood Glucose and Ketone Bodies in Rats
| Parameter | Treatment Group | Time Post-Injection | Result (mg/100 ml) |
|---|---|---|---|
| Blood Glucose | Control (Fasting) | 1 hr | ~100 |
| MH (400 mg, s.c.) | 1 hr | 200 | |
| MH (400 mg, s.c.) | 2 hr | <160 (began to decrease) | |
| Blood Ketones | Control (Fasting) | 1 hr | ~10 |
| MH (400 mg, s.c.) | 1 hr | 21 |
Data adapted from Simon & Kraicer, 1961.[12][15]
Table 2: Effects of Dietary this compound on Satiety Hormones in Beagle Dogs
| Parameter | Treatment Group | Value (Fasting) | Value (1h Post-Prandial) |
|---|---|---|---|
| Ghrelin (pg/mL) | Control | 46.8 ± 4.5 | 30.6 ± 3.4 |
| MH (168 mg/kg diet) | 49.3 ± 4.5 | 40.5 ± 3.4* | |
| GLP-1 (pM) | Control | 2.1 ± 0.3 | 4.8 ± 0.8 |
| MH (168 mg/kg diet) | 3.1 ± 0.3* | 5.2 ± 0.8 | |
| GIP (pg/mL) | Control | 13.9 ± 1.6 | 132.8 ± 20.3 |
| MH (168 mg/kg diet) | 18.2 ± 1.6 | 125.7 ± 20.3 |
*Indicates a significant difference (p < 0.05) compared to the control group. Data are presented as mean ± SE. Adapted from McKnight et al., 2015.[11][16]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound is the inhibition of glucokinase in pancreatic β-cells, which disrupts the normal glucose-stimulated insulin secretion pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on blood glucose and alloxan sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Mannoheptulose Increases Fasting Serum Glucagon Like Peptide-1 and Post-Prandial Serum Ghrelin Concentrations in Adult Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of hexoses and mannoheptulose on cyclic AMP accumulation and insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Dietary Mannoheptulose Increases Fasting Serum Glucagon Like Peptide-1 and Post-Prandial Serum Ghrelin Concentrations in Adult Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Mannoheptulose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of D-Mannoheptulose, a seven-carbon sugar found in avocados and other plants, in various biological samples. Accurate measurement of this compound is crucial for understanding its metabolic effects, including its role as a hexokinase inhibitor, and for developing potential therapeutic applications.[1] The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to assist researchers in selecting the most appropriate method for their specific needs.
Analytical Methods Overview
The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
-
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices like plasma and tissue extracts where this compound concentrations may be low.[1]
-
HPLC-RID is a robust and cost-effective method suitable for samples with higher concentrations of this compound, such as in avocado extracts.[1]
-
GC-MS provides high resolution and can be used for the quantification of this compound, often requiring derivatization to increase the volatility of the sugar.
-
Enzymatic assays can be employed for the determination of this compound, typically involving a series of coupled enzymatic reactions that result in a measurable spectrophotometric or fluorometric signal.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for this compound found in biological samples.
Table 1: this compound Concentration in Avocado Tissues
| Tissue | This compound Concentration (mg g⁻¹ DW) | Reference |
| Mesocarp | 24.77 ± 9.4 | [4] |
| Exocarp | 25.07 ± 6.0 | [4] |
| Seed | 10.32 ± 8.2 | [4] |
DW = Dry Weight
Table 2: Performance Characteristics of an LC-MS/MS Method for D-Mannose (as an example of a similar sugar analysis)
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 1 - 50 | [5] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 | [6] |
| Intra-day Precision (%RSD) | < 2% | [5][6] |
| Inter-day Precision (%RSD) | < 2% | [5][6] |
| Intra-day Accuracy (%) | 96.07 - 103.68 | [6] |
| Inter-day Accuracy (%) | 96.07 - 103.68 | [6] |
| Extraction Recovery (%) | 104.13 - 105.53 | [5][6] |
| Matrix Effect (%) | 96.85 - 100.04 | [5][6] |
Experimental Protocols
Sample Preparation
A. Blood Plasma/Serum:
-
To 50 µL of serum or plasma, add 10 µL of an appropriate internal standard solution (e.g., this compound-¹³C).[1]
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase specific to the analytical method.[1]
B. Tissue Samples:
-
Homogenize the frozen tissue sample in a cold extraction solvent (e.g., 80% methanol).[7]
-
Centrifuge the homogenate to remove cellular debris.[7]
-
Collect the supernatant containing the metabolites for analysis.[7]
LC-MS/MS Protocol
This method is highly sensitive and specific for the quantification of this compound in complex biological samples.
-
HPLC System: Agilent 1200 series or equivalent.[1]
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked (300 x 7.8 mm).[1]
-
Mobile Phase: HPLC grade water.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 80°C.[1]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).[6]
-
MRM Transitions:
-
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.[1]
HPLC-RID Protocol
A robust method for samples with higher concentrations of this compound.
-
HPLC System: Standard HPLC system with a Refractive Index Detector (RID).
-
Column: Aminex HPX-87C or a similar carbohydrate analysis column.
-
Mobile Phase: HPLC grade water.
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 35 - 80°C.[1]
-
Injection Volume: 10-20 µL.
-
Data Analysis: Quantification is performed using an external standard calibration curve based on the peak areas of known this compound concentrations.
GC-MS Protocol with Derivatization
This protocol is suitable for volatile compounds and requires a derivatization step for sugars.
-
Sample Preparation: Perform protein precipitation and evaporate the supernatant to complete dryness.[6]
-
Derivatization:
-
Oximation: Add 50 µL of methoxylamine hydrochloride in pyridine to the dried sample residue. Incubate at 30°C for 90 minutes with shaking.[6]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes with shaking. This step increases volatility by replacing acidic protons with trimethylsilyl (TMS) groups.[6]
-
-
GC-MS System:
-
Mass Spectrometer:
-
Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of a derivatized internal standard.
Visualization of Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for LC-MS/MS analysis and the signaling pathway of this compound.
Caption: General experimental workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: this compound inhibits hexokinase, thereby blocking the phosphorylation of glucose and the subsequent glycolytic pathway.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Warburg Effect with D-Mannoheptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic reprogramming provides a survival advantage to tumor cells and presents a promising target for therapeutic intervention. D-Mannoheptulose, a naturally occurring 7-carbon sugar found in avocados, is a potent inhibitor of hexokinase, the first rate-limiting enzyme in the glycolytic pathway. By competitively binding to hexokinase, this compound effectively blocks the phosphorylation of glucose to glucose-6-phosphate, thereby disrupting the glycolytic flux. This targeted inhibition leads to a reduction in ATP production, an accumulation of reactive oxygen species, and ultimately, apoptosis in cancer cells, making this compound a valuable tool for investigating the Warburg effect and a potential anti-cancer agent.
These application notes provide a comprehensive guide for utilizing this compound to study the Warburg effect in cancer cells. Detailed protocols for key in vitro assays are provided, along with a summary of quantitative data from various studies. Furthermore, visualizations of the underlying signaling pathway and a typical experimental workflow are included to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a comparative overview of its inhibitory activities.
Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 72 | 122.6 | [1] |
| AMJ13 | Breast Cancer | 72 | 124.7 | [1] |
| REF | Normal Rat Embryo Fibroblast | 72 | 486.9 | [1] |
| HMECs | Normal Human Mammary Epithelial Cells | 72 | 975.1 | [2][3] |
Table 2: Effect of this compound on Key Metabolic Parameters in Breast Cancer Cells (MCF-7 and AMJ13) and Normal REF Cells
Cells were treated with 62.5 µg/mL this compound for 72 hours.
| Parameter | Cell Line | % Reduction vs. Control (Mean ± SD) |
| Hexokinase Activity | MCF-7 | 55.2 ± 3.1 |
| AMJ13 | 58.7 ± 2.5 | |
| REF | 15.3 ± 1.8 | |
| Pyruvate Concentration | MCF-7 | 60.1 ± 4.2 |
| AMJ13 | 63.5 ± 3.9 | |
| REF | 18.9 ± 2.1 | |
| ATP Concentration | MCF-7 | 65.8 ± 5.5 |
| AMJ13 | 69.3 ± 4.8 | |
| REF | 20.4 ± 2.3 | |
| Lactate Production (Acidity) | MCF-7 | Significant Decrease (pH increase) |
| AMJ13 | Significant Decrease (pH increase) | |
| REF | Non-significant change |
Note: Data for this table is synthesized from information presented in Al-Ziaydi et al., 2020.[4]
Mandatory Visualizations
Signaling Pathway: Inhibition of Glycolysis by this compound
Caption: this compound competitively inhibits Hexokinase, blocking glycolysis.
Experimental Workflow: Investigating the Warburg Effect
Caption: A typical workflow for studying the Warburg effect using this compound.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., REF, HMECs)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (MH) stock solution (e.g., 10 mg/mL in sterile PBS or DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 to 2000 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells containing only complete medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 50 µL of MTT solution to each well and incubate for an additional 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Hexokinase Activity Assay
Objective: To measure the effect of this compound on hexokinase activity in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
Hexokinase Activity Assay Kit (e.g., from Elabscience)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound as described in the experimental setup. After incubation, collect the cells and prepare cell lysates according to the manufacturer's protocol of the chosen assay kit. Typically, this involves washing the cells with PBS and then lysing them with a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the hexokinase activity.
-
Hexokinase Assay: Perform the hexokinase activity assay according to the manufacturer's instructions. The principle of this assay is that hexokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the production of NADH. The rate of NADH production is directly proportional to the hexokinase activity and can be measured by the increase in absorbance at 340 nm.
-
Data Analysis: Calculate the hexokinase activity for each sample, normalized to the protein concentration. Express the results as a percentage of the activity in the untreated control cells.
Pyruvate Assay
Objective: To quantify the intracellular pyruvate concentration following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Pyruvate Assay Kit (e.g., from Elabscience)
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells as per the assay kit's instructions.
-
Pyruvate Measurement: Follow the protocol provided with the pyruvate assay kit. These kits typically involve a colorimetric reaction where pyruvate reacts with a specific reagent to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 505 nm).
-
Data Analysis: Determine the pyruvate concentration in each sample based on a standard curve. Normalize the pyruvate concentration to the cell number or protein concentration. Express the results as a percentage of the pyruvate concentration in the untreated control cells.
ATP Assay
Objective: To measure the effect of this compound on intracellular ATP levels.
Materials:
-
Treated and untreated cells
-
ATP Assay Kit (e.g., from Elabscience or a luciferase-based kit)
-
Luminometer or microplate reader capable of luminescence detection
Protocol:
-
Sample Preparation: After treatment with this compound, prepare cell lysates according to the ATP assay kit's protocol. This often involves a lysis buffer that inactivates ATPases to prevent ATP degradation.
-
ATP Measurement: Perform the ATP assay following the manufacturer's instructions. Luciferase-based assays are common, where the amount of light produced is directly proportional to the ATP concentration.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the ATP concentration in each sample based on an ATP standard curve. Normalize the ATP levels to the cell number or protein concentration. Express the results as a percentage of the ATP level in the untreated control cells.
Lactate Production Assay
Objective: To assess the effect of this compound on lactate secretion, a key indicator of the Warburg effect.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lactate Assay Kit (e.g., from Abcam or Cayman Chemical)
-
Microplate reader
Protocol:
-
Sample Collection: After treating the cells with this compound for the desired time, collect the cell culture medium.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected supernatant. These kits typically use an enzymatic reaction that leads to a colorimetric or fluorometric output.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Determine the lactate concentration in each sample from a standard curve. Normalize the lactate production to the cell number or protein concentration of the corresponding cell lysate. Express the results as a percentage of lactate production in the untreated control cells.
Conclusion and Future Directions
This compound serves as a valuable research tool for elucidating the mechanisms of the Warburg effect in cancer cells. Its specific inhibition of hexokinase allows for the targeted disruption of glycolysis, enabling detailed investigations into the metabolic vulnerabilities of tumors. The protocols outlined in these application notes provide a robust framework for assessing the anti-cancer potential of this compound and other glycolysis inhibitors.
While the provided data demonstrates a significant inhibitory effect on breast cancer cell lines, further research is warranted to explore the efficacy of this compound across a broader spectrum of cancer types, including but not limited to colon, lung, and prostate cancers. Investigating the in vivo effects of this compound in preclinical animal models will also be crucial in evaluating its therapeutic potential. The combination of this compound with other anti-cancer agents that target different cellular pathways may also represent a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance.
References
D-Mannoheptulose: A Tool for Interrogating Glucose Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose (MH), a seven-carbon sugar naturally found in avocados, serves as a potent and specific inhibitor of hexokinase (HK) and glucokinase (GK), the initial and often rate-limiting enzymes in glucose metabolism. This inhibitory action makes this compound an invaluable tool for researchers studying glucose uptake, glycolysis, insulin secretion, and the metabolic rewiring observed in various diseases, including cancer and diabetes. By competitively blocking the phosphorylation of glucose to glucose-6-phosphate, MH effectively curtails the entry of glucose into the major energy-producing pathways of the cell. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental applications.
Mechanism of Action
This compound acts as a competitive inhibitor of hexokinases and glucokinase with respect to their substrate, D-glucose.[1][2] Upon entering the cell, primarily through glucose transporters (GLUTs), this compound binds to the active site of these enzymes, preventing the phosphorylation of glucose.[3][4] This blockade at the first step of glycolysis has several downstream consequences:
-
Inhibition of Glycolysis: By preventing the formation of glucose-6-phosphate, this compound effectively shuts down the glycolytic pathway, leading to a reduction in ATP production, and the synthesis of downstream metabolites like pyruvate and lactate.[5]
-
Inhibition of Insulin Secretion: In pancreatic β-cells, the inhibition of glucose metabolism by this compound prevents the rise in the ATP/ADP ratio that is critical for the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent insulin release.[1][6]
-
Modulation of Other Pathways: The reduction in glucose-6-phosphate can also impact other interconnected pathways, such as the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis and maintaining redox balance.
Data Presentation
The following tables summarize the quantitative effects of this compound across various experimental systems.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference(s) |
| IC50 | Human Tumor Cell Lines | 21.4 mM | Inhibition of cell growth | [7] |
| IC50 | Breast Cancer Cells (MCF-7) | 263.3 µg/mL | Cytotoxicity | [8] |
| IC50 | Normal Human Mammary Epithelial Cells (HMECs) | 975.1 µg/mL | Cytotoxicity | [8] |
| Ki | Glucokinases and Hexokinases | 0.25 mM | Inhibition of enzyme activity | [9] |
| Effective Concentration | Rat Pancreatic Islets | 10.0 mM | Inhibition of glucose utilization and oxidation | [10] |
| Effective Concentration | Dispersed Rat Pancreatic Islet Cells | 10.0 mM | Inhibition of glucose utilization and oxidation | [4] |
| Effective Concentration | Isolated Dog Pancreas | 5.0 mM | Attenuation of glucose-stimulated insulin and somatostatin secretion | [6] |
Table 2: Effects of this compound on Glucose Metabolism and Insulin Secretion
| Experimental System | This compound Concentration | Glucose Concentration | Observed Effect | Reference(s) |
| Human Pancreatic Islets | 10.0 mM | Not specified | Decreased glucose-stimulated insulin release | [10] |
| Rat Pancreatic Islets | 3.0 - 20.0 mM | 16.7 mM | Progressive decrease in insulin output | [11] |
| Rat Pancreatic Islets | 10.0 mM | 16.7 mM | Greater relative inhibition of glucose metabolism compared to low glucose | [4][12] |
| Rat Pancreatic Islets | 10.0 mM | 1.7 mM | Minimal effect on glucose metabolism | [12] |
| RINm5F and INS-1 Cells | 1.0 - 10.0 mM | 1.1 mM or 8.3 mM | Minor decrease in glucose metabolism | [3] |
| Rabbits (in vivo) | Not specified | Leucine-induced | Suppression of insulin response by ~50% | [13] |
| Rabbits (in vivo) | Not specified | Arginine-induced | Suppression of insulin response to 27% of control | [13] |
Mandatory Visualizations
Figure 1: Mechanism of this compound action.
Figure 2: Generalized experimental workflow.
Figure 3: Logical relationship of MH effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile water or PBS in a sterile conical tube to create a concentrated stock solution (e.g., 100 mM or 200 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.
Protocol 2: Glucose Uptake Assay using 2-Deoxy-D-[³H]-glucose
Objective: To measure the rate of glucose uptake in cultured cells in the presence and absence of this compound. This protocol is adapted from standard methods.
Materials:
-
Cultured cells of interest
-
24-well or 48-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
This compound stock solution
-
2-Deoxy-D-[³H]-glucose (radiolabeled)
-
Phloretin (as a positive control for glucose uptake inhibition)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
On the day of the assay, wash the cells twice with warm, glucose-free KRH buffer.
-
Pre-incubate the cells in KRH buffer containing the desired concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C. Include a positive control with phloretin.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (final concentration typically 0.5-1.0 µCi/mL) and the respective this compound concentrations.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to ensure linear uptake.
-
Terminate glucose uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein concentration of a parallel set of wells to account for variations in cell number.
Protocol 3: Static Insulin Secretion Assay from Pancreatic Islets
Objective: To measure glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets and assess the inhibitory effect of this compound. This protocol is based on established procedures for islet biology.[1][10]
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate buffer (KRB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound stock solution
-
24-well cell culture plates
-
Insulin quantification assay kit (e.g., ELISA or RIA)
Procedure:
-
Following isolation, allow islets to recover overnight in culture medium.
-
On the day of the assay, hand-pick islets of similar size into a dish containing low-glucose KRB.
-
Place batches of 5-10 islets into each well of a 24-well plate containing low-glucose KRB.
-
Pre-incubate the islets in low-glucose KRB for 1-2 hours at 37°C to establish a basal secretion rate.
-
After pre-incubation, carefully remove the buffer and replace it with fresh KRB containing the experimental conditions:
-
Low glucose (basal)
-
High glucose (stimulated)
-
High glucose + varying concentrations of this compound
-
Low glucose + this compound (to assess effects on basal secretion)
-
-
Incubate the plates for 1-2 hours at 37°C.
-
Carefully collect the supernatant from each well, centrifuge to remove any cellular debris, and store at -20°C until insulin measurement.
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin assay kit, following the manufacturer's instructions.
-
Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets (after lysis).
Protocol 4: Metabolic Flux Analysis using ¹³C-labeled Glucose
Objective: To trace the metabolic fate of glucose in the presence of this compound and quantify changes in metabolic pathway activity. This is a generalized protocol and requires specialized equipment and expertise.
Materials:
-
Cultured cells of interest
-
Culture medium with and without unlabeled glucose
-
[U-¹³C₆]-glucose (uniformly labeled)
-
This compound stock solution
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Metabolite extraction solvents (e.g., methanol, chloroform, water)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with medium containing [U-¹³C₆]-glucose as the sole glucose source, along with the desired concentrations of this compound or a vehicle control.
-
Incubate the cells for a sufficient period to approach isotopic steady state (this can range from hours to over a day, depending on the cell type and pathways of interest).
-
Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution to the cells.
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Perform metabolite extraction, typically involving a multi-step process with different solvent mixtures to separate polar and nonpolar metabolites.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract (e.g., using a speed vacuum).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).
-
Use specialized software to perform metabolic flux analysis, which involves fitting the isotopic labeling data to a metabolic network model to calculate intracellular fluxes.
Conclusion
This compound is a versatile and powerful tool for dissecting the complexities of glucose metabolism. Its specific inhibition of hexokinase and glucokinase allows for targeted investigations into glycolysis, insulin secretion, and the metabolic dependencies of various cell types. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs. As with any inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental question, and to include appropriate controls to ensure the observed effects are specific to the inhibition of glucose phosphorylation. By carefully designing and executing experiments using this compound, researchers can gain valuable insights into the fundamental processes of cellular metabolism and their roles in health and disease.
References
- 1. protocols.io [protocols.io]
- 2. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATP Assays | What is an ATP Assay? [promega.com]
- 10. Static insulin secretion analysis of isolated islets [protocols.io]
- 11. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 13. An improved assay for hexokinase activity in human tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Investigating D-Mannoheptulose's Impact on Insulin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, has garnered significant interest in metabolic research due to its inhibitory effects on glucose metabolism. It primarily acts as a competitive inhibitor of hexokinase and glucokinase, the initial enzymes in the glycolytic pathway.[1][2] This inhibition of glucose phosphorylation forms the basis of its potential to modulate insulin secretion and sensitivity, making it a valuable tool for studying insulin resistance. These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of this compound on insulin resistance, complete with detailed protocols and data presentation formats.
Core Concepts and Mechanism of Action
This compound exerts its biological effects by directly competing with glucose for the active site of hexokinase and glucokinase. By preventing the phosphorylation of glucose to glucose-6-phosphate, this compound effectively reduces the rate of glycolysis. This reduction in glucose metabolism in pancreatic β-cells leads to a decrease in ATP production, which in turn inhibits insulin secretion.[3] In peripheral tissues such as adipose and muscle, this glycolytic inhibition can be leveraged to study the cellular mechanisms of insulin resistance.
Data Presentation: Summarized Quantitative Data
The following tables summarize key quantitative data from studies on this compound, providing a reference for expected outcomes and dose-ranging studies.
Table 1: Inhibition of Glucose Phosphorylation by this compound
| Enzyme/System | This compound Concentration | Glucose Concentration | Percent Inhibition of Glucose Phosphorylation | Reference |
| Bovine Heart Hexokinase | 0.02 - 10.0 mM | 1.0 mM | Dose-dependent | [4] |
| Human Liver Glucokinase | 0.02 - 10.0 mM | - | Dose-dependent | [4] |
| Rat Pancreatic Islets | 1.0 mM | - | ~40% | [5] |
| Human Pancreatic Islets | 10.0 mM | - | Significant inhibition | [6] |
Table 2: Effects of this compound on Insulin Secretion
| Cell/Tissue Type | This compound Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |
| Rat Pancreatic Islets | 3.0 - 20.0 mM | 16.7 mM | Progressive decrease | [7] |
| Human Pancreatic Islets | 10.0 mM | Stimulatory | Decreased | [6] |
Table 3: Effects of this compound on Glucose Metabolism in INS-1 Cells
| Passage Number | This compound Concentration (mM) | Percent Inhibition of Glucose Metabolism |
| >20 | 1.0 - 10.0 | 12.4 ± 2.6% |
| 13-15 | 1.0 - 10.0 | 38.3 ± 3.8% |
*Data adapted from studies on tumoral pancreatic islet cells. The inhibitory effect is more pronounced in earlier passages.
Experimental Protocols
Protocol 1: In Vitro Model of Insulin Resistance and this compound Treatment
Objective: To establish an in vitro model of insulin resistance in adipocytes or muscle cells and to assess the effect of this compound.
Cell Lines:
-
3T3-L1 preadipocytes: Differentiate into adipocytes to study glucose uptake and lipid accumulation.
-
C2C12 myoblasts: Differentiate into myotubes to study glucose uptake in a muscle cell model.
Differentiation Protocols:
-
3T3-L1 Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum (FBS).
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
For the next 48 hours, culture in DMEM with 10% FBS and 10 µg/mL insulin.
-
Maintain in DMEM with 10% FBS, changing the medium every 48 hours. Mature adipocytes will be visible by day 8-10.
-
-
C2C12 Myotube Differentiation:
-
Culture C2C12 myoblasts to ~80% confluence in DMEM with 10% FBS.
-
Induce differentiation by switching to DMEM with 2% horse serum.
-
Myotubes will form over the next 4-6 days.
-
Induction of Insulin Resistance:
-
Once cells are fully differentiated, induce insulin resistance by incubating for 24 hours in media supplemented with high insulin (100 nM) or high glucose (25 mM).
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Treat insulin-resistant and control cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 mM) for a predetermined time (e.g., 2, 6, 12, or 24 hours) prior to downstream assays.
Protocol 2: 2-NBDG Glucose Uptake Assay
Objective: To quantify the effect of this compound on glucose uptake in insulin-sensitive and insulin-resistant cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in a 96-well plate.
-
Krebs-Ringer Bicarbonate (KRB) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 10 mM HEPES, pH 7.4).
-
2-NBDG (fluorescent glucose analog).
-
Insulin.
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Wash cells twice with warm PBS.
-
Starve cells in serum-free, glucose-free DMEM for 2-4 hours.
-
Wash cells twice with KRB buffer.
-
Pre-incubate cells with desired concentrations of this compound in KRB buffer for 30-60 minutes.
-
Stimulate cells with 100 nM insulin for 30 minutes (include a non-insulin stimulated control).
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Normalize fluorescence to total protein content for each well.
Protocol 3: Static Insulin Secretion Assay
Objective: To measure the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
Cell Line: INS-1 or other insulin-secreting cell lines.
Materials:
-
INS-1 cells cultured in RPMI-1640 medium.
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) and high glucose (16.7 mM).
-
This compound.
-
Insulin ELISA kit.
Procedure:
-
Seed INS-1 cells in a 24-well plate and culture to ~80% confluence.
-
Wash cells twice with PBS.
-
Pre-incubate cells in KRB buffer with 2.8 mM glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to total cellular protein or DNA content.
Protocol 4: Western Blot for Akt Phosphorylation
Objective: To assess the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes.
-
This compound.
-
Insulin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Stimulate cells with 100 nM insulin for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify band intensities using densitometry software.
Visualizations: Signaling Pathways and Workflows
Caption: Insulin signaling pathway and the inhibitory point of this compound.
References
- 1. Interference of this compound with D-glucose phosphorylation, metabolism and functional effects: comparison between liver, parotid cells and pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impairment by cytochalasin B of the inhibitory action of this compound upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with this compound [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing Hexokinase Inhibition by D-Mannoheptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexokinase is a crucial enzyme that catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[1] Its pivotal role in cellular metabolism makes it a significant target for drug development, particularly in oncology and metabolic diseases.[2][3] D-Mannoheptulose, a naturally occurring seven-carbon sugar found in avocados, is a known inhibitor of hexokinase.[4][5] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on hexokinase activity. The described method is a continuous spectrophotometric rate-determination assay.
Principle of the Assay
The hexokinase activity is determined using a coupled enzyme assay. Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The rate of NADPH production is directly proportional to the hexokinase activity and can be measured by the increase in absorbance at 340 nm.[1][6] By introducing this compound into the reaction, its inhibitory effect on hexokinase can be quantified by the decreased rate of NADPH formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of the assay and the general experimental workflow for assessing hexokinase inhibition.
Caption: Coupled enzymatic reaction for hexokinase assay.
Caption: General workflow for assessing hexokinase inhibition.
Experimental Protocols
Materials and Reagents
-
Purified Hexokinase (e.g., from yeast or human recombinant)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Magnesium Chloride (MgCl2)
-
Triethanolamine buffer
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader capable of kinetic measurements at 340 nm
Preparation of Solutions
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6.
-
Glucose Stock Solution: 555 mM D-Glucose in Assay Buffer.
-
ATP Stock Solution: 19 mM ATP in deionized water (prepare fresh).
-
MgCl2 Stock Solution: 100 mM MgCl2 in deionized water.
-
NADP+ Stock Solution: 14 mM NADP+ in deionized water (prepare fresh).
-
G6PDH Solution: Prepare a solution containing approximately 125 units/mL of G6PDH in cold Assay Buffer immediately before use.
-
Hexokinase Enzyme Solution: Prepare a solution containing 0.5 - 1.0 unit/mL of Hexokinase in cold Assay Buffer immediately before use.
-
This compound Stock Solution: Prepare a stock solution of this compound in Assay Buffer at a concentration at least 10-fold higher than the highest concentration to be tested.
Assay Procedure for IC50 Determination
-
Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, Glucose, MgCl2, NADP+, and G6PDH. The final concentrations in the reaction well should be approximately 216 mM D-glucose, 7.8 mM MgCl2, 1.1 mM NADP+, and 2.5 units of G6PDH.
-
Aliquot this compound: In a 96-well plate, add varying concentrations of this compound to the sample wells. Include a control well with no inhibitor.
-
Add Hexokinase: Add the Hexokinase enzyme solution to all wells. The final concentration should be between 0.025 - 0.05 units/mL.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the ATP solution to all wells. The final concentration of ATP should be approximately 0.74 mM.
-
Measure Absorbance: Immediately mix the contents of the wells and start measuring the increase in absorbance at 340 nm in kinetic mode for approximately 5-10 minutes. Record the absorbance every 30-60 seconds.
-
Calculate Reaction Rates: Determine the rate of reaction (ΔA340/minute) from the linear portion of the curve for each concentration of this compound.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol for Determining Mode of Inhibition and Ki
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed by varying the concentrations of both the substrate (D-Glucose) and the inhibitor (this compound).
-
Follow the general assay procedure described above.
-
Use a range of fixed concentrations of this compound (including a zero-inhibitor control).
-
For each inhibitor concentration, vary the concentration of D-Glucose.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or Michaelis-Menten kinetics. By observing the effect of the inhibitor on Vmax and Km, the mode of inhibition can be determined.
-
The inhibition constant (Ki) can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
Data Presentation
The quantitative data for this compound inhibition of hexokinase should be summarized for clear comparison.
| Parameter | Value | Hexokinase Isoform/Source | Reference |
| IC50 | 122.6 µg/mL | In MCF-7 breast cancer cells | [3] |
| 124.7 µg/mL | In AMJ13 breast cancer cells | [3] | |
| Ki | 0.25 mM | General (diverse organisms) | [7] |
| Km for this compound | ~0.2 mM | Bovine heart hexokinase | [8][9] |
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibition of hexokinase by this compound. By determining the IC50, mode of inhibition, and Ki value, researchers can gain valuable insights into the inhibitory potential of this compound. This information is critical for further studies in drug discovery and development targeting metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Mannoheptulose in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing D-Mannoheptulose (MH), a natural hexokinase inhibitor, as a potential adjunctive agent in cancer therapy. The focus is on its combination with oncolytic viruses and chemotherapy, with theoretical applications in radiotherapy.
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glycolysis for energy production and biosynthesis presents a therapeutic vulnerability. This compound, a seven-carbon sugar, competitively inhibits hexokinase, the first rate-limiting enzyme in the glycolytic pathway. By blocking this crucial step, MH can selectively induce an energy crisis in cancer cells, leading to cytotoxicity and apoptosis, while having minimal effects on normal cells.[1][2] This targeted metabolic disruption makes MH a promising candidate for combination therapies, potentially enhancing the efficacy of existing anticancer agents.
Mechanism of Action: Glycolysis Inhibition and Apoptosis
This compound exerts its anticancer effects by directly targeting the metabolic engine of cancer cells. As a competitive inhibitor of hexokinase, MH prevents the phosphorylation of glucose to glucose-6-phosphate.[1][3] This action initiates a cascade of metabolic consequences within the cancer cell:
-
ATP Depletion: Inhibition of glycolysis leads to a significant reduction in ATP production, starving the cancer cells of the energy required for proliferation and survival.[3][4]
-
Reduction of Glycolytic Intermediates: The block in glycolysis reduces the levels of downstream metabolites such as pyruvate.[3][4]
-
Decreased Lactate Production and Acidity: With less pyruvate available, the production of lactate is diminished, leading to a less acidic tumor microenvironment.[3][4]
-
Induction of Apoptosis: The profound metabolic stress and energy crisis induced by MH can trigger programmed cell death (apoptosis).[3][4] While the precise signaling cascade is an area of ongoing research, it is hypothesized to involve the intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins and subsequent caspase activation, in response to cellular stress.
Preclinical Data: this compound in Combination Therapies
In vitro studies have demonstrated the potential of this compound to enhance the anticancer effects of other therapeutic modalities, particularly in breast cancer cell lines.
Combination with Oncolytic Virotherapy
A notable synergistic effect has been observed when combining this compound with oncolytic Newcastle disease virus (NDV).[4] This combination leads to enhanced cytotoxicity and apoptosis in breast cancer cells compared to either agent alone.
Table 1: In Vitro Cytotoxicity of this compound and Newcastle Disease Virus (NDV) in Breast Cancer and Normal Cell Lines [4]
| Cell Line | Treatment | IC50 |
| AMJ13 (Breast Cancer) | This compound | 124.7 µg/mL |
| NDV | 1.648 MOI | |
| MCF-7 (Breast Cancer) | This compound | 122.6 µg/mL |
| NDV | 1.561 MOI | |
| REF (Normal Fibroblast) | This compound | 486.9 µg/mL |
| NDV | 57.5 MOI |
Table 2: Synergistic Effects of this compound and NDV Combination [4]
| Cell Line | Combination | Combination Index (CI)* | Interpretation |
| AMJ13 | Multiple dose combinations | < 1 in 8 of 9 combinations | Synergism |
| MCF-7 | Multiple dose combinations | < 1 in all combinations | Synergism |
| REF | Multiple dose combinations | > 1 | Antagonism/Additive Effect |
*Calculated using the Chou-Talalay method. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Combination with Chemotherapy
This compound has also been evaluated in combination with the chemotherapeutic agent Doxorubicin (DXR), demonstrating significant cytotoxic effects against breast cancer cells.[2]
Table 3: In Vitro Cytotoxicity of this compound and Doxorubicin in Breast Cancer and Normal Cell Lines [2]
| Cell Line | Treatment | IC50 |
| MCF-7 (Breast Cancer) | This compound | 263.3 µg/mL |
| Doxorubicin | 2.222 µg/mL | |
| HMEC (Normal Mammary Epithelial) | This compound | 975.1 µg/mL |
| Doxorubicin | 16.12 µg/mL |
Note: While this study demonstrated a potent combined cytotoxic effect, quantitative analysis of the synergy (i.e., Combination Index values) was not reported.
Combination with Radiation Therapy
Currently, there are no direct preclinical studies evaluating the combination of this compound with radiation therapy. However, based on its mechanism of action, there is a strong scientific rationale for its potential as a radiosensitizer. Other glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), have been shown to enhance the efficacy of radiation therapy in preclinical models by exacerbating the energy crisis in cancer cells.[1][6] Further research is warranted to investigate the potential synergistic effects of MH and radiation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its combination with other therapies.
Materials:
-
Cancer cell lines (e.g., MCF-7, AMJ13) and normal control cell lines (e.g., REF, HMEC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (MH)
-
Combination agent (e.g., Doxorubicin, NDV)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of MH and the combination agent in complete medium.
-
For single-agent treatments, replace the medium with the drug dilutions. For combination treatments, add the respective concentrations of MH and the other agent. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.[5]
Protocol 2: Hexokinase Activity Assay
This assay measures the enzymatic activity of hexokinase in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Hexokinase activity assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Treat cells with MH and/or the combination agent as described in Protocol 1.
-
Harvest and lyse the cells according to the lysis buffer protocol.
-
Determine the protein concentration of each cell lysate.
-
Perform the hexokinase activity assay according to the manufacturer's instructions of the chosen kit. This typically involves the addition of a reaction mix containing glucose, ATP, and a detection reagent to a standardized amount of protein from each lysate.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the hexokinase activity, often expressed as mU/mg of protein, and compare the activity between treatment groups.
Protocol 3: ATP Measurement Assay
This assay quantifies the intracellular ATP levels as an indicator of cellular energy status.
Materials:
-
ATP measurement assay kit (luciferase-based)
-
Cell lysis reagent (provided in the kit)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Treat cells with MH and/or the combination agent in a 96-well opaque-walled plate.
-
At the end of the treatment period, lyse the cells using the reagent provided in the ATP measurement kit.
-
Add the luciferase-based ATP detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in each sample.
-
Normalize the ATP levels to the cell number or protein concentration and compare between treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits hexokinase, blocking glycolysis and leading to reduced ATP and apoptosis.
Caption: Experimental workflow for evaluating this compound combination therapies in vitro.
Caption: Hypothesized apoptotic signaling pathway induced by this compound combination therapy.
Conclusion and Future Directions
This compound demonstrates significant potential as an adjunct to conventional cancer therapies by targeting the metabolic hallmark of aerobic glycolysis. The available preclinical data strongly support its synergistic interaction with oncolytic viruses and its potent cytotoxic effects in combination with chemotherapy in breast cancer models.
Future research should focus on:
-
Quantitative analysis of synergy between this compound and a broader range of chemotherapeutic agents.
-
In vivo studies to validate the efficacy and safety of this compound combination therapies in animal models.
-
Investigation into the potential of this compound as a radiosensitizer.
-
Elucidation of the detailed molecular mechanisms of apoptosis induced by these combination treatments, with a focus on the key signaling proteins involved.
These application notes and protocols provide a solid foundation for researchers to explore the therapeutic potential of this compound in combination cancer therapy, with the ultimate goal of developing more effective and targeted treatment strategies.
References
- 1. Metabolic-Modulating Effects of Radiation: Undetectable Yet Deadly—A Review on Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving D-Mannoheptulose solubility for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of D-Mannoheptulose in cell culture experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in cell culture media is often difficult and not recommended. It is best to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final desired concentration in your culture medium. Ensure the final solvent concentration is not toxic to your cells.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: The choice of solvent depends on the desired stock concentration and the tolerance of your cell line to the solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve this compound at high concentrations.[1][2][3][4] For cells sensitive to DMSO, sterile Phosphate Buffered Saline (PBS) can be used, although the solubility is lower.[2][3][4] Ethanol is another option, but it has the lowest solubility for this compound among the common solvents.[2][3][4]
Q3: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium or if the DMSO concentration causes it to crash out. To avoid this:
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Vortex while adding: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Use a lower stock concentration: Preparing a less concentrated stock solution in DMSO may help, though this will increase the final DMSO concentration in your culture.
-
Ultrasonication: For difficult-to-dissolve solutions, brief ultrasonication of the DMSO stock solution may be necessary.[1]
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid cytotoxic effects. However, the tolerance to DMSO is cell-line dependent, and it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: How should I sterilize my this compound solution?
A5: this compound is a sugar and can be sensitive to heat. Therefore, autoclaving is not recommended as it can lead to degradation.[5][6] The best method for sterilization is to filter the prepared stock solution through a 0.22 µm sterile syringe filter.[7]
Q6: How should I store my this compound stock solutions?
A6: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2] One source suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions are not recommended for storage for more than one day.[2]
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~125 mg/mL (with sonication) | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [2][3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][3][4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [2][3][4] |
| Ethanol | ~1 mg/mL | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Treatment of Cells with this compound
Objective: To treat cultured cells with this compound at a desired final concentration.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Prepared sterile stock solution of this compound
-
Vehicle control (sterile DMSO or the solvent used for the stock solution)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 100 µg/mL in 1 mL of medium using a 100 mg/mL stock, you would add 1 µL of the stock solution.
-
Prepare the treatment media by diluting the this compound stock solution into the pre-warmed complete cell culture medium. Add the stock solution dropwise while gently swirling the medium.
-
Prepare a vehicle control medium by adding the same volume of the solvent (e.g., DMSO) to an equal volume of complete cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Carefully remove the existing medium from the cells.
-
Add the prepared treatment media and vehicle control media to the respective wells.
-
Incubate the cells for the desired experimental duration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound ≥99.0% (HPLC) | 3615-44-9 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: D-Mannoheptulose Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability of D-Mannoheptulose in aqueous solutions for assays. Understanding the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in various solvents. For biological assays, it is commonly dissolved in phosphate-buffered saline (PBS) at a pH of 7.2, where its solubility is 10 mg/mL.[1] It is also soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at 20 mg/mL, and in Ethanol at 1 mg/mL.[1] For cell culture experiments, stock solutions can be prepared in sterile, pyrogen-free water and then diluted into the complete culture medium.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable.[2] It is best practice to store stock solutions under an inert atmosphere, such as nitrogen, to minimize oxidation.[2]
Q3: How stable is this compound in aqueous solutions at room temperature?
A3: While specific quantitative data on the degradation kinetics of this compound at room temperature is limited in publicly available literature, general principles of carbohydrate chemistry suggest that, like other monosaccharides, it will be susceptible to degradation over time, especially at non-optimal pH values. For assays, it is recommended to prepare fresh working solutions from frozen stock solutions on the day of the experiment.
Q4: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A4: There is no specific study detailing the optimal pH for this compound stability. However, studies on other monosaccharides like glucose indicate that they are most stable in slightly acidic conditions (around pH 4-6). Both strongly acidic and alkaline conditions can lead to degradation through hydrolysis and other reactions.[3] It is crucial to consider the pH of your assay buffer and minimize the time this compound is kept in solution, especially under harsh pH conditions.
Q5: Can this compound be autoclaved for sterilization?
A5: Autoclaving (high temperature and pressure) is not recommended for sterilizing this compound solutions. High temperatures can cause significant degradation of sugars, a process known as caramelization.[4] For sterile applications, it is advisable to prepare the solution using sterile components and filter-sterilize it through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected assay results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Precipitate formation in the this compound solution. | Exceeded solubility limit or interaction with buffer components. | Ensure the concentration does not exceed the solubility in the chosen solvent. Check for compatibility with all buffer components. If using a complex medium, consider preparing a more concentrated stock in a simpler solvent (e.g., water or DMSO) and then diluting it into the final assay medium. |
| Discoloration (browning) of the this compound solution. | Thermal degradation (caramelization) or Maillard reaction. | Avoid heating this compound solutions. If the assay requires incubation at elevated temperatures, minimize the incubation time. Ensure the solution does not come into contact with primary amines (e.g., in some buffer systems) if heating is necessary, to prevent the Maillard reaction. |
| Unexpected changes in the pH of the assay medium after adding this compound. | Degradation into acidic byproducts. | This is more likely to occur with prolonged storage or at elevated temperatures. Use freshly prepared solutions. Monitor the pH of your assay system, especially during long incubation periods. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Stock Solution Storage Temperature | Shelf-Life |
| PBS (pH 7.2) | 10 mg/mL[1] | -20°C | 1 month[2] |
| -80°C | 6 months[2] | ||
| DMF | 20 mg/mL[1] | -20°C | 1 month[2] |
| -80°C | 6 months[2] | ||
| DMSO | 20 mg/mL[1] | -20°C | 1 month[2] |
| -80°C | 6 months[2] | ||
| Ethanol | 1 mg/mL[1] | -20°C | 1 month[2] |
| -80°C | 6 months[2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)
Materials:
-
This compound powder (MW: 210.18 g/mol )
-
Sterile, pyrogen-free water or PBS (pH 7.2)
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 210.18 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile, pyrogen-free water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into sterile microcentrifuge tubes, creating single-use aliquots (e.g., 100 µL or 500 µL).
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Workflow for the preparation and handling of this compound aqueous solutions.
Caption: Inhibition of Hexokinase by this compound in the glycolytic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannoheptulose in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannoheptulose in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (MH) is a seven-carbon monosaccharide that acts as a competitive inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[1][2] By competing with D-glucose, MH prevents the phosphorylation of glucose to glucose-6-phosphate, thereby blocking its entry into glycolysis.[3][4] This inhibition of glycolysis is a key aspect of its biological effects.[2]
Q2: What are the main applications of this compound in animal research?
A2: this compound is primarily used in research to study:
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Glucose Metabolism and Diabetes: By inhibiting glycolysis and blocking glucose-mediated insulin release from pancreatic islet cells, MH is a tool to investigate glucose homeostasis and the pathophysiology of diabetes.[2][3]
-
Cancer Therapy: Many cancer cells exhibit increased glycolysis (the Warburg effect). By inhibiting this pathway, MH has shown anti-proliferative and cytotoxic effects against cancer cells, making it a subject of investigation for anti-cancer therapies.[1][5]
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Energy Metabolism: Studies in dogs have explored the effects of MH on energy expenditure and respiratory quotient.[3]
Q3: How should this compound be prepared and stored?
A3: For in vivo studies, this compound can be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dosage and the animal's body weight. For storage, it should be kept desiccated at -20°C, where it is stable for up to two years.[2][4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, preferably under nitrogen.[6]
Q4: What are the known signaling pathways affected by this compound?
A4: The primary signaling pathway affected by this compound is the glycolytic pathway through the inhibition of hexokinase. This leads to a reduction in downstream metabolites such as pyruvate and a decrease in ATP production.[1] Additionally, by preventing the formation of glucose-6-phosphate, MH can inhibit the activation of the carbohydrate response element binding protein (ChREBP).[3] Some research also suggests an involvement of the PI3K/Akt/mTOR signaling pathway in the metabolic effects of D-mannose, a related sugar, which could be a relevant area of investigation for this compound as well.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological effect at a given dosage.
-
Possible Cause 1: Poor cellular uptake of this compound.
-
Troubleshooting: The uptake of unesterified this compound can be inefficient in some cell types and may be influenced by the extracellular glucose concentration.[8][9] Consider using the hexaacetate ester of this compound, which has been shown to have better cell permeability and inhibit D-glucose catabolism more effectively, especially at low glucose concentrations.[8][10]
-
-
Possible Cause 2: Dosage is not optimized for the animal model or experimental conditions.
-
Troubleshooting: Dosages reported in the literature vary widely. A dose of 8 mg/kg increased postprandial energy expenditure in dogs, while a much higher dose of 1 g/kg was needed to induce transient hyperglycemia.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and desired outcome.
-
-
Possible Cause 3: Nutritional status of the animal.
-
Troubleshooting: The effects of this compound can differ between fed and starved animals. For instance, MH induced transient hyperglycemia in fed mice but not in starved mice.[11] Ensure consistent and appropriate feeding protocols for all experimental groups.
-
Issue 2: Observing unexpected hyperglycemia.
-
Possible Cause: Inhibition of insulin release.
-
Explanation: this compound can block glucose-mediated insulin release from pancreatic islet cells.[3] This can lead to a transient increase in blood glucose levels, particularly at higher doses. In rats, a 400 mg subcutaneous injection increased blood glucose to 200 mg/100 ml within an hour.[12]
-
Troubleshooting: Monitor blood glucose levels at multiple time points after administration. If sustained hyperglycemia is a concern, consider adjusting the dosage downwards. The hyperglycemic effect is typically transient.[12]
-
Issue 3: Variability in experimental results between animals.
-
Possible Cause: Differences in administration route.
-
Troubleshooting: The route of administration (e.g., intravenous, intraperitoneal, oral gavage) can affect the pharmacokinetics and bioavailability of this compound. Intravenous administration provides precise control, while oral gavage may be subject to variations in absorption.[13] Choose the most appropriate route for your experimental goals and use it consistently.
-
Quantitative Data from Animal Studies
Table 1: Effects of this compound on Blood Glucose and Ketone Bodies in Fasting Rats
| Treatment | Time (hours) | Blood Glucose (mg/100 ml) | Blood Ketone Bodies (mg/100 ml) |
| Mannoheptulose (400 mg, s.c.) | 1 | 200 | 21 |
| Mannoheptulose + Glucose | 2 | 350 | - |
| Insulin (1 unit, s.c.) | 1 | Decreased | Decreased |
| Data synthesized from Simon, E., Scow, R. O., & Chernick, S. S. (1961).[12] |
Table 2: this compound Dosages and Effects in Dogs
| Dosage | Animal Model | Route of Administration | Key Effects | Reference |
| 1 g/kg | Dog | Not specified | Transient hyperglycemia | [3] |
| 8 mg/kg | Adult Beagle dogs | Oral (supplement) | Increased postprandial energy expenditure | [3][14] |
| 5.8 mg/kg BW | Adult Beagle dogs | Oral (dietary) | Increased fasting serum GLP-1 and post-prandial serum ghrelin | [15] |
| 2, 10, 20 mg/kg BW | Labrador Retrievers | Oral (capsule) | Lowered fasting serum insulin | [15] |
Experimental Protocols
Protocol 1: Assessment of this compound on Glycolysis in Breast Cancer Cells
-
Cell Culture: Culture breast cancer cell lines (e.g., MCF-7) and a normal control cell line (e.g., REF) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 62.5, 125, 250 µg/ml) for 72 hours.
-
Cytotoxicity Assay (MTT): Determine the IC50 of this compound on the cell lines.
-
Metabolite Measurement: After treatment with a specific concentration of MH, measure the following:
-
Hexokinase Activity: Use a commercial hexokinase activity assay kit.
-
Pyruvate Concentration: Use a commercial pyruvate assay kit.
-
ATP Concentration: Use a commercial ATP assay kit.
-
Acidity (Lactic Acid): Measure the pH of the cell culture medium.
-
-
Data Analysis: Compare the levels of hexokinase activity, pyruvate, ATP, and acidity in treated versus untreated cells and between cancer and normal cell lines. (Protocol synthesized from Al-Ziaydi et al., 2021)[5]
Protocol 2: In Vivo Metabolic Tracing with ¹³C-Labeled this compound
-
Animal Model: Use an appropriate animal model (e.g., mouse, rat). Fast animals overnight with free access to water.
-
Tracer Formulation: Dissolve this compound-¹³C in sterile saline or PBS to the desired concentration based on the animal's body weight.
-
Administration: Administer the tracer via the desired route (intravenous, intraperitoneal, or oral gavage).
-
Sample Collection: Collect blood and tissue samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Metabolite Extraction:
-
Plasma: Precipitate proteins with a cold solvent (e.g., methanol) and collect the supernatant.
-
Tissues: Flash-freeze tissues in liquid nitrogen, homogenize in a cold solvent, and centrifuge to collect the supernatant.
-
-
Analysis: Analyze the extracted metabolites using mass spectrometry to determine the incorporation of ¹³C into downstream metabolic pathways. (Protocol synthesized from BenchChem Application Notes)[13]
Visualizations
Caption: this compound inhibits hexokinase, blocking glucose phosphorylation.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. med.qu.edu.iq [med.qu.edu.iq]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 8. Effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental modulation of the inhibitory action of this compound upon D-glucose metabolism in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of this compound and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on blood glucose and alloxan sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs fed diets of different macronutrient contents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary Mannoheptulose Increases Fasting Serum Glucagon Like Peptide-1 and Post-Prandial Serum Ghrelin Concentrations in Adult Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of D-Mannoheptulose
Welcome to the technical support center for D-Mannoheptulose (MH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of this promising hexokinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the enzyme hexokinase.[1][2] Hexokinase is the first and a key regulatory enzyme in the glycolysis pathway, responsible for the phosphorylation of glucose to glucose-6-phosphate. By inhibiting hexokinase, this compound effectively blocks glycolysis, leading to a reduction in cellular ATP production and the inhibition of cell proliferation, particularly in glycolysis-dependent cancer cells.[3]
Q2: Why am I observing a minimal effect of this compound on my cells?
A2: The most common reason for the limited efficacy of this compound in cell-based assays is its poor cell permeability. The uptake of this compound is largely dependent on the expression of specific glucose transporters (GLUTs), particularly GLUT2.[4] Cell lines with low or absent GLUT2 expression will exhibit limited uptake of this compound, resulting in a minimal biological effect.
Q3: How can I overcome the poor cell permeability of this compound?
A3: A key strategy to bypass the poor permeability of this compound is to use a more lipophilic prodrug form, This compound hexaacetate . This acetylated derivative can more readily cross the cell membrane. Once inside the cell, endogenous esterases hydrolyze the acetate groups, releasing the active this compound.[5][6][7] Studies have shown that this compound hexaacetate is significantly more effective at inhibiting glucose metabolism in cells that are otherwise resistant to the unesterified form.[6]
Q4: How can I assess the cell permeability of this compound and its derivatives in my experimental model?
A4: The gold-standard method for evaluating intestinal permeability is the Caco-2 permeability assay.[8][9][10][11][12] This in vitro model uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium. By measuring the transport of a compound from the apical (luminal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). For direct cellular uptake studies in other cell types, a radiolabeled uptake assay using [³H]-D-Mannoheptulose is a common and effective method.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Inhibition of Glycolysis
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Switch to this compound hexaacetate: This is the most effective solution for bypassing poor uptake. 2. Confirm GLUT2 expression: If you must use this compound, verify that your cell line expresses GLUT2. You can do this via RT-qPCR, Western blot, or immunofluorescence. 3. Optimize incubation time and concentration: Increase the incubation time and/or the concentration of this compound to see if a response can be elicited. |
| Cell Line Characteristics | 1. Metabolic phenotype: Ensure your cell line is highly glycolytic. Cells that rely more on oxidative phosphorylation may be less sensitive to hexokinase inhibition. 2. Cell density: Seed cells at a consistent density. Overly confluent or sparse cultures can exhibit altered metabolic states. |
| Reagent Stability | 1. Proper storage: Store this compound and its derivatives as recommended by the supplier, typically at -20°C. 2. Fresh solutions: Prepare fresh stock solutions for each experiment to avoid degradation. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure the same number of cells are seeded in each well. 2. Homogeneous cell suspension: Ensure the cell suspension is thoroughly mixed before seeding to avoid clumping. |
| Edge Effects in Multi-well Plates | 1. Humidified incubation: Maintain proper humidity in the incubator to minimize evaporation from the outer wells. 2. Plate layout: Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Pipetting Errors | 1. Calibrated pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. 2. Consistent technique: Use a consistent pipetting technique for all additions. |
Quantitative Data
The following table summarizes the comparative efficacy of this compound and its hexaacetate derivative in inhibiting glucose metabolism, highlighting the enhanced activity of the acetylated form.
| Compound | Cell Type | Assay | Concentration | Inhibition of Glucose Metabolism (%) | Reference |
| This compound | Rat Pancreatic Islets | D-[U-¹⁴C]glucose oxidation | 16.7 mM Glucose | ~40% | [5] |
| This compound Hexaacetate | Rat Pancreatic Islets | D-[U-¹⁴C]glucose oxidation | 16.7 mM Glucose | ~25% | [5] |
| This compound | Rat Pancreatic Islets | D-[5-³H]glucose utilization | 2.8 mM Glucose | Minimal | [5] |
| This compound Hexaacetate | Rat Pancreatic Islets | D-[5-³H]glucose utilization | 2.8 mM Glucose | Slightly more efficient than MH | [5] |
| This compound | Rat Erythrocytes | Generation of acidic metabolites from D-[U-¹⁴C]glucose | 2.0 mM | No inhibition | [6] |
| This compound Hexaacetate | Rat Erythrocytes | Generation of acidic metabolites from D-[U-¹⁴C]glucose | 2.0 mM | Inhibition observed | [6] |
| This compound | Rat Hepatocytes | D-[5-³H]glucose utilization | 1.7 mM Glucose | Modest inhibition | [7] |
| This compound Hexaacetate | Rat Hepatocytes | D-[5-³H]glucose utilization | 1.7 mM Glucose | Significant inhibition | [7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol is adapted for the assessment of monosaccharide permeability.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
- Culture for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
- Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value >250 Ω·cm² generally indicates a confluent monolayer.
- Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
3. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
- Add the test compound (this compound or its derivative) dissolved in HBSS to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate the plate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- At the end of the experiment, collect a sample from the apical chamber.
4. Sample Analysis:
- Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Calculation of Apparent Permeability (Papp):
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt: The rate of appearance of the compound in the receiver chamber (mol/s).
- A: The surface area of the membrane (cm²).
- C₀: The initial concentration of the compound in the donor chamber (mol/cm³).
Protocol 2: Radiolabeled this compound Uptake Assay
1. Cell Seeding:
- Seed cells of interest in a 24-well plate and allow them to adhere and reach the desired confluency.
2. Assay Initiation:
- Wash the cells twice with a glucose-free uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Pre-incubate the cells in the uptake buffer for 15-30 minutes at 37°C to deplete intracellular glucose.
- Initiate the uptake by adding the uptake buffer containing [³H]-D-Mannoheptulose at the desired concentration. Include a set of wells with a high concentration of unlabeled this compound to determine non-specific binding.
3. Incubation and Termination:
- Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal time should be determined empirically.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop buffer (e.g., PBS with 0.2 mM phloretin).
4. Cell Lysis and Scintillation Counting:
- Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the cell lysate to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.
5. Data Analysis:
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).
- Calculate the specific uptake by subtracting the non-specific binding from the total uptake.
- Express the results as pmol of [³H]-D-Mannoheptulose/mg of protein/min.
Visualizations
Caption: this compound inhibits the first step of glycolysis.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.qu.edu.iq [med.qu.edu.iq]
- 4. Uptake of this compound by normal and tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between the effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 11. mdpi.com [mdpi.com]
- 12. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
Potential off-target effects of D-Mannoheptulose in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Mannoheptulose in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a seven-carbon monosaccharide that primarily acts as a competitive and non-competitive inhibitor of hexokinase and its liver isozyme, glucokinase.[1] By inhibiting these enzymes, this compound blocks the phosphorylation of glucose to glucose-6-phosphate, which is the first committed step of glycolysis.[1][2] This inhibition leads to a reduction in glucose breakdown and subsequent energy production.[1][3]
Q2: Why am I observing a less potent inhibitory effect of this compound at low glucose concentrations?
The inhibitory action of this compound on glucose metabolism has been observed to be less pronounced at low glucose concentrations in various cell types, including pancreatic islets and hepatocytes.[4][5][6] This phenomenon is thought to be at least partially due to insufficient uptake of this compound by cells at low glucose levels.[5] The uptake of this compound is mediated by glucose transporters (GLUTs), and at low glucose concentrations, the transport of this compound into the cell may be limited.[7][8]
Q3: Is the inhibitory effect of this compound cell-type specific?
Yes, the effects of this compound can be highly cell-type specific. This specificity is largely attributed to the differential expression of glucose transporters (GLUTs) on various cell types.[7][8][9] Cells that express GLUT2, such as pancreatic beta-cells and hepatocytes, are more sensitive to this compound as this transporter facilitates its entry into the cell.[7][8] In contrast, cells lacking GLUT2 may be resistant to the effects of unesterified this compound.[7]
Q4: Can this compound be metabolized by cells?
While this compound is a sugar, it is generally considered to be poorly metabolized by mammalian cells.[3] However, some studies have shown that this compound can be phosphorylated by hexokinase isoenzymes, albeit at a much lower rate compared to glucose.[10] The extent of its metabolism appears to vary between different tissues and organisms.[10]
Q5: Are there any known off-target effects of this compound beyond hexokinase inhibition?
While the primary target of this compound is hexokinase, some studies suggest other potential effects. For instance, this compound exhibits anomeric specificity, meaning its inhibitory effect can differ between the alpha and beta anomers of D-glucose.[11] Additionally, at low concentrations, this compound has been unexpectedly observed to increase the phosphorylation of alpha-D-glucose by hexokinase under certain conditions.[11] It has also been noted to have antioxidant properties.[12][13]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of glycolysis observed.
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Possible Cause 1: Cell Type and GLUT Transporter Expression. Your cell line may not express the appropriate glucose transporters (e.g., GLUT2) for efficient this compound uptake.[7][8]
-
Solution: Verify the GLUT transporter expression profile of your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., pancreatic islet cells). Alternatively, the use of this compound hexaacetate, an esterified form, can facilitate entry into cells that are resistant to the unesterified form.[7][9]
-
-
Possible Cause 2: Low Glucose Concentration in Media. The inhibitory effect of this compound is less potent at low glucose concentrations.[4][5][6]
-
Possible Cause 3: this compound Degradation. Improper storage or handling may lead to degradation of the compound.
-
Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[12] Prepare fresh solutions for each experiment.
-
Problem 2: Unexpected effects on insulin secretion.
-
Possible Cause 1: Interference with Amino Acid-Induced Insulin Secretion. this compound can suppress insulin secretion induced by amino acids like leucine and arginine.[14][15]
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Solution: Be aware of this effect if your experimental design involves amino acid stimulation. The mechanism of insulin secretion by different amino acids may be differentially affected.[14]
-
-
Possible Cause 2: Biphasic Effect of Related Heptoses. While not this compound itself, the related aldoheptose D-mannoheptose has been shown to have a biphasic effect on glucose-induced insulin release, slightly enhancing it at low concentrations and inhibiting it at higher concentrations.[16]
-
Solution: Ensure the purity of your this compound. If using related heptoses, be aware of their distinct effects.
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Pharmacokinetics and Metabolism. In vivo, factors such as absorption, distribution, metabolism, and excretion (ADME) of this compound can influence its effects.
Data Presentation
Table 1: Inhibition of Glucose Metabolism by this compound in Different Cell Types
| Cell Type | Glucose Concentration | This compound Concentration | Inhibition of Glucose Metabolism (%) | Reference |
| Rat Pancreatic Islets | 16.7 mM | 1.0 mM | 40 ± 3 | [7] |
| Rat Pancreatic Islets | 1.7 mM | 10.0 mM | ~0 | [6] |
| RINm5F Cells | 1.1 mM or 8.3 mM | 1.0 - 10.0 mM | Minor Decrease | [9] |
| INS-1 Cells (>20 passages) | Not specified | 1.0 - 10.0 mM | 12.4 ± 2.6 | [9] |
| INS-1 Cells (13-15 passages) | Not specified | Not specified | 38.3 ± 3.8 | [9] |
| Human Islets | 10.0 mM | 10.0 mM | Significant inhibition of D-[5-3H]glucose utilization and D-[U-14C] glucose oxidation | [18] |
Table 2: IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 263.3 | 72 | [12] |
| HMECs | Normal Human Mammary Epithelial Cells | 975.1 | 72 | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound on Glucose Metabolism in Pancreatic Islets
-
Objective: To measure the effect of this compound on D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation.
-
Materials:
-
Isolated rat pancreatic islets.
-
Krebs-Ringer bicarbonate buffer.
-
D-[5-3H]glucose and D-[U-14C]glucose.
-
This compound.
-
Scintillation counter.
-
-
Methodology:
-
Isolate pancreatic islets from rats using collagenase digestion.
-
Pre-incubate islets in Krebs-Ringer bicarbonate buffer with a specific glucose concentration (e.g., 2.8 mM or 16.7 mM).
-
Add this compound at the desired concentration to the treatment groups.
-
Add radiolabeled glucose (D-[5-3H]glucose for utilization or D-[U-14C]glucose for oxidation) to all wells.
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Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
To measure glucose utilization, stop the reaction and measure the tritium incorporated into water.
-
To measure glucose oxidation, capture the released 14CO2 and measure radioactivity using a scintillation counter.
-
Data is typically expressed as a percentage of the control (no this compound).[4][8]
-
Protocol 2: In Vivo Metabolic Tracing with this compound-13C
-
Objective: To trace the metabolic fate and effects of this compound in an animal model.
-
Materials:
-
This compound-13C.
-
Animal model (e.g., mouse, rat).
-
Sterile vehicle (e.g., saline, PBS).
-
Equipment for administration (e.g., IV catheter, oral gavage needle).
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Blood and tissue collection supplies.
-
Mass spectrometer for metabolite analysis.
-
-
Methodology:
-
Fast the animals overnight with free access to water.
-
Prepare the this compound-13C tracer in a sterile vehicle.
-
Administer the tracer via the chosen route (e.g., intravenous infusion, oral gavage, or intraperitoneal injection).
-
Collect blood and tissue samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
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Extract metabolites from plasma and tissue samples.
-
Analyze the extracted metabolites using mass spectrometry to determine the incorporation of 13C and assess the impact on downstream metabolic pathways.[17]
-
Visualizations
References
- 1. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental modulation of the inhibitory action of this compound upon D-glucose metabolism in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impairment by cytochalasin B of the inhibitory action of this compound upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Effect of 2-deoxy-D-glucose and mannoheptulose on the insulin response to amino acids in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in D-Mannoheptulose experiments
Welcome to the technical support center for D-Mannoheptulose experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound.
Question 1: Why am I observing no significant inhibition of glycolysis in my cell line after this compound treatment?
Answer: Several factors could contribute to a lack of glycolytic inhibition. Consider the following:
-
Cellular Uptake: The transport of this compound into the cell is crucial for its inhibitory action. Some cell types may have low expression of the necessary glucose transporters (e.g., GLUT2), limiting the intracellular concentration of this compound.[1][2] It has been proposed that the transport of unesterified this compound may be mediated by GLUT2.[2]
-
Hexokinase Isoenzyme Expression: Different hexokinase isoenzymes have varying sensitivities to this compound.[3] For instance, yeast hexokinase is significantly less sensitive than bovine heart hexokinase.[3] Your cell line might express a less sensitive isoenzyme.
-
D-Glucose Concentration: The inhibitory effect of this compound can be influenced by the concentration of D-glucose in the culture medium, as it is a competitive inhibitor.[4][5] Unexpectedly, at low D-glucose concentrations, this compound was found to not affect D-glucose metabolism in pancreatic islets.[6]
-
Compound Stability: Ensure the this compound solution is properly prepared and stored. It is stable for 2 years when stored at -20°C.[4] Stock solutions stored at -80°C should be used within 6 months, and at -20°C within 1 month.[7]
Question 2: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at certain concentrations of this compound. What could be the cause?
Answer: This is a counterintuitive but not uncommon observation in MTT and similar metabolic-based viability assays.
-
Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to a temporary increase in metabolic rate and mitochondrial activity.[8] This would result in higher formazan production in an MTT assay, which could be misinterpreted as increased viability.
-
Direct Reduction of Assay Reagent: this compound, as a sugar, might directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[8] To test for this, run a control with this compound in cell-free media.[8][9]
-
Assay Interference: Components in the media, like phenol red, can interfere with absorbance readings.[9] Consider using phenol red-free media for the assay.
Question 3: I am seeing inconsistent results in my in vivo studies with this compound regarding insulin secretion.
Answer: The effect of this compound on insulin secretion can be complex and influenced by several factors.
-
Glucose Concentration: The inhibitory effect of this compound on glucose-stimulated insulin release is dependent on the glucose concentration.[10] At high glucose concentrations (16.7 mM), D-mannoheptose (a related compound) progressively decreased insulin output, but not at physiological concentrations (8.3 mM).[10]
-
Animal Model: Different animal models may exhibit varied responses. For example, metabolic effects have been studied in rats and sand rats, with noted differences.[7]
-
Route of Administration: The method of delivery (e.g., intravenous, oral gavage, intraperitoneal injection) will affect the pharmacokinetics and subsequent biological effects.[11]
Question 4: Why is there a discrepancy in the cytotoxic effects of this compound between my cancer cell line and a normal (non-cancerous) cell line?
Answer: This is an expected and often desirable outcome.
-
Warburg Effect: Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect).[11] This makes them more dependent on glycolysis for energy and thus more sensitive to glycolytic inhibitors like this compound.[12][13]
-
Differential Metabolism: Normal cells are typically more metabolically flexible and may be less affected by the inhibition of glycolysis. Studies have shown that this compound has a potent cytotoxic effect against breast cancer cells with less toxicity to normal cells.[12][13]
Data Summary Tables
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Duration | Reference |
| MCF-7 | Breast Cancer | 263.3 | 72 hours | [7] |
| HMECs | Normal Human Mammary Epithelial Cells | 975.1 | 72 hours | [7] |
Table 2: Effect of this compound (62.5 µg/ml for 72h) on Glycolysis Products in Breast Cancer vs. Normal Cells
| Cell Line | Hexokinase Activity | Pyruvate Concentration | ATP Concentration | Reference |
| AMJ13 (Breast Cancer) | Decreased | Decreased | Decreased | [13][14] |
| MCF7 (Breast Cancer) | Decreased | Decreased | Decreased | [13][14] |
| REF (Normal Embryo Fibroblast) | Slight, insignificant reduction | Slight, insignificant reduction | Not specified | [13][14] |
Experimental Protocols & Methodologies
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HMECs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 72 hours to allow for attachment and growth.[13]
-
Treatment: Prepare serial dilutions of this compound (e.g., from 13.125 to 1680 µg/ml) in the appropriate culture medium.[13] Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45 mg/ml) to each well.[15]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Mix thoroughly and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
-
2. In Vivo Metabolic Tracing with this compound-¹³C
-
Objective: To trace the metabolic fate of this compound and its impact on metabolic pathways in an animal model.
-
Methodology:
-
Animal Model: Utilize an appropriate animal model (e.g., mice) and allow for acclimatization. Fasting may be required depending on the experimental design.[11]
-
Tracer Formulation: Dissolve this compound-¹³C in a sterile, biocompatible vehicle like saline or PBS.[11]
-
Administration: Administer the tracer via a chosen route (e.g., intravenous infusion, oral gavage, or intraperitoneal injection).[11] The dosage should be empirically determined based on literature.[11]
-
Sample Collection: Collect blood and tissue samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.[11]
-
Metabolite Extraction:
-
Plasma: Quench metabolic activity immediately. Add a cold solvent (e.g., methanol), vortex, and centrifuge to pellet protein. Collect the supernatant.[11]
-
Tissues: Homogenize frozen tissue in a cold extraction solvent (e.g., 80% methanol) and centrifuge to remove debris. Collect the supernatant.[11]
-
-
Analytical Techniques: Use mass spectrometry (LC-MS or GC-MS) to separate and quantify the ¹³C enrichment in various metabolites.[11]
-
Data Analysis: Analyze the isotopic labeling patterns to determine metabolic fluxes.[18][19]
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound competitively inhibits Hexokinase.
Caption: A typical workflow for a cell viability (MTT) assay.
References
- 1. Effects of this compound and its hexaacetate ester on hormonal secretion from the perfused pancreas [pubmed.ncbi.nlm.nih.gov]
- 2. Impairment by cytochalasin B of the inhibitory action of this compound upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of the effects of this compound and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.qu.edu.iq [med.qu.edu.iq]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Mannoheptulose Delivery with its Hexaacetate Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for utilizing D-Mannoheptulose (DMH) and its hexaacetate ester in your research. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound hexaacetate over unesterified this compound?
A1: The primary advantage of using this compound hexaacetate is its enhanced cell permeability. This compound (DMH) is a hydrophilic molecule and its uptake into many cell types is inefficient.[1][2] The addition of the six acetate groups in the hexaacetate ester form increases its lipophilicity, allowing it to more readily cross the cell membrane. Once inside the cell, intracellular esterases are thought to hydrolyze the acetate groups, releasing the active DMH molecule to inhibit hexokinase.[1][3] This strategy effectively bypasses the often-inefficient transport of free DMH, leading to a more potent inhibitory effect on glycolysis in cells that are otherwise resistant to the unesterified form.[1][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive inhibitor of the enzyme hexokinase.[6][7] Hexokinase is the first and a key rate-limiting enzyme in the glycolytic pathway, responsible for the phosphorylation of glucose to glucose-6-phosphate. By competitively binding to hexokinase, DMH prevents the phosphorylation of glucose, thereby inhibiting its entry into the glycolytic pathway.[6][7] This leads to a reduction in downstream glycolytic intermediates, such as pyruvate, and a decrease in ATP production from glycolysis.[3][8][9]
Q3: In which research areas is this compound and its hexaacetate ester commonly used?
A3: Due to its ability to inhibit glycolysis, this compound and its derivatives are valuable tools in several research areas, including:
-
Cancer Biology: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) for energy production and proliferation. DMH is used to study the effects of glycolysis inhibition on cancer cell viability, proliferation, and to potentially enhance the efficacy of other cancer therapies.[3][8]
-
Metabolic Diseases: DMH is used to investigate glucose metabolism and insulin secretion in the context of diseases like diabetes.[10][11]
-
Neuroscience: It is also utilized to explore the role of glycolysis in brain function and the consequences of its inhibition.[12]
Q4: How can I determine if my cell line of interest is a good candidate for this compound hexaacetate treatment?
A4: A good starting point is to assess the baseline glycolytic activity of your cell line. Cells that are highly dependent on glycolysis for their energy needs are more likely to be sensitive to hexokinase inhibition. You can also perform a comparative study using both unesterified DMH and its hexaacetate ester. If you observe a significantly greater effect on a downstream marker of glycolysis (e.g., lactate production or ATP levels) with the hexaacetate ester, it suggests that poor permeability of the unesterified form is a limiting factor and that the hexaacetate ester is a more suitable compound for your experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on my cells. | Poor cell permeability of unesterified DMH. | Switch to this compound hexaacetate to enhance intracellular delivery.[1] |
| Low glycolytic dependence of the cell line. | Confirm the glycolytic rate of your cells (e.g., by measuring the extracellular acidification rate, ECAR). Consider using a positive control cell line known to be highly glycolytic. | |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| High variability in experimental results. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Instability of the compound in culture media. | Prepare fresh solutions of DMH or its hexaacetate ester for each experiment. | |
| Unexpected cytotoxicity in control cells. | Off-target effects of the compound at high concentrations. | Perform a dose-response curve to determine the IC50 and use concentrations at or below this value for mechanistic studies. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). | |
| Difficulty in confirming intracellular delivery of DMH. | Lack of a direct and easy detection method. | Infer intracellular delivery by measuring a downstream biological effect, such as the inhibition of hexokinase activity or a reduction in lactate production. Alternatively, radiolabeled DMH ([³H]this compound) can be used to directly measure uptake if the necessary equipment is available.[1][10] |
Quantitative Data
Table 1: Inhibition of D-Glucose Metabolism by this compound and its Hexaacetate Ester in Pancreatic Islet Cell Lines.
| Cell Line | Compound | Concentration (mM) | Glucose Concentration (mM) | Inhibition of Glucose Metabolism (%) |
| RINm5F | This compound | 1.0 - 10.0 | 1.1 or 8.3 | Minor Decrease |
| RINm5F | This compound Hexaacetate | 5.0 | 1.1 or 8.3 | Efficient Inhibition |
| INS-1 (>20 passages) | This compound | 1.0 - 10.0 | Not specified | 12.4 ± 2.6 |
| INS-1 (13-15 passages) | This compound | Not specified | Not specified | 38.3 ± 3.8 |
| INS-1 (13-15 passages) | This compound Hexaacetate | Not specified | Not specified | 66.9 ± 2.2 |
| Data synthesized from a study on tumoral pancreatic islet cells.[1] |
Table 2: Effect of this compound and its Hexaacetate Ester on D-Glucose Metabolism in Rat Hepatocytes.
| Compound | Glucose Concentration (mM) | Relative Inhibition of D-[5-³H]glucose utilization |
| This compound | Low | Modest |
| This compound | High | More pronounced |
| This compound Hexaacetate | 1.7 | Comparable |
| This compound Hexaacetate | 8.3 | Comparable |
| Data synthesized from a study on rat hepatocytes.[13] |
Experimental Protocols
Protocol 1: In Vitro Hexokinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available hexokinase assay kits and is designed to measure the effect of this compound and its hexaacetate ester on hexokinase activity in cell lysates.[1][5][12][14]
Materials:
-
Cell lysate containing hexokinase
-
This compound or this compound hexaacetate
-
Hexokinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
ATP solution
-
D-Glucose solution
-
NADP⁺ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold Hexokinase Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Hexokinase Assay Buffer, ATP, D-Glucose, and NADP⁺.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound or this compound hexaacetate in Hexokinase Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (containing a consistent amount of protein)
-
Inhibitor solution (or buffer for control)
-
Reaction Mixture
-
-
Initiate the Reaction: Add G6PDH to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 340 nm every 1-2 minutes for at least 30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH production (increase in absorbance at 340 nm) for each condition from the linear portion of the kinetic curve.
-
Plot the percentage of hexokinase inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cellular Glucose Uptake Assay using 2-NBDG
This protocol describes how to measure the effect of this compound hexaacetate on glucose uptake in live cells using the fluorescent glucose analog 2-NBDG.[7][11][15][16]
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
This compound hexaacetate
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency.
-
Pre-incubation with Inhibitor:
-
Wash the cells twice with warm, glucose-free medium.
-
Add glucose-free medium containing the desired concentrations of this compound hexaacetate (and a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Measurement:
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel cell viability assay like MTT or by staining nuclei with Hoechst).
-
Express the glucose uptake in treated cells as a percentage of the vehicle-treated control cells.
-
Protocol 3: Intracellular Esterase Activity Assay (General Approach)
This protocol provides a general framework for assessing the intracellular hydrolysis of this compound hexaacetate. This is an indirect assessment based on the subsequent inhibition of hexokinase. For a more direct measurement, a specific substrate for intracellular esterases that produces a fluorescent or colorimetric signal can be used.[3][6][9][10]
Principle: The rate of intracellular hydrolysis of the hexaacetate ester can be inferred by measuring the time-dependent inhibition of a downstream target, such as hexokinase activity or glycolysis.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound hexaacetate for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., the buffer from the Hexokinase Activity Assay).
-
Hexokinase Activity Measurement: Perform the Hexokinase Activity Assay (Protocol 1) on the cell lysates from each time point.
-
Data Analysis: Plot the hexokinase activity as a function of the incubation time with this compound hexaacetate. A time-dependent decrease in hexokinase activity would indicate the progressive intracellular hydrolysis of the ester and release of the active DMH inhibitor.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for validating the effects of this compound hexaacetate.
Caption: Mechanism of action of this compound hexaacetate in inhibiting glycolysis.
Caption: Downstream signaling effects of hexokinase inhibition by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Metabolic regulation of regulatory T cells: mechanisms, heterogeneity, and implications in disease [frontiersin.org]
- 4. abcam.com [abcam.com]
- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
D-Mannoheptulose Metabolic Interference: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving D-Mannoheptulose. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a seven-carbon sugar that acts as a competitive and non-competitive inhibitor of hexokinase and the liver isozyme glucokinase.[1] By blocking this enzyme, it prevents the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step of glycolysis.[1][2][3][4] This inhibition ultimately blocks the breakdown of glucose for energy production.[1][2]
Q2: How does this compound affect insulin secretion?
A2: this compound inhibits insulin secretion from the pancreas.[1][5][6] The mechanism involves the inhibition of glycolysis, which leads to a decrease in the intracellular ATP concentration. A sufficient ATP level is required to close the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. By preventing the rise in ATP, this compound keeps these channels open, thus reducing insulin release.[1]
Q3: Can this compound be metabolized by cells?
A3: While this compound's primary role is as a metabolic inhibitor, some studies indicate it can be phosphorylated to a small extent by certain hexokinase isoenzymes, such as bovine heart hexokinase and human B-cell glucokinase.[7] However, the rate of phosphorylation is significantly lower than that of glucose.[7] Its primary impact remains the inhibition of glucose metabolism.
Q4: What is the effect of this compound on the pentose phosphate pathway (PPP)?
A4: The pentose phosphate pathway (PPP) is a branch of glycolysis that originates from glucose-6-phosphate. The PPP is crucial for producing NADPH, which is vital for redox homeostasis, and for generating precursors for nucleotide synthesis.[8][9][10] By inhibiting hexokinase and thus reducing the production of glucose-6-phosphate, this compound effectively decreases the substrate availability for the PPP, leading to its downregulation.
Q5: How does this compound interfere with gluconeogenesis?
A5: Some evidence suggests that this compound can induce an increase in gluconeogenesis.[11] This is likely an indirect effect. By inhibiting glycolysis in peripheral tissues, this compound can lead to a physiological state that promotes the liver's production of glucose from non-carbohydrate precursors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable inhibition of glycolysis after this compound treatment. | Cell Line Resistance: Some cell lines, particularly certain tumor cell lines like RINm5F and INS-1, show poor uptake of this compound, which may be related to the expression levels of glucose transporters like GLUT2.[12][13] | Use a more permeable ester form: this compound hexaacetate can more readily cross cell membranes and has been shown to be effective in cell lines resistant to the unesterified form.[12][14][15] Verify GLUT2 expression: If possible, assess the expression of relevant glucose transporters in your cell line. |
| Incorrect Concentration: The effective concentration of this compound can vary significantly between cell types. | Perform a dose-response curve: Test a range of concentrations (e.g., 50 µM to 10 mM) to determine the optimal inhibitory concentration for your specific cell line. | |
| Low Glucose Concentration in Media: The inhibitory effect of this compound on glucose metabolism is more pronounced at higher glucose concentrations.[14][16] | Ensure adequate glucose levels: Use cell culture media with physiological to high glucose concentrations when studying the inhibitory effects of this compound. | |
| Variability in results between experiments. | Batch-to-Batch Variability of this compound: Impurities or slight variations in the compound between batches can affect experimental outcomes. | Perform a bridging study: When starting with a new batch of this compound, perform a side-by-side comparison with the old batch in a simple, reliable assay to ensure consistency.[17] Purchase from a reputable supplier: Ensure the purity of the compound by obtaining a certificate of analysis. |
| Unexpected effects on cell viability. | Off-target effects or high concentrations: While generally having low toxicity to normal cells, high concentrations of this compound may induce apoptosis, particularly in cancer cell lines that are highly dependent on glycolysis.[18][19] | Assess cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range in your cell line. Use concentrations below this threshold for metabolic studies. |
Key Experimental Protocols
Protocol 1: Assessment of Glycolytic Inhibition via Glucose Uptake Assay
Objective: To quantify the effect of this compound on glucose uptake in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
Cell Treatment:
-
Wash cells twice with warm PBS.
-
Pre-incubate cells in glucose-free KRH buffer for 30 minutes.
-
Add this compound at various concentrations to the wells and incubate for 1 hour. Include a vehicle control.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]-glucose or 2-NBDG to each well and incubate for 15-30 minutes.
-
Wash the cells three times with ice-cold PBS to stop glucose uptake.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with lysis buffer.
-
For 2-deoxy-D-[³H]-glucose, measure radioactivity using a scintillation counter.
-
For 2-NBDG, measure fluorescence using a plate reader.
-
-
Data Analysis: Normalize glucose uptake to the total protein content in each well. Compare the glucose uptake in this compound-treated cells to the control.
Protocol 2: Measurement of ATP Levels to Determine Glycolytic Inhibition
Objective: To measure the impact of this compound on cellular ATP production.
Materials:
-
Cultured cells of interest
-
This compound
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.
-
-
ATP Measurement:
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves lysing the cells and adding the luciferase reagent.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Express the results as a percentage of the control.
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Incubation Time (hours) |
| MCF-7 (Breast Cancer) | 263.3 | 72 |
| AMJ13 (Breast Cancer) | Not specified, but effective at 62.5 µg/ml | 72 |
| Normal HMECs | 975.1 | 72 |
Data extracted from MedchemExpress and Al-Ziaydi, A.G. et al. (2024).[3][5]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits glycolysis by blocking the enzyme hexokinase.
Caption: this compound inhibits insulin secretion by blocking glycolysis.
Caption: A generalized workflow for studying this compound effects.
References
- 1. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 2. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of this compound upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impairment by cytochalasin B of the inhibitory action of this compound upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of this compound and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. med.qu.edu.iq [med.qu.edu.iq]
- 19. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannoheptulose in Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability of D-Mannoheptulose in natural extracts. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a visualization of the key signaling pathway affected by this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the presence and variability of this compound in natural sources.
Q1: What are the primary natural sources of this compound?
A1: The most significant natural source of this compound is the avocado (Persea americana), where it is a dominant sugar.[1] It is also found in lower concentrations in other plants such as alfalfa, fig, and primrose.[2]
Q2: How much does the concentration of this compound vary in avocados?
A2: The concentration of this compound in avocados varies considerably depending on the cultivar, maturity, and ripening stage of the fruit.[3][4] Concentrations can range from as high as 49 mg/g in unripe fruit to as low as 0.4 mg/g in ripe fruit (dry weight basis).[5][6]
Data Presentation: this compound Concentration in Avocado Cultivars
| Cultivar | Ripening Stage | Tissue | Concentration (mg/g Dry Weight) |
| 'Hass' | Unripe | Flesh | Up to 15 |
| 'Hass' | Ripe | Flesh | Decreases significantly |
| 'Hass' | Unripe | Skin | Up to 30 |
| 'Fuerte' | Ready-to-eat | Mesocarp | Lower than 'Hass' at the same stage |
| 'Bacon' | At harvest | Mesocarp | Highest total C7 sugar content (~60 mg/g DW) |
Note: The data presented is a summary from multiple sources and can vary based on specific growing conditions and analytical methods.[3][5][6]
Q3: What is the primary biological activity of this compound?
A3: this compound is a known inhibitor of the enzyme hexokinase.[7] Hexokinase is the first and rate-limiting enzyme in the glycolysis pathway, responsible for the phosphorylation of glucose. By inhibiting hexokinase, this compound can disrupt cellular glucose metabolism.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound from natural sources.
Troubleshooting Guide: this compound Extraction and Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inefficient extraction solvent; Insufficient sample homogenization; Degradation of this compound during extraction. | Use water as the extraction solvent.[2] Ensure thorough homogenization of the plant material.[10] Process samples quickly and at low temperatures to minimize enzymatic degradation.[10] |
| Co-extraction of Interfering Compounds | Presence of pigments, lipids, and other polar molecules in the extract. | Use a solid-phase extraction (SPE) clean-up step.[11] Consider a purification step using ion-exchange resin.[12] |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column degradation; Inappropriate mobile phase; Sample solvent incompatibility. | Replace the HPLC column.[13] Optimize the mobile phase composition and pH. Dissolve the sample in the mobile phase whenever possible.[14] |
| Baseline Noise in HPLC Chromatogram | Air bubbles in the system; Contaminated mobile phase; Detector lamp issue. | Degas the mobile phase.[14] Use fresh, high-purity solvents. Check and replace the detector lamp if necessary.[15] |
| Retention Time Shifts in HPLC | Inconsistent pump flow rate; Column temperature fluctuations; Inadequate column equilibration. | Check the pump for leaks and ensure proper functioning.[16] Use a column oven to maintain a stable temperature.[17] Ensure the column is fully equilibrated with the mobile phase before each injection.[14] |
| Ion Suppression/Enhancement in LC-MS (Matrix Effects) | Co-elution of matrix components with this compound. | Improve chromatographic separation to resolve this compound from interfering compounds. Optimize sample preparation to remove matrix components (e.g., protein precipitation, SPE).[18][19] Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.[20] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from avocado fruit.
1. Extraction of this compound from Avocado Fruit
-
Materials: Fresh or frozen avocado tissue (mesocarp), distilled water, centrifuge, filter paper.
-
Protocol:
-
Weigh approximately 5-10 g of avocado mesocarp.
-
Homogenize the tissue with a 1:5 (w/v) ratio of distilled water using a blender or homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
The filtered supernatant is the crude extract containing this compound.
-
2. Purification of this compound using Ion-Exchange Chromatography
-
Materials: Crude avocado extract, Calcium ion-exchange resin (e.g., Amberlite CR1320Ca), chromatography column, distilled water.[12]
-
Protocol:
-
Pack a chromatography column with the calcium ion-exchange resin and equilibrate with distilled water.
-
Load the crude avocado extract onto the column.
-
Elute the column with distilled water at a constant flow rate.
-
Collect fractions of the eluate.
-
Analyze the fractions for this compound content (e.g., using HPLC-RID).
-
Pool the fractions rich in this compound.
-
The pooled fraction can be concentrated by evaporation or lyophilization.
-
3. Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., Shodex Sugar SP0810) is recommended.[21]
-
Mobile Phase: Isocratic elution with HPLC-grade water.[17]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35°C.[17]
-
Injection Volume: 10-20 µL.
-
Protocol:
-
Prepare a series of this compound standard solutions of known concentrations in distilled water.
-
Inject the standards to generate a calibration curve.
-
Inject the purified avocado extract samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound.
Caption: Factors contributing to this compound variability in avocados.
Caption: this compound inhibits hexokinase, disrupting glycolysis.
References
- 1. This compound: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE | International Society for Horticultural Science [ishs.org]
- 2. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. CN105439814A - Method for preparing this compound and persitol by extraction from avocado - Google Patents [patents.google.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. google.com [google.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Phosphorylation of alpha-D-Glucose with D-mannoheptulose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the phosphorylation of alpha-D-glucose in the presence of D-mannoheptulose.
Troubleshooting Guides
Issue 1: Higher than Expected Phosphorylation of alpha-D-Glucose in the Presence of this compound
Symptoms:
-
You are using this compound as a competitive inhibitor for hexokinase-mediated phosphorylation of alpha-D-glucose.
-
Instead of the expected decrease, you observe a slight increase or less inhibition than anticipated in the rate of alpha-D-glucose phosphorylation, particularly at low concentrations of this compound.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Anomeric Specificity of Inhibition | This compound's inhibitory effect is less pronounced on the phosphorylation of alpha-D-glucose compared to beta-D-glucose.[1][2] Consider that the anomeric form of your D-glucose substrate can influence the inhibitory potency of this compound. |
| Low-Concentration Stimulation Effect | At low concentrations (e.g., 0.2-0.5 mM), this compound has been observed to unexpectedly increase the phosphorylation of alpha-D-glucose when using bovine heart hexokinase.[1][2] Perform a dose-response curve for this compound to determine if you are observing this paradoxical effect. |
| Hexokinase Isoenzyme Variation | The interaction between this compound and hexokinases is isoenzyme-specific.[3][4] For instance, bovine heart hexokinase is more susceptible to paradoxical activation by low concentrations of this compound than other isoenzymes.[1] Document the source and isoenzyme of your hexokinase. If possible, test with a different hexokinase isoenzyme to see if the unexpected effect persists. |
| Incorrect Reagent Concentration | Inaccurate concentrations of either alpha-D-glucose or this compound can lead to misleading results. Verify the concentrations of your stock solutions. |
Issue 2: Apparent Phosphorylation of a Substrate in the Absence of alpha-D-Glucose
Symptoms:
-
You are running a control experiment with this compound and hexokinase but without alpha-D-glucose.
-
You detect a phosphorylated product, suggesting that this compound itself is being phosphorylated.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Direct Phosphorylation of this compound | This compound can be a substrate for hexokinase isoenzymes, although it is a much poorer substrate than D-glucose.[3][4] This is a known phenomenon and should be accounted for in your experimental design. |
| Enzyme Source and Purity | The rate of this compound phosphorylation varies significantly between different hexokinase isoenzymes. For example, bovine heart hexokinase phosphorylates this compound more readily than yeast hexokinase.[3][4] Be aware of the characteristics of the specific hexokinase you are using. |
| Contamination of Reagents | Your this compound reagent may be contaminated with a small amount of glucose or another hexokinase substrate. Use high-purity reagents and consider running a blank with just the enzyme and buffer to rule out any background signal. |
Frequently Asked Questions (FAQs)
Q1: Is this compound always an inhibitor of alpha-D-glucose phosphorylation?
A1: While this compound is widely recognized as a competitive inhibitor of hexokinase for D-glucose phosphorylation, its effect on alpha-D-glucose can be complex.[5][6][7] At low concentrations, this compound has been shown to unexpectedly increase the phosphorylation of alpha-D-glucose by bovine heart hexokinase.[1][2] Furthermore, its inhibitory action is less pronounced for alpha-D-glucose compared to beta-D-glucose.[1][2]
Q2: Can this compound be phosphorylated by hexokinase?
A2: Yes, this compound can be phosphorylated by hexokinase isoenzymes.[3][4] However, the rate of this reaction is significantly lower than that of D-glucose phosphorylation. The efficiency of this compound phosphorylation is dependent on the specific hexokinase isoenzyme being used.[3][4]
Q3: How can I differentiate between the phosphorylation of alpha-D-glucose and this compound in my assay?
A3: Distinguishing between glucose-6-phosphate and mannoheptulose-7-phosphate can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11] These methods can separate and identify the different phosphorylated sugars. Enzymatic assays that are highly specific for glucose-6-phosphate can also be employed.[12]
Q4: What is the mechanism behind the unexpected increase in alpha-D-glucose phosphorylation at low this compound concentrations?
A4: The precise mechanism for this paradoxical activation is not fully elucidated in the provided search results. It is likely related to allosteric effects on the hexokinase enzyme, where the binding of this compound at a regulatory site may induce a conformational change that enhances the enzyme's affinity or catalytic activity for alpha-D-glucose at low substrate concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the interaction between this compound and hexokinases.
Table 1: Relative Phosphorylation of this compound Compared to D-Glucose by Different Hexokinase Isoenzymes
| Hexokinase Source | This compound Concentration | D-glucose Concentration | Relative Phosphorylation (% of D-glucose) | Reference |
| Yeast Hexokinase | 25 mM | 5 mM | 0.02% | [3][4] |
| Bovine Heart Hexokinase | 25 mM | 5 mM | 3.93% | [3][4] |
Table 2: Kinetic Parameters of this compound Phosphorylation
| Enzyme | Substrate | Km | Reference |
| Bovine Heart Hexokinase | This compound | ~0.2 mM | [3][4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Hexokinase Activity
This protocol is a generalized method to measure hexokinase activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Hexokinase
-
alpha-D-glucose solution
-
This compound solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, PEP, and NADH in a cuvette.
-
Add PK and LDH to the mixture and incubate for 5 minutes to allow for the depletion of any contaminating ADP or pyruvate.
-
Add the hexokinase enzyme to the cuvette.
-
Initiate the reaction by adding the substrate (alpha-D-glucose) and/or the inhibitor (this compound).
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
Protocol 2: Radioisotopic Assay for Phosphorylation
This method directly measures the incorporation of a radiolabeled phosphate group onto the sugar substrate.
Materials:
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Hexokinase
-
alpha-D-glucose solution
-
This compound solution
-
Ion-exchange chromatography columns (e.g., DEAE-cellulose)
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing Tris-HCl buffer, MgCl₂, and the desired concentrations of alpha-D-glucose and/or this compound.
-
Add the hexokinase enzyme to each tube.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reactions at the desired temperature for a specific time.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Separate the phosphorylated sugars from the unreacted radiolabeled ATP using ion-exchange chromatography.
-
Quantify the amount of radioactivity in the phosphorylated sugar fraction using a scintillation counter.
Visualizations
Caption: Interaction of this compound with hexokinase-mediated phosphorylation of alpha-D-glucose.
Caption: A logical workflow for troubleshooting unexpected phosphorylation results.
References
- 1. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. Glucose 6-Phosphate | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycolysis Inhibition: D-Mannoheptulose vs. 2-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent glycolysis inhibitors: D-Mannoheptulose and 2-deoxy-D-glucose. By examining their mechanisms of action, quantitative effects on cellular metabolism, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their study designs.
At a Glance: Key Differences
| Feature | This compound | 2-deoxy-D-glucose |
| Primary Target | Hexokinase[1][2] | Hexokinase[3] |
| Mechanism | Competitive inhibition of glucose phosphorylation[4] | Competitive inhibition and subsequent intracellular accumulation of its phosphorylated form, leading to feedback inhibition of hexokinase and phosphoglucose isomerase.[5][6] |
| Downstream Effects | Inhibition of insulin secretion, reduction in pyruvate and ATP.[7][8][9] | ATP depletion, activation of AMPK and the Unfolded Protein Response, reduction in pyruvate and lactate.[6][10][11][12][13][14] |
| Known Side Effects | Transient hyperglycemia in vivo.[4] | Can interfere with N-linked glycosylation.[3] |
Quantitative Comparison of Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and 2-deoxy-D-glucose on cell viability and key metabolic endpoints.
Table 1: IC50 Values for Cell Viability
| Cell Line | Compound | IC50 | Incubation Time | Assay |
| MCF-7 (Breast Cancer) | This compound | 263.3 µg/mL | 72 hours | MTT |
| HMECs (Normal) | This compound | 975.1 µg/mL | 72 hours | MTT |
| Acute Lymphoblastic Leukemia cell lines | 2-deoxy-D-glucose | 0.22 to 2.27 mM | 24-48 hours | MTT |
Table 2: Effects on Key Glycolytic Metabolites
| Cell Line/Model | Compound | Effect on ATP Levels | Effect on Pyruvate Levels | Effect on Lactate Levels |
| Breast Cancer Cells | This compound | Decreased[7][9] | Decreased[7][9] | Not specified |
| Various Cancer Cells | 2-deoxy-D-glucose | Decreased[13][14] | Decreased | Decreased[5] |
| CIA Rats (in vivo) | 2-deoxy-D-glucose | Not specified | Not significantly changed | Decreased |
Mechanism of Action and Downstream Signaling
Both this compound and 2-deoxy-D-glucose initiate their inhibitory effects at the first committed step of glycolysis, the phosphorylation of glucose by hexokinase. However, their downstream consequences diverge, leading to distinct cellular responses.
This compound primarily acts as a competitive inhibitor of hexokinase, directly competing with glucose for the enzyme's active site.[4] This leads to a reduction in the rate of glucose phosphorylation, thereby limiting the entry of glucose into the glycolytic pathway. The most well-documented downstream effect of this action is the inhibition of glucose-stimulated insulin secretion from pancreatic β-cells.[8]
2-deoxy-D-glucose , being a glucose analog, is recognized by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate and thus accumulates within the cell. This accumulation leads to feedback inhibition of both hexokinase and phosphoglucose isomerase.[5][6] The resulting energy stress, characterized by ATP depletion, triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10][12][13] Furthermore, 2-DG can interfere with N-linked glycosylation, leading to the unfolded protein response (UPR).[14][15][16][17][18]
References
- 1. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. med.qu.edu.iq [med.qu.edu.iq]
- 8. Effect of intravenous infusion of this compound on blood glucose and insulin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-Glucose Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Combined inhibition of glycolysis and AMPK induces synergistic breast cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multitranscript analysis reveals an effect of 2-deoxy-d-glucose on gene expression linked to unfolded protein response and integrated stress response in primary human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of D-Mannoheptulose and 3-Bromopyruvate: Glycolytic Inhibitors in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Mannoheptulose (MH) and 3-bromopyruvate (3-BP), two prominent inhibitors of glycolysis investigated for their therapeutic potential, particularly in oncology. By examining their mechanisms of action, biochemical effects, and efficacy, this document aims to equip researchers with the necessary data to evaluate their suitability for various research and development applications.
Introduction and Overview
Altered energy metabolism is a hallmark of cancer, with many tumor cells relying heavily on aerobic glycolysis for energy production—a phenomenon known as the "Warburg effect".[1] This metabolic shift presents a strategic target for anticancer therapies. This compound, a naturally occurring 7-carbon sugar found in avocados, and 3-bromopyruvate, a synthetic alkylating agent and pyruvate analog, have both demonstrated significant anti-glycolytic and anti-tumor properties.[1][2][3] While both compounds interfere with glucose metabolism, they do so via distinct mechanisms, leading to different downstream effects, potencies, and toxicity profiles. This guide delves into the experimental data to draw a clear comparative line between them.
Mechanism of Action
The primary distinction between this compound and 3-bromopyruvate lies in their molecular targets within the glycolytic pathway.
-
This compound (MH): MH is a specific inhibitor of Hexokinase (HK), the first rate-limiting enzyme in glycolysis.[4][5] It competitively inhibits the phosphorylation of glucose to glucose-6-phosphate, thereby blocking the entry of glucose into the glycolytic pathway.[2][5] This action leads to a reduction in downstream metabolites and a decrease in cellular ATP production.[6][7]
-
3-Bromopyruvate (3-BP): 3-BP is a more promiscuous inhibitor with multiple targets. While it is known to inhibit Hexokinase II (HK-II), its primary and most potent target is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8][9][10] As an alkylating agent, 3-BP covalently modifies cysteine residues on target enzymes, leading to their irreversible inactivation.[1][11] Its inhibitory action extends beyond glycolysis to also include mitochondrial oxidative phosphorylation, effectively shutting down both major ATP production pathways in cancer cells.[1] Furthermore, 3-BP is selectively taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs), which contributes to its tumor-specific cytotoxicity.[9][12]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies to compare the efficacy and selectivity of the two compounds.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Citation |
| This compound | MCF-7 | Breast Cancer | 263.3 µg/mL (~1250 µM) | 72 h | [2] |
| MCF-7 | Breast Cancer | 122.6 µg/mL (~583 µM) | 72 h | [4] | |
| AMJ13 | Breast Cancer | 124.7 µg/mL (~593 µM) | 72 h | [4] | |
| HMECs | Normal Mammary Epithelial | 975.1 µg/mL (~4640 µM) | 72 h | [2] | |
| REF | Normal Embryo Fibroblast | 486.9 µg/mL (~2316 µM) | 72 h | [4] | |
| 3-Bromopyruvate | HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 h | [13] |
| MCF-7 | Breast Cancer | 111.3 | 24 h | [13] | |
| HCT116 | Colorectal Cancer | <30 (GAPDH Inhibition) | N/A | [14] | |
| Lymphoma (Median) | Lymphoma | 3.7 (KAT/3BP derivative) | N/A | [15] |
Note: this compound IC50 values were converted from µg/mL to µM using a molar mass of 210.18 g/mol for comparison.
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki Value | Notes | Citation |
| This compound | Hexokinase/Glucokinase | Competitive with D-glucose | 0.25 mM | Inhibition is less marked with α-D-glucose vs β-D-glucose. | [16][17] |
| 3-Bromopyruvate | Hexokinase II | Alkylation/Irreversible | 2.4 mM (for 50% glycolytic inhibition) | Also causes dissociation of HK-II from mitochondria. | [1][18] |
| GAPDH | Alkylation/Irreversible | ~25 µM | Considered the primary target for cytotoxicity. | [14] | |
| Succinate Dehydrogenase | Alkylation/Irreversible | IC50 of ~20 µM | Inhibits mitochondrial respiration. | [14] |
Table 3: In Vivo Efficacy and Dosing
| Compound | Animal Model | Cancer Type | Dose & Route | Key Outcome | Citation |
| This compound | Rat | N/A | 20% w/v, SC | Blocked carbohydrate utilization. | [2] |
| Mouse | Diet-induced Obesity | In diet | Prevented negative effects of a high-fat diet. | [19] | |
| 3-Bromopyruvate | Rat | Hepatoma | N/A | Eradicated tumors in 100% of cases (19/19). | [12] |
| Mouse (Xenograft) | Colon Cancer | 8 mg/kg, IP | Significantly prevented tumor growth vs. control. | [20][21] | |
| Mouse | Lung Cancer | Aerosol | Inhibited tumorigenesis without liver toxicity. | [22] | |
| Rabbit | VX2 Liver Tumor | Intra-arterial | Selectively killed tumor cells. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate these compounds.
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the compounds on cell lines and calculate IC50 values.
-
Cell Seeding: Seed cells (e.g., MCF-7 or HMECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[4][23]
-
Treatment: Expose the cells to a range of serially diluted concentrations of this compound (e.g., 13-1680 µg/ml) or 3-bromopyruvate (e.g., 10-100 µM).[6][20] Include untreated wells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]
Protocol 2: Hexokinase Activity Assay
This assay measures the enzymatic activity of Hexokinase in cell lysates.
-
Cell Lysate Preparation: Treat cells with the desired compound concentration for a specific duration. Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in the lysate using a BCA or Bradford assay.
-
Enzyme Reaction: In a 96-well plate, add a reaction mixture containing buffer (e.g., Tris-HCl), ATP, NADP+, MgCl₂, and glucose-6-phosphate dehydrogenase.
-
Initiation: Add a standardized amount of protein lysate (e.g., 20 µg) to the reaction mixture and, finally, add glucose to start the reaction. The Hexokinase in the lysate will phosphorylate glucose to G6P. The G6P is then oxidized by G6P dehydrogenase, which reduces NADP+ to NADPH.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.[24]
-
Analysis: The rate of NADPH production is directly proportional to the Hexokinase activity in the sample. Compare the activity in treated samples to untreated controls.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the broader implications of using these inhibitors.
3-Bromopyruvate's Multi-pronged Cellular Assault
3-BP initiates a cascade of events leading to cell death. It inhibits key metabolic enzymes, leading to rapid ATP depletion. This energy crisis, combined with the inhibition of enzymes in the pentose phosphate pathway, leads to increased reactive oxygen species (ROS), causing oxidative stress and damage to cellular components, ultimately triggering apoptosis and/or necrosis.[1][9]
General Experimental Workflow
A typical preclinical evaluation of a metabolic inhibitor follows a logical progression from initial in vitro screening to more complex in vivo validation.
Toxicity and Selectivity
A critical aspect of any potential therapeutic agent is its safety profile and therapeutic window.
-
This compound: Studies consistently show that MH has low toxicity towards normal, non-cancerous cells.[6][7] IC50 values for normal cell lines are significantly higher (4 to 5-fold) than for breast cancer cell lines, indicating a favorable selectivity index.[2][4] In vivo, it has been used to block insulin release and study carbohydrate metabolism without reports of severe toxicity.[2][25]
-
3-Bromopyruvate: The alkylating nature of 3-BP raises initial toxicity concerns.[11] However, its selective uptake by cancer cells via MCTs, which are often overexpressed in tumors and are more active in the acidic tumor microenvironment, provides a powerful mechanism for tumor-specific targeting.[9][12] Preclinical animal studies have shown a surprisingly safe toxicity profile, with systemic delivery not causing obvious harm to normal organs in some models.[1][8] However, some studies have noted potential for cardiotoxicity, and its instability in physiological conditions has hindered clinical development.[15][26]
Conclusion
This compound and 3-bromopyruvate represent two distinct strategies for targeting cancer metabolism.
-
This compound acts as a specific, competitive inhibitor of hexokinase. Its lower potency is offset by a significantly better safety profile and lower toxicity to normal cells. This makes it a valuable tool for studying the specific effects of hexokinase inhibition and as a potential candidate for chronic, long-term applications or as an adjuvant where a wide therapeutic window is essential.[7][27]
-
3-Bromopyruvate is a highly potent, multi-target inhibitor that cripples cellular energy production by hitting both glycolysis and mitochondrial respiration.[1] Its key advantage is its selective uptake into tumor cells, leading to remarkable efficacy in preclinical cancer models.[12] However, its reactivity and potential for off-target effects necessitate careful consideration of formulation and delivery strategies to mitigate toxicity, as evidenced by the development of clinical derivatives.[15]
For drug development professionals, the choice between a specific, safer molecule like MH and a potent, broadly acting but potentially more toxic agent like 3-BP depends entirely on the therapeutic context, the target indication, and the potential for combination with other therapies. Both compounds remain powerful research tools for dissecting the complexities of cancer metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anticancer360.com [anticancer360.com]
- 4. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. med.qu.edu.iq [med.qu.edu.iq]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. 3-Bromopyruvate: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of this compound on blood glucose and alloxan sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rotenone and 3-bromopyruvate toxicity impacts electrical and structural cardiac remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Glycolytic inhibition: an effective strategy for developing calorie restriction mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of D-Mannoheptulose for Hexokinase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of D-Mannoheptulose on the four mammalian hexokinase isozymes: Hexokinase I (HKI), Hexokinase II (HKII), Hexokinase III (HKIII), and Hexokinase IV (Glucokinase, GCK). This compound, a seven-carbon sugar naturally found in avocados, is a known competitive inhibitor of hexokinases and serves as a valuable tool in metabolic research. Understanding its specificity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.
Comparative Inhibition of Hexokinase Isozymes by this compound
| Isozyme | Source Organism/Tissue | Inhibition Type | Quantitative Data | Key Findings & Citations |
| Hexokinase I (HKI) | Not specified in detail in the provided results | Competitive | No specific Ki or IC50 value found | Generally considered to be inhibited by this compound as it is a nonselective inhibitor of HKI, HKII, and GCK.[1] |
| Hexokinase II (HKII) | Bovine Heart | Competitive | Km for this compound: ~0.2 mM | The phosphorylation of this compound by bovine heart hexokinase is significantly higher than by yeast hexokinase, representing about 3.93% of the phosphorylation rate of D-glucose.[1][2] |
| Hexokinase III (HKIII) | Not specified in detail in the provided results | Competitive | No specific Ki or IC50 value found | As with HKI, it is expected to be inhibited by this compound, but specific quantitative data is lacking in the provided search results. |
| Glucokinase (GCK/HKIV) | Human B-cell, Rat Liver | Competitive | No specific Ki value found, but phosphorylation is observed | Human B-cell glucokinase can phosphorylate this compound.[1][2] Interestingly, this phosphorylation is increased in a bell-shaped manner by the presence of D-glucose (1.0-20 mM).[1][2] Mannoheptulose has been shown to cause competitive inhibition of B-cell glucokinase.[1] |
Experimental Protocols
To validate the specificity of this compound, a standardized experimental protocol should be employed across all four purified hexokinase isozymes. Below is a detailed methodology for a coupled spectrophotometric assay.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the four mammalian hexokinase isozymes.
Principle: The activity of hexokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human Hexokinase I, II, III, and Glucokinase
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
D-Glucose
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl₂.
-
Prepare stock solutions of ATP, NADP+, and D-Glucose in the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a working solution of G6PDH in the reaction buffer.
-
Prepare working solutions of each hexokinase isozyme in the reaction buffer. The concentration of each enzyme should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format. Each reaction will have a final volume of 200 µL.
-
For each hexokinase isozyme, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of D-Glucose.
-
For each D-Glucose concentration, set up a parallel series of reactions containing different concentrations of this compound (the inhibitor). Include a control with no this compound.
-
A typical reaction mixture would contain:
-
Reaction Buffer
-
ATP (e.g., 1 mM final concentration)
-
NADP+ (e.g., 0.5 mM final concentration)
-
G6PDH (e.g., 1 U/mL final concentration)
-
Varying concentrations of D-Glucose
-
Varying concentrations of this compound
-
Hexokinase isozyme (added last to initiate the reaction)
-
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the hexokinase isozyme to the wells.
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.
-
To determine the mode of inhibition, generate Lineweaver-Burk plots (1/V₀ vs. 1/[Glucose]) for each concentration of this compound. Competitive inhibition will be indicated by lines intersecting on the y-axis.
-
The inhibitory constant (Ki) can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration. The x-intercept of this secondary plot will be equal to -Ki.
-
Visualizations
To better understand the role of hexokinases and the experimental approach to studying their inhibition, the following diagrams are provided.
Caption: Glycolysis pathway showing this compound's competitive inhibition of hexokinases.
References
A Comparative Analysis of D-Mannoheptulose and Other Heptoses: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of D-Mannoheptulose with other notable heptoses, including Sedoheptulose, D-Mannoheptose, and D-glycero-D-gulo-heptose. It is intended for researchers, scientists, and drug development professionals investigating carbohydrate metabolism and its therapeutic manipulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a deeper understanding of the distinct activities of these seven-carbon sugars.
Introduction to Heptoses
Heptoses are seven-carbon monosaccharides that play diverse roles in biological systems. While less common than hexoses like glucose, certain heptoses have significant metabolic and signaling functions. This compound, found in avocados, is a well-characterized inhibitor of glucose metabolism. Sedoheptulose is a key intermediate in the pentose phosphate pathway. Other heptoses, such as D-mannoheptose and D-glycero-D-gulo-heptose, have also been investigated for their biological activities. This guide focuses on a comparative analysis of their effects, supported by experimental evidence.
Comparative Analysis of Biological Effects
The primary biological activities of this compound and other selected heptoses are summarized below. The data highlights their differential effects on key metabolic enzymes and cellular processes.
Inhibition of Hexokinase and Glycolysis
This compound is a potent inhibitor of hexokinase, the first enzyme in the glycolytic pathway. This inhibition is competitive with respect to D-glucose and is a key mechanism underlying many of its biological effects.
Table 1: Comparative Inhibition of Hexokinase by Heptoses
| Heptose | Target Enzyme | Inhibition Constant (Ki) | Observations | Reference |
| This compound | Hexokinase/Glucokinase | 0.25 mM | Competitive inhibitor of D-glucose phosphorylation. | [1] |
| D-Mannoheptose | Hexokinase/Glucokinase | Not a significant inhibitor | Failed to duplicate the inhibitory effect of this compound on D-glucose phosphorylation. | [2] |
| D-glycero-D-gulo-heptose | Hexokinase/Glucokinase | Not a significant inhibitor | Failed to duplicate the inhibitory effect of this compound on D-glucose phosphorylation. | [2] |
| Sedoheptulose | Hexokinase | Data not available | Primarily functions as a substrate in the pentose phosphate pathway. |
Effects on Insulin Secretion
The inhibition of glycolysis by this compound directly impacts insulin secretion from pancreatic β-cells, as this process is dependent on ATP generated from glucose metabolism.
Table 2: Comparative Effects of Heptoses on Insulin Secretion
| Heptose | Effect on Glucose-Stimulated Insulin Secretion | Concentration | Observations | Reference |
| This compound | Inhibition | Not specified | Blocks glucose-mediated insulin release. | [3] |
| D-Mannoheptose | Slight enhancement, then progressive decrease | 0.75-1.5 mM (enhancement), 3.0-20.0 mM (decrease) | Effect observed at high glucose (16.7 mM). | [2] |
| D-glycero-D-gulo-heptose | No effect | Not specified | Did not affect glucose-induced insulin release. | [2] |
| Sedoheptulose | Data not available |
Cytotoxic Effects on Cancer Cells
The reliance of many cancer cells on glycolysis for energy production (the Warburg effect) makes glycolytic inhibitors like this compound promising candidates for anti-cancer therapy.
Table 3: Comparative Cytotoxicity of Heptoses against Cancer Cells
| Heptose | Cell Line | IC50 | Exposure Time | Reference |
| This compound | MCF-7 (Breast Cancer) | 263.3 µg/mL | 72 h | [4] |
| This compound | HMECs (Normal Mammary Epithelial Cells) | 975.1 µg/mL | 72 h | [4] |
| Sedoheptulose | Various | Data not available | ||
| D-Mannoheptose | Various | Data not available | ||
| D-glycero-D-gulo-heptose | Various | Data not available |
Signaling and Metabolic Pathways
The distinct biological effects of these heptoses can be attributed to their interaction with specific metabolic and signaling pathways.
This compound and Inhibition of Glycolysis-Dependent Insulin Secretion
This compound competitively inhibits hexokinase, preventing the phosphorylation of glucose to glucose-6-phosphate. This blockage of glycolysis reduces the intracellular ATP/ADP ratio, which in turn prevents the closure of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The resulting potassium efflux leads to membrane hyperpolarization, preventing the opening of voltage-gated calcium channels and subsequent insulin exocytosis.
Sedoheptulose in the Pentose Phosphate Pathway
Sedoheptulose, in its phosphorylated form (sedoheptulose-7-phosphate), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.
Experimental Protocols
Hexokinase Inhibition Assay
Objective: To determine the inhibitory effect of a heptose on hexokinase activity.
Principle: Hexokinase activity is measured by a coupled enzyme assay. Glucose is phosphorylated by hexokinase to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified hexokinase
-
D-Glucose
-
ATP
-
MgCl₂
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test heptose (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-glucose, ATP, MgCl₂, and NADP+.
-
Add varying concentrations of the test heptose to the reaction mixture.
-
Initiate the reaction by adding G6PDH and hexokinase.
-
Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.
-
The rate of reaction is proportional to the hexokinase activity.
-
Calculate the percentage of inhibition for each heptose concentration compared to a control without the inhibitor.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a heptose on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cultured cells (e.g., MCF-7)
-
Cell culture medium
-
Test heptose
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test heptose for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the heptose that causes 50% inhibition of cell viability.
Conclusion
This comparative guide highlights the distinct biological profiles of this compound and other heptoses. This compound stands out as a potent inhibitor of hexokinase, leading to significant effects on glycolysis, insulin secretion, and cancer cell proliferation. In contrast, other tested heptoses like D-mannoheptose and D-glycero-D-gulo-heptose show minimal to no inhibitory activity on glucose metabolism. Sedoheptulose's primary role as a metabolic intermediate in the pentose phosphate pathway further distinguishes it from the inhibitory actions of this compound.
The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of metabolism, diabetes, and oncology. Further investigation into the structure-activity relationships of various heptoses may unveil novel therapeutic agents for managing metabolic diseases and cancer. The lack of extensive comparative data for a wider range of heptoses underscores the need for continued research in this area.
References
- 1. Effects of this compound and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
D-Mannoheptulose: A Comparative Analysis of its Glycolytic Inhibitory Effects Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the effects of D-Mannoheptulose (MH), a naturally occurring 7-carbon sugar and a known hexokinase inhibitor, across various cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. Through a systematic review of experimental data, we aim to provide a clear understanding of MH's efficacy, selectivity, and mechanism of action in different cellular contexts.
Abstract
This compound, a competitive inhibitor of hexokinase, the rate-limiting enzyme in glycolysis, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, which are often highly dependent on glycolysis for energy production (the Warburg effect).[1][2] This guide synthesizes findings from multiple studies, presenting a cross-validation of MH's effects on various cancer and normal cell lines. The data highlights the differential sensitivity of cancer cells to MH-induced glycolytic inhibition compared to their non-malignant counterparts, suggesting a favorable therapeutic window.
Comparative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound are cell-line dependent, with cancer cells generally exhibiting higher sensitivity. This is attributed to their increased reliance on glycolysis for ATP production.[3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of MH in different cell lines as reported in various studies.
| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 263.3 | 72 | [3][5] |
| AMJ13 | Human Breast Adenocarcinoma | 124.7 | 72 | [1] |
| HMECs | Human Mammary Epithelial Cells (Normal) | 975.1 | 72 | [3][5] |
| REF | Rat Embryo Fibroblast (Normal) | Not specified, but showed low toxicity | 72 | [4] |
Key Observation: this compound exhibits a significantly lower IC50 value in breast cancer cell lines (MCF-7 and AMJ13) compared to normal human mammary epithelial cells (HMECs), indicating a selective cytotoxic effect against cancerous cells.[1][3][5]
Mechanism of Action: Glycolysis Inhibition and Downstream Effects
This compound competitively inhibits hexokinase, the first enzyme in the glycolytic pathway, by competing with glucose for the active site.[6][7] This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cancer cell proliferation and induction of apoptosis.[8][9]
Impact on Key Glycolytic Parameters
Treatment with this compound leads to a significant reduction in key metabolites and enzymatic activity associated with glycolysis in cancer cells.
| Parameter | Cell Line | Treatment | Effect | Reference |
| Hexokinase Activity | AMJ13, MCF-7 | 62.5 µg/mL MH for 72h | Significant decrease | [1][4] |
| REF | 62.5 µg/mL MH for 72h | Slight, insignificant reduction | [4] | |
| Pyruvate Concentration | AMJ13, MCF-7 | 62.5 µg/mL MH for 72h | Significant decrease | [4] |
| REF | 62.5 µg/mL MH for 72h | Slight reduction | [4] | |
| ATP Concentration | AMJ13, MCF-7 | 62.5 µg/mL MH for 72h | Significant decrease | [4][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MCF-7, AMJ13, HMECs, REF) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[4][8]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of MH. Include a control group with medium only.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability versus the concentration of MH.
Hexokinase Activity Assay
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: The hexokinase activity is measured spectrophotometrically by a coupled reaction with glucose-6-phosphate dehydrogenase (G6PD). The reaction mixture typically contains Tris-HCl buffer, MgCl2, glucose, ATP, and NADP+.[10]
-
Measurement: The rate of NADP+ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm.
-
Activity Calculation: The hexokinase activity is calculated based on the rate of change in absorbance and normalized to the protein concentration.
Comparison with Other Hexokinase Inhibitors
While this compound is a specific inhibitor of hexokinase, other compounds such as 2-deoxy-D-glucose (2-DG) and 3-Bromopyruvate also target this enzyme.[11][12]
| Inhibitor | Mechanism | Key Characteristics |
| This compound | Competitive inhibitor of hexokinase | Natural product, shows selectivity for cancer cells.[5][9] |
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of glucose metabolism | A glucose analog that inhibits glycolysis.[11][12] |
| 3-Bromopyruvate | Alkylating agent that inhibits hexokinase II | Shows high tumor selectivity but can have off-target effects.[11] |
| Lonidamine | Inhibits hexokinase and mitochondrial pyruvate carrier | Has been investigated in clinical trials for cancer therapy.[11] |
Further research is needed for a direct comparative analysis of the efficacy and toxicity of these inhibitors across a broad panel of cell lines under standardized conditions.
Conclusion
The cross-validation of existing data confirms that this compound is a promising agent for targeting cancer metabolism. Its selective inhibition of glycolysis in cancer cells, leading to reduced proliferation and apoptosis, warrants further investigation. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other glycolysis inhibitors in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. med.qu.edu.iq [med.qu.edu.iq]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Dissimilar effects of this compound on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibition of hexokinase activity by metformin at least partially impairs glucose metabolism and tumor growth in experimental breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemical inhibitors of hexokinase-2 enzyme reduce lactate accumulation, alter glycosylation processing, and produce altered glycoforms in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannoheptulose: A Comparative Guide to a Novel Glycolysis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a promising therapeutic window.[1] This guide provides a comparative analysis of D-Mannoheptulose, a naturally occurring seven-carbon sugar, against other well-known glycolysis inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to aid researchers in evaluating its potential as an alternative therapeutic agent.
Mechanism of Action: Targeting the First Step of Glycolysis
This compound primarily exerts its anti-glycolytic effect by inhibiting hexokinase , the first and rate-limiting enzyme in the glycolytic pathway.[1][2] By competing with glucose for the active site of hexokinase, this compound prevents the phosphorylation of glucose to glucose-6-phosphate, effectively halting the entry of glucose into the glycolytic cascade. This leads to a depletion of downstream metabolites, a reduction in ATP production, and ultimately, the induction of apoptosis in cancer cells.[3][4]
In contrast, other glycolysis inhibitors target different stages of the pathway:
-
2-Deoxy-D-glucose (2-DG): A glucose analog that is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized and acts as a competitive inhibitor of both hexokinase and glucose-6-phosphate isomerase.[5][6][7]
-
3-Bromopyruvate (3-BP): An alkylating agent and pyruvate analog that inhibits multiple glycolytic enzymes, including hexokinase II and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8][9] Its entry into cancer cells is facilitated by overexpressed monocarboxylate transporters (MCTs).[10][11]
-
Lonidamine (LND): An indazole derivative that primarily inhibits mitochondrially-bound hexokinase.[12][13] It also affects mitochondrial respiration and can induce intracellular acidification.[14][15]
Comparative Performance: Efficacy and Toxicity
The following tables summarize the available quantitative data on the efficacy (IC50 values) and toxicity of this compound and its counterparts in various cancer and normal cell lines. It is important to note that the experimental conditions, such as incubation time and cell line, vary between studies, which can influence the observed IC50 values.
Table 1: Comparative IC50 Values of Glycolysis Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value | Incubation Time | Citation |
| This compound | MCF-7 (Breast) | 263.3 µg/mL | 72 h | [1][2] |
| AMJ13 (Breast) | 124.7 µg/mL | 72 h | [4][16] | |
| 2-Deoxy-D-glucose | Nalm-6 (Leukemia) | 0.22 mM | 48 h | [17][18] |
| MIA PaCa-2 (Pancreatic) | 13.34 mM | 48 h | [6][17] | |
| P388/IDA (Leukemia) | >500 µM | Not Specified | [5] | |
| 3-Bromopyruvate | MCF-7 (Breast) | 111.3 µM | 24 h | [17] |
| MDA-MB-231 (Breast) | ~240 µM | Not Specified | [19] | |
| HCT116 (Colon) | < 30 µM | Not Specified | [17][20] | |
| Lonidamine | 4T1 (Breast) | 152.9 µM | 72 h | [12] |
| 786-0 (Kidney) | 120.43 µM | Not Specified | [12] | |
| A549 (Lung) | 280 µM | Not Specified | [21] |
Table 2: Cytotoxicity of Glycolysis Inhibitors in Normal Cell Lines
| Inhibitor | Normal Cell Line | IC50 Value | Incubation Time | Citation |
| This compound | HMECs (Mammary Epithelial) | 975.1 µg/mL | 72 h | [1][2] |
| REF (Embryo Fibroblast) | 486.9 µg/mL | Not Specified | [22] | |
| 2-Deoxy-D-glucose | Neural Precursor Cells | Less toxic than in neuroblastoma cells | Not Specified | [23] |
| 3-Bromopyruvate | Not specified | Relatively non-toxic to healthy cells | Not Specified | [10][11] |
| Lonidamine | BEAS2B (Lung) | No significant effect | Not Specified | [14][21] |
| Fibroblast | 259 µM | Not Specified | [24] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition points of this compound and other inhibitors in the glycolytic pathway.
Caption: General experimental workflow for comparing glycolysis inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete culture medium
-
This compound and other glycolysis inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the glycolysis inhibitors. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Hexokinase Activity Assay
This assay measures the activity of hexokinase in cell lysates.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, and NADP+.
-
Add cell lysate to the reaction mixture.
-
Initiate the reaction by adding G6PDH.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
Calculate hexokinase activity based on the rate of NADPH formation.
-
ATP Production Assay
This assay quantifies the intracellular ATP levels.
-
Materials:
-
Cell lysates from treated and untreated cells
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
-
-
Procedure:
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the cell lysate to a luminometer plate.
-
Add the luciferin/luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence signal to an ATP standard curve.
-
Lactate Production Assay
This assay measures the amount of lactate secreted into the culture medium.
-
Materials:
-
Conditioned culture medium from treated and untreated cells
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Procedure:
-
Collect the culture medium from the cells at the end of the treatment period.
-
Perform the lactate assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration from a standard curve.
-
Conclusion
This compound presents itself as a viable alternative to other glycolysis inhibitors, with a specific mechanism of action targeting the initial step of glycolysis. The available data suggests a favorable toxicity profile, with a larger therapeutic window between its effects on cancer cells and normal cells compared to some other inhibitors. However, further direct comparative studies are warranted to definitively establish its superiority in various cancer models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and further explore the therapeutic potential of this compound.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. med.qu.edu.iq [med.qu.edu.iq]
- 5. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
D-Mannoheptulose: A Comparative Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of D-Mannoheptulose, a naturally occurring seven-carbon sugar. By inhibiting the key glycolytic enzyme hexokinase, this compound presents a targeted approach to disrupt the metabolic machinery of cancer cells, leading to cell growth inhibition and apoptosis. This document offers a comparative overview of its efficacy, details the underlying molecular mechanisms, and provides standardized experimental protocols for its validation.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative activity, particularly against breast cancer cell lines. Its efficacy is highlighted by its selective cytotoxicity towards cancer cells over normal, healthy cells.
Table 1: IC50 Values of this compound in Breast Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Citation(s) |
| MCF-7 | Human Breast Adenocarcinoma | 122.6 - 263.3 | [1][2] |
| AMJ13 | Human Breast Adenocarcinoma | 124.7 | [1] |
| REF | Normal Rat Embryo Fibroblast | 486.9 | [1] |
| HMECs | Normal Human Mammary Epithelial | 975.1 | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Cytotoxicity of this compound and Doxorubicin
Mechanism of Action: Glycolysis Inhibition and Apoptosis Induction
This compound exerts its anti-proliferative effects by competitively inhibiting hexokinase, the first rate-limiting enzyme in the glycolysis pathway.[1][2] This inhibition leads to a cascade of downstream effects that starve cancer cells of the energy and biosynthetic intermediates necessary for rapid proliferation.
Signaling Pathway of this compound's Anti-Proliferative Action
Caption: this compound inhibits hexokinase, leading to reduced glycolysis, metabolic stress, and subsequent induction of the intrinsic apoptotic pathway.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-proliferative effects, detailed protocols for key experiments are provided below.
Experimental Workflow
Caption: A typical experimental workflow for validating the anti-proliferative effects of this compound.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., REF)
-
96-well microplates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of key apoptotic proteins to confirm the mechanism of cell death induced by this compound.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound demonstrates considerable potential as an anti-proliferative agent, selectively targeting cancer cells by inhibiting glycolysis and inducing apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic utility of this promising compound. Future studies should focus on expanding the comparative analysis to a broader range of cancer cell lines and other glycolysis inhibitors to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannoheptulose: A Comparative Analysis of its Effects on Normal and Cancer Cells
A promising avenue in cancer therapeutics involves targeting the metabolic distinctions between normal and cancerous cells. D-Mannoheptulose (MH), a naturally occurring seven-carbon sugar, has emerged as a potential anti-cancer agent due to its selective disruption of cancer cell metabolism while exhibiting minimal toxicity to normal cells. This guide provides a comparative study of the effects of this compound on normal versus cancer cells, supported by experimental data and detailed methodologies.
This compound primarily functions as a competitive inhibitor of hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway.[1][2] Cancer cells, due to a phenomenon known as the Warburg effect, exhibit a significantly higher rate of glycolysis compared to normal cells, making them exquisitely dependent on this pathway for energy production and proliferation.[3][4] By inhibiting hexokinase, this compound effectively curtails the energy supply of cancer cells, leading to cell death, while normal cells, with their lower glycolytic reliance and more flexible metabolic machinery, remain largely unaffected.[3][5]
Comparative Cytotoxicity
Experimental evidence consistently demonstrates the selective cytotoxicity of this compound against various cancer cell lines, with breast cancer cells being a primary focus of research. In contrast, normal cell lines show significantly higher resistance to the cytotoxic effects of MH.
| Cell Line | Cell Type | This compound Concentration (µg/mL) | Cytotoxicity (%) | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 62.5 | 26.26 | 122.6 |
| 250 | 60.49 | |||
| AMJ13 | Breast Cancer | 62.5 | 27.29 | 124.7 |
| 250 | 58.64 | |||
| REF | Normal Embryonic Fibroblast | 62.5 | 1.67 | 486.9 |
| 250 | 24.72 | |||
| HMECs | Normal Human Mammary Epithelial | - | No significant cytotoxic effect | 975.1 |
Data compiled from multiple studies.[3][4][6][7]
Impact on Glycolysis
The inhibitory effect of this compound on hexokinase directly translates to a reduction in key downstream metabolites of glycolysis in cancer cells. This metabolic disruption is a cornerstone of its anti-cancer activity.
| Cell Line | Treatment | Hexokinase Activity | Pyruvate Levels | ATP Levels | Extracellular pH (Acidity) |
| MCF-7 & AMJ13 (Breast Cancer) | This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | Increased (Less Acidic) |
| REF (Normal) | This compound | No Significant Reduction | No Significant Reduction | No Significant Reduction | No Significant Change |
This table summarizes findings that MH treatment leads to a significant decrease in hexokinase activity, pyruvate, and ATP levels, and a reduction in extracellular acidity (due to decreased lactate production) in breast cancer cells, with minimal to no effect on normal cells.[3][5][7][8]
Signaling Pathways and Experimental Workflow
The mechanism of this compound's action and the methods to assess its efficacy can be visualized through the following diagrams.
Caption: this compound inhibits hexokinase, blocking glycolysis and ATP production, leading to apoptosis in cancer cells.
Caption: Experimental workflow for comparing this compound's effects on normal and cancer cells.
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
1. Cell Culture:
-
Normal Cell Lines: Rat Embryonic Fibroblasts (REF) and Human Mammary Epithelial Cells (HMECs) are cultured in appropriate media such as Minimum Essential Medium (MEM).[9]
-
Cancer Cell Lines: Human breast cancer cell lines such as MCF-7 and AMJ13 are cultured in RPMI-1640 medium.[9]
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.[9]
-
Varying concentrations of this compound (e.g., 13.125 - 1680 µg/ml) are added to the wells.[5][8]
-
After a 72-hour incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.[9]
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability.[9]
-
The percentage of cytotoxicity is calculated, and the IC50 value (the concentration of MH that inhibits 50% of cell growth) is determined.[4]
3. Hexokinase Activity Assay:
-
Cells are treated with a specific concentration of this compound (e.g., 62.5 µg/ml) for 72 hours.[5][8]
-
Cell lysates are prepared, and the hexokinase activity is measured using a commercially available colorimetric assay kit.[3]
-
The assay measures the rate of glucose phosphorylation, which is coupled to the production of a colored product, and the absorbance is read at a specific wavelength.[3]
4. ATP, Pyruvate, and Acidity (pH) Measurements:
-
Following treatment with this compound for 72 hours, cell lysates or culture media are collected.[3][5]
-
ATP Levels: Intracellular ATP concentrations are measured using a luminescence-based ATP assay kit.[3]
-
Pyruvate Levels: Pyruvate concentrations in the cell lysates are quantified using a colorimetric or fluorometric assay kit.[3]
-
Acidity (pH): The pH of the cell culture supernatant is measured using a pH meter to assess the level of lactate production, a hallmark of glycolysis.[3][7]
Conclusion
The collective evidence strongly indicates that this compound is a selective inhibitor of cancer cell proliferation, primarily through the targeted disruption of glycolysis. Its minimal impact on normal cells underscores its potential as a safe and effective therapeutic agent. Further research, including in vivo studies, is warranted to fully elucidate its clinical utility in cancer treatment. The stark contrast in metabolic dependencies between normal and cancerous tissues provides a promising therapeutic window that this compound appears well-suited to exploit.
References
- 1. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexokinase inhibition using this compound enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. med.qu.edu.iq [med.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannoheptulose: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of D-Mannoheptulose, ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly.
This compound, a naturally occurring seven-carbon sugar found in avocados, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3] Its safety profile indicates low risk, with NFPA 704 ratings of 0 for health, fire, and reactivity.[1] However, responsible disposal is crucial to minimize environmental impact.
Safety and Hazard Assessment
Before handling this compound, it is important to be aware of its basic safety and hazard information.
| Hazard Category | Rating | Description |
| Health Hazard | 0 | No significant health risk. |
| Flammability | 0 | Not flammable.[1] |
| Instability | 0 | Stable. |
| Special Hazards | - | None. |
Data sourced from Cayman Chemical Safety Data Sheet.[1]
Disposal Protocol
While this compound is not considered hazardous, it is designated as slightly hazardous for water.[1] Therefore, releasing large quantities into the environment should be avoided. The following step-by-step guide outlines the recommended disposal procedure.
Step 1: Evaluation of Contamination
Assess if the this compound waste is mixed with any hazardous materials.
-
Pure this compound or in aqueous solution: Proceed to Step 2.
-
Mixed with hazardous solvents or other regulated chemicals: The entire mixture must be treated as hazardous waste. Dispose of it according to your institution's hazardous waste management guidelines, which typically involves collection by a certified waste disposal service.
Step 2: Disposal of Small, Uncontaminated Quantities
For small quantities of uncontaminated this compound (typically what is used in a laboratory research setting):
-
Dissolve in Water: this compound is soluble in water.[4] Dissolve the solid waste in a large volume of water to create a dilute solution.
-
Drain Disposal: This dilute aqueous solution can be poured down the sanitary sewer.
-
Flush with Water: After disposing of the solution, flush the drain with a generous amount of cold water for at least two minutes to ensure it is cleared from the P-trap.[5]
Step 3: Disposal of Large Quantities or Bulk Material
Disposal of large quantities of this compound should be handled with greater caution to prevent environmental contamination.
-
Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department and local authorities for specific regulations regarding the disposal of non-hazardous chemical waste in bulk.
-
Waste Collection: If required by local regulations or institutional policy, collect the bulk this compound in a clearly labeled, sealed container.
-
Professional Disposal Service: Arrange for pickup and disposal by a licensed chemical waste management company.
Step 4: Decontamination of Empty Containers
-
Rinse Thoroughly: Rinse empty containers that held this compound with water three times.
-
Recycle or Dispose: The rinsed containers can then be recycled or disposed of as regular laboratory glass or plastic waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannoheptulose
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling D-Mannoheptulose. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, a proactive approach to safety is paramount. The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against accidental splashes or airborne particles entering the eyes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical powder. |
| Respiratory Protection | A type N95 (US) or equivalent respirator is recommended, especially when handling large quantities or if dust generation is likely. | Minimizes the inhalation of airborne particles. |
| Protective Clothing | A standard laboratory coat. | Protects street clothing and skin from contamination. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan is crucial for minimizing risks and ensuring the smooth execution of experiments involving this compound.
Preparation and Area Setup
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Equipment Assembly: Gather all necessary equipment, including spatulas, weighing paper or boats, and clearly labeled receiving containers, before starting.
Weighing and Transfer
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
-
Controlled Environment: Whenever possible, perform weighing and transfer operations within a chemical fume hood.
-
Clean-Up: Have a dedicated brush and dustpan or a vacuum with a HEPA filter ready for immediate clean-up of any spills.
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, prompt and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Solid Waste
-
Collection: Collect all unused this compound powder and any materials contaminated with it (e.g., weighing paper, gloves, bench paper) in a clearly labeled, sealed waste container.
-
Labeling: The waste container must be labeled as "Non-hazardous Chemical Waste" and include the chemical name "this compound."
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.
Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Rinsate Collection: Collect the rinsate as chemical waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular recycling or trash, depending on institutional policies. Deface the original label before disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. pppmag.com [pppmag.com]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 4. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
